Product packaging for Odevixibat HCl(Cat. No.:)

Odevixibat HCl

Cat. No.: B1193273
M. Wt: 777.389
InChI Key: WHVZXNHCMBHFCD-AUTSZTFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Odevixibat HCl is the hydrochloride salt of a small molecule, reversible inhibitor of the ileal bile acid transporter (IBAT). This compound is a valuable research tool for investigating the enterohepatic circulation of bile acids and the pathophysiology of cholestatic liver disorders. Its core research value lies in its highly localized mechanism of action; by selectively blocking the IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to their increased fecal excretion and a subsequent reduction in the systemic bile acid pool . This makes it an essential compound for preclinical studies aiming to model and understand conditions like progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS) . From a pharmacological perspective, this compound offers a profile suited for detailed in vivo research. It is characterized by minimal systemic exposure following oral administration and exhibits no significant accumulation with once-daily dosing, allowing for clean experimental outcomes . The compound has a molecular formula of C 37 H 48 N 4 O 8 S 2 and a molar mass of 740.93 g·mol -1 . It is highly protein-bound (>99% in vitro ) and is eliminated primarily unchanged in the feces . Researchers can utilize this compound to explore the downstream effects of IBAT inhibition, including its impact on Farnesoid X receptor (FXR) signaling and bile acid synthesis, providing critical insights into novel therapeutic pathways for cholestatic diseases . This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C37H49ClN4O8S2

Molecular Weight

777.389

IUPAC Name

(2S)-2-[[(2R)-[[[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino](4-hydroxyphenyl)acetyl]amino]-butanoic acid hydrochloride

InChI

InChI=1S/C37H48N4O8S2.ClH/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46;/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46);1H/t28-,34+;/m0./s1

InChI Key

WHVZXNHCMBHFCD-AUTSZTFOSA-N

SMILES

CC[C@H](NC([C@H](NC(COC1=C(SC)C=C(C2=C1)N(C3=CC=CC=C3)CC(CCCC)(CCCC)NS2(=O)=O)=O)C4=CC=C(O)C=C4)=O)C(O)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD 8294;  AZD8294;  AZD-8294;  A-4250;  A4250;  A 4250;  AR-H 064974;  AR-H064974;  AR-H-064974;  Odevixibat HCl;  Odevixibat hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

Molecular Pharmacology of Odevixibat HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odevixibat HCl (brand name Bylvay®) is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] Developed for the treatment of cholestatic pruritus in patients with progressive familial intrahepatic cholestasis (PFIC), Alagille syndrome (ALGS), and other cholestatic liver diseases, odevixibat represents a targeted therapeutic approach to interrupt the enterohepatic circulation of bile acids.[2][3][4] This technical guide provides a comprehensive overview of the molecular pharmacology of odevixibat, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and a summary of key experimental data and protocols.

Mechanism of Action

Odevixibat is a reversible and selective inhibitor of the ileal bile acid transporter (IBAT), a protein primarily expressed on the apical surface of enterocytes in the terminal ileum.[1][2] IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[3][5] By inhibiting IBAT, odevixibat effectively blocks this reabsorption, leading to increased fecal excretion of bile acids.[3][5] This disruption of the enterohepatic circulation results in a reduction of the total bile acid pool and a decrease in serum bile acid (sBA) concentrations.[2][5]

The reduction in sBAs is believed to alleviate the debilitating pruritus (itching) associated with cholestatic conditions, although the exact mechanism linking bile acids to pruritus is not fully understood.[3] Furthermore, the decreased return of bile acids to the liver reduces the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.[5] Reduced FXR activation leads to a decrease in the expression of its downstream target, fibroblast growth factor 19 (FGF19) in the intestine.[6] FGF19 normally acts as a negative feedback regulator of bile acid synthesis in the liver by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis pathway.[5] Consequently, the reduction in FGF19 signaling leads to an upregulation of CYP7A1 activity and an increase in the synthesis of new bile acids from cholesterol.[5]

Signaling Pathway of Odevixibat's Action

Odevixibat_Mechanism Odevixibat This compound IBAT Ileal Bile Acid Transporter (IBAT/ASBT) Odevixibat->IBAT BileAcids_Intestine Bile Acid Reabsorption (Terminal Ileum) IBAT->BileAcids_Intestine Mediates BileAcids_Feces Increased Fecal Bile Acid Excretion BileAcids_Intestine->BileAcids_Feces BileAcids_Portal Decreased Portal Bile Acids BileAcids_Intestine->BileAcids_Portal Leads to Liver Hepatocyte BileAcids_Portal->Liver sBA Reduced Serum Bile Acids (sBA) BileAcids_Portal->sBA FXR Farnesoid X Receptor (FXR) Activation Liver->FXR Activates FGF19 Decreased Fibroblast Growth Factor 19 (FGF19) FXR->FGF19 CYP7A1 Increased Cholesterol 7α-hydroxylase (CYP7A1) FGF19->CYP7A1 BileAcid_Synthesis Increased Bile Acid Synthesis CYP7A1->BileAcid_Synthesis Pruritus Alleviation of Pruritus sBA->Pruritus Leads to

Caption: Odevixibat inhibits IBAT, reducing bile acid reabsorption and serum levels.

Pharmacodynamics

The primary pharmacodynamic effect of odevixibat is the reduction of serum bile acid concentrations. Clinical studies have demonstrated a dose-dependent decrease in sBAs in healthy volunteers and significant reductions in pediatric patients with cholestatic liver diseases.[7]

Preclinical In Vitro Potency
TargetSpeciesIC50 (nM)Reference
IBAT (ASBT)Human22-41[8]
IBAT (ASBT)Rat22-41[8]
Clinical Pharmacodynamic Effects in PFIC
ParameterOdevixibat (40 µg/kg/day)Odevixibat (120 µg/kg/day)PlaceboReference
sBA Responders 43.5%21.1%0%[9]
Mean Change in sBA (µmol/L) -114.3-114.3+13.1[9]
Positive Pruritus Assessments 55.1%55.1%30.1%[9]
sBA response defined as ≥70% reduction from baseline or sBA levels ≤70 µmol/L at week 24.

Pharmacokinetics

Odevixibat is designed for minimal systemic absorption, acting locally in the gastrointestinal tract.[3][5]

ParameterValueReference
Systemic Absorption Minimal[5]
Protein Binding >99% (in vitro)[1]
Metabolism Primarily mono-hydroxylation[1]
Elimination Primarily in feces (>97% as unchanged drug)[1]
Half-life (t½) Approximately 2.4 hours in healthy adults[1]
Peak Plasma Time (Tmax) 1-5 hours in healthy adults[1]

Experimental Protocols

In Vitro IBAT Inhibition Assay

Objective: To determine the in vitro potency of odevixibat in inhibiting the ileal bile acid transporter.

Methodology: A common method involves a cell-based uptake assay using a cell line stably expressing the human IBAT/ASBT, such as Chinese Hamster Ovary (CHO) cells.

Workflow Diagram:

IBAT_Assay_Workflow Start Seed CHO-hIBAT cells in 96-well plates Incubate1 Incubate cells for 24-48h Start->Incubate1 Wash1 Wash cells with pre-warmed buffer Incubate1->Wash1 Add_Inhibitor Add varying concentrations of Odevixibat Wash1->Add_Inhibitor Add_Substrate Add radiolabeled substrate (e.g., [3H]-taurocholate) Add_Inhibitor->Add_Substrate Incubate2 Incubate for a defined period (e.g., 10-30 min) Add_Substrate->Incubate2 Stop_Reaction Stop uptake by washing with ice-cold buffer Incubate2->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Radioactivity Measure radioactivity using scintillation counting Lyse_Cells->Measure_Radioactivity Analyze_Data Calculate IC50 values Measure_Radioactivity->Analyze_Data

Caption: Workflow for determining IBAT inhibition using a cell-based assay.

Detailed Steps:

  • Cell Culture: CHO cells stably transfected with the human IBAT (SLC10A2) gene are cultured in appropriate media and seeded into 96-well plates.

  • Compound Incubation: Cells are washed and then pre-incubated with varying concentrations of odevixibat or vehicle control for a specified time.

  • Substrate Addition: A solution containing a radiolabeled bile acid, typically [³H]-taurocholic acid, is added to initiate the uptake reaction.

  • Uptake and Termination: The uptake is allowed to proceed for a defined period at 37°C before being stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each odevixibat concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Quantification of Serum Bile Acids

Objective: To measure the total and individual bile acid concentrations in serum samples from clinical trial participants.

Methodology: While enzymatic assays can be used for total bile acid measurement, a more detailed analysis of individual bile acid species is typically performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Workflow Diagram:

SBA_Quantification_Workflow Start Collect serum samples from patients Spike_IS Spike with internal standards (deuterated BAs) Start->Spike_IS Protein_Precipitation Protein precipitation (e.g., with acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifuge to pellet precipitated proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution HPLC_Separation Inject into HPLC for chromatographic separation Reconstitution->HPLC_Separation MS_Detection Detect and quantify using tandem mass spectrometry HPLC_Separation->MS_Detection Data_Analysis Calculate concentrations based on standard curves MS_Detection->Data_Analysis

Caption: Workflow for quantifying serum bile acids using HPLC-MS/MS.

Assessment of FXR Target Gene Expression

Objective: To evaluate the downstream effects of odevixibat on the expression of FXR target genes, such as SHP and CYP7A1.

Methodology: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA expression levels of target genes in liver biopsies or relevant cell models.

Key Steps:

  • RNA Extraction: Total RNA is isolated from tissue or cell samples.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with gene-specific primers for FXR, SHP, CYP7A1, and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

This compound is a novel, minimally absorbed IBAT inhibitor that effectively reduces serum bile acids and pruritus in patients with cholestatic liver diseases. Its localized action in the gut and subsequent downstream effects on bile acid homeostasis provide a targeted and generally well-tolerated therapeutic option. The data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cholestatic liver disease and bile acid modulation.

References

The Discovery and Synthesis of Odevixibat HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Odevixibat, marketed under the brand name Bylvay®, is a first-in-class, orally available, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] It is a non-systemic agent that acts locally in the distal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[3] This mechanism of action has proven effective in the treatment of pruritus associated with cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Odevixibat HCl, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The development of Odevixibat was driven by the unmet medical need for a non-surgical treatment for cholestatic liver diseases, which are characterized by the accumulation of bile acids in the liver, leading to severe pruritus, liver damage, and potentially liver failure.[6] The rationale was to target the enterohepatic circulation of bile acids, a process where approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver.[7] By inhibiting the primary transporter responsible for this reabsorption, the ileal bile acid transporter (IBAT), it was hypothesized that the bile acid load on the liver could be reduced, leading to clinical benefits. Odevixibat was designed as a minimally absorbed drug to act locally in the gut, thereby minimizing potential systemic side effects.[7]

Synthesis of this compound

The synthesis of Odevixibat is a multi-step process involving the construction of a complex benzothiadiazepine core followed by the attachment of a peptide-like side chain.[2] While specific details of the commercial synthesis are proprietary, a representative synthetic route has been described in the scientific and patent literature.[2][8] The synthesis can be broadly divided into the preparation of two key fragments and their subsequent coupling.

Experimental Protocol: Synthesis of Odevixibat

A plausible, multi-step synthesis of Odevixibat is outlined below, based on publicly available information.[2]

Step 1: Synthesis of the Amine Fragment

  • Esterification and Imine Formation: 2-aminohexanoic acid is first esterified, and the resulting amino ester is reacted with benzaldehyde to form an imine, protecting the primary amine.[2]

  • Alkylation: The imine is then alkylated with n-butyl iodide.[2]

  • Deprotection and Amidation: The benzyl group is removed under acidic conditions to yield the free amino ester, which is subsequently subjected to transamidation with aniline.[2]

  • Reduction: The resulting amide is reduced using a borane reagent to afford the key amine fragment.[2]

Step 2: Synthesis of the Benzothiadiazepine Core and Final Coupling

  • Bromination and Oxidation: The synthesis of the benzothiadiazepine core begins with the bis-bromination of 3-thioanisole, followed by a one-pot oxidative conversion to the corresponding sulfonyl chloride.[2]

  • S-N Coupling and Cyclization: An SN2 reaction between the previously synthesized amine fragment and the aryl sulfonyl chloride, followed by a copper-catalyzed intramolecular cyclization, forms the seven-membered benzothiadiazepine ring.[2]

  • Functional Group Manipulations: The sulfonamide nitrogen is protected, and subsequent demethylation and installation of a thioether group afford a key phenol intermediate.[2]

  • Side Chain Elongation: The peptidic side chain is constructed through a series of reactions, starting with O-alkylation of the phenol with tert-butyl bromoacetate.[2]

  • Peptide Couplings: Following deprotection, two consecutive amidation reactions are performed using a peptide coupling agent like TBTU to introduce the remaining components of the side chain.[2]

  • Final Deprotection: The final step involves the removal of the tert-butyl ester protecting group under acidic conditions to yield Odevixibat.[2] The HCl salt can then be formed by treatment with hydrochloric acid.

Mechanism of Action

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid co-transporter (IBAT).[1] By binding to IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids from the intestine into the portal circulation.[4] This leads to an increased excretion of bile acids in the feces, thereby reducing the total bile acid pool in the body.[9] The reduction in serum bile acids is believed to be the primary mechanism for the alleviation of pruritus in patients with cholestatic liver disease.[4]

Signaling Pathway

The inhibition of IBAT by Odevixibat has downstream effects on the Farnesoid X Receptor (FXR) signaling pathway, a key regulator of bile acid homeostasis.[2][10] Reduced bile acid return to the liver leads to decreased activation of hepatic FXR. This, in turn, reduces the expression of fibroblast growth factor 19 (FGF19), a hormone that normally inhibits bile acid synthesis.[2] The resulting decrease in FGF19 signaling leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, further contributing to the management of the bile acid pool.[11]

Odevixibat Mechanism of Action cluster_0 Enterohepatic Circulation cluster_1 Odevixibat Intervention cluster_2 Downstream Signaling Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Secretion Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Acid Release Portal_Vein Portal Vein Small_Intestine->Portal_Vein Bile Acid Reabsorption (95%) Feces Feces Small_Intestine->Feces Bile Acid Excretion (5%) Portal_Vein->Liver Return to Liver Reduced_BA_Return Reduced Bile Acid Return to Liver Odevixibat Odevixibat IBAT IBAT (Ileal Bile Acid Transporter) Odevixibat->IBAT Inhibits Decreased_Hepatic_FXR Decreased Hepatic FXR Activation Reduced_BA_Return->Decreased_Hepatic_FXR Decreased_FGF19 Decreased FGF19 Expression Decreased_Hepatic_FXR->Decreased_FGF19 Increased_CYP7A1 Increased CYP7A1 Expression Decreased_FGF19->Increased_CYP7A1 Less Inhibition Increased_BA_Synthesis Increased Bile Acid Synthesis from Cholesterol Increased_CYP7A1->Increased_BA_Synthesis

Caption: Odevixibat's mechanism of action and its impact on bile acid signaling.

Preclinical Studies

The efficacy and safety of Odevixibat were evaluated in preclinical models of cholestatic liver disease. A key model used was the Mdr2-knockout (Mdr2-/-) mouse, which spontaneously develops sclerosing cholangitis and liver fibrosis, mimicking features of human cholestatic liver diseases.[5][12]

Experimental Protocol: Odevixibat in Mdr2-/- Mice

A representative preclinical study design is as follows:

  • Animal Model: Male and female Mdr2-/- mice and their wild-type littermates are used.[5]

  • Treatment: Odevixibat is administered orally, typically mixed with the chow diet at a specified concentration (e.g., 0.01% w/w), for a defined period (e.g., 4 weeks).[12]

  • Parameters Monitored:

    • Serum Biochemistry: Levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids are measured.[12]

    • Histopathology: Liver tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess inflammation, necrosis, ductular reaction, and fibrosis.[5]

    • Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1) is quantified by RT-qPCR.[12]

Preclinical Data Summary
ParameterObservation in Mdr2-/- Mice Treated with Odevixibat
Serum Liver Enzymes (ALT, AST, ALP) Significantly reduced levels compared to untreated Mdr2-/- mice.[12]
Serum Bile Acids Significantly reduced levels.[12]
Hepatic Inflammation Reduced expression of pro-inflammatory genes.[12]
Hepatic Fibrosis Decreased collagen deposition and expression of pro-fibrogenic genes.[12]
Ductular Reaction Reduced bile duct proliferation.[12]

In Vitro Studies

The inhibitory activity of Odevixibat on the ileal bile acid transporter was determined using in vitro cell-based assays.

Experimental Protocol: In Vitro IBAT Inhibition Assay

A general protocol for assessing IBAT inhibition is as follows:

  • Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is engineered to overexpress the human ileal bile acid transporter (ASBT/SLC10A2).

  • Substrate: A radiolabeled bile acid, typically [3H]-taurocholic acid, is used as the substrate for the transporter.

  • Assay Procedure:

    • The cells are seeded in multi-well plates and allowed to adhere.

    • The cells are washed and incubated with a buffer containing varying concentrations of Odevixibat or a vehicle control.

    • The radiolabeled substrate is added, and the uptake is allowed to proceed for a short period (e.g., 10-30 minutes) at 37°C.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of Odevixibat that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.

In Vitro Data Summary
ParameterValue
IC50 for human IBAT (ASBT) 22–41 nM[1]

Clinical Development

Odevixibat has undergone extensive clinical evaluation in pediatric patients with cholestatic liver diseases. The pivotal clinical trial program includes the PEDFIC 1 and PEDFIC 2 studies in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) and the ASSERT study in patients with Alagille Syndrome (ALGS).[4]

Clinical Trial Workflow: PEDFIC 1

PEDFIC_1_Workflow cluster_0 Screening & Randomization cluster_1 Treatment Arms (24 Weeks) cluster_2 Endpoints cluster_3 Extension Study Screening Patient Screening (PFIC Type 1 or 2, Pruritus) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Odevixibat_40 Odevixibat (40 µg/kg/day) Randomization->Odevixibat_40 Odevixibat_120 Odevixibat (120 µg/kg/day) Randomization->Odevixibat_120 Primary_Endpoints Primary Endpoints: - Pruritus Assessment - Serum Bile Acid Response Placebo->Primary_Endpoints Odevixibat_40->Primary_Endpoints Odevixibat_120->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Sleep Parameters - Quality of Life PEDFIC_2 PEDFIC 2 (Open-Label Extension) Primary_Endpoints->PEDFIC_2

Caption: Workflow of the PEDFIC 1 clinical trial.

Clinical Efficacy

Odevixibat has demonstrated significant efficacy in reducing both pruritus and serum bile acid levels in patients with PFIC and ALGS.

Table 1: Efficacy of Odevixibat in PFIC (PEDFIC 1 & 2 Studies)

EndpointOdevixibatPlacebop-valueReference
Proportion of positive pruritus assessments (PEDFIC 1) 53.5%28.7%0.004
Serum bile acid response (≥70% reduction or ≤70 µmol/L) (PEDFIC 1) 33.3%0%0.003
Mean change in serum bile acids from baseline to week 72 (PEDFIC 2) -104.00 µmol/L (transition from placebo)N/AN/A[4]
Mean change in serum bile acids from baseline to week 72 (PEDFIC 2) -57.97 µmol/L (continuous Odevixibat)N/AN/A[4]

Table 2: Efficacy of Odevixibat in ALGS (ASSERT & ASSERT-EXT Studies)

EndpointOdevixibatPlacebop-valueReference
Change in pruritus score from baseline to weeks 21-24 (ASSERT) Statistically significant improvementLess improvement<0.0001[4]
Proportion of patients with ≥1 point reduction in pruritus score at week 72 (ASSERT-EXT) 93% (continuous Odevixibat)77% (transition from placebo)N/A[10]
Pharmacokinetics

Odevixibat exhibits minimal systemic absorption, consistent with its mechanism of action localized to the gut.

Table 3: Pharmacokinetic Parameters of Odevixibat

ParameterValueReference
Systemic Absorption Minimal[7]
Plasma Concentration (pediatric patients) 0.06 to 0.72 ng/mL
Protein Binding >99%[1]
Metabolism Mono-hydroxylation[1]
Elimination Primarily in feces (97% unchanged)[1]
Half-life 2.36 hours[1]
Safety and Tolerability

Odevixibat is generally well-tolerated. The most common adverse events are gastrointestinal in nature.

Table 4: Common Adverse Events with Odevixibat

Adverse EventFrequencyReference
Diarrhea Most common[4]
Abdominal pain Common[4]
Vomiting Common[4]
Liver test abnormalities Observed[4]
Fat-soluble vitamin deficiency Potential risk[4]

Conclusion

Odevixibat represents a significant advancement in the treatment of cholestatic pruritus in pediatric patients with PFIC and ALGS. Its targeted, non-systemic mechanism of action, focused on the inhibition of the ileal bile acid transporter, provides a novel and effective therapeutic strategy. The comprehensive preclinical and clinical data demonstrate its ability to reduce serum bile acids and improve pruritus with a manageable safety profile. As a first-in-class IBAT inhibitor, Odevixibat offers a valuable non-surgical treatment option for these rare and debilitating liver diseases. Further research may explore its potential in other cholestatic conditions.

References

Preclinical Development of Ileal Bile Acid Transporter Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of Ileal Bile Acid Transporter (IBAT) inhibitors. IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT), is a key protein in the enterohepatic circulation of bile acids. Its inhibition is a promising therapeutic strategy for a range of cholestatic liver diseases and other metabolic disorders. This document details the mechanism of action, preclinical models, key experimental protocols, and toxicological considerations for the development of IBAT inhibitors.

Introduction to Ileal Bile Acid Transporter (IBAT) Inhibition

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids from the intestine back to the liver.[1][2] IBAT, located in the terminal ileum, is the primary transporter responsible for the active uptake of conjugated bile acids from the intestinal lumen.[3][4] By inhibiting IBAT, the reabsorption of bile acids is reduced, leading to their increased excretion in feces.[2] This interruption of the enterohepatic circulation triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver, a process regulated by the nuclear receptor Farnesoid X Receptor (FXR) and the gut hormone Fibroblast Growth Factor 19 (FGF19).[1][5] This mechanism of action forms the basis for the therapeutic potential of IBAT inhibitors in various conditions, including cholestatic pruritus, non-alcoholic steatohepatitis (NASH), and chronic constipation.[1][6]

Mechanism of Action and Signaling Pathways

Pharmacological inhibition of IBAT leads to a cascade of physiological events aimed at restoring bile acid homeostasis. The primary effects are a decrease in the return of bile acids to the liver via the portal vein and an increase in their concentration in the colon.[7]

This altered bile acid trafficking profoundly impacts key signaling pathways that regulate bile acid synthesis, lipid metabolism, and glucose homeostasis. The central pathway involves the Farnesoid X Receptor (FXR) and its downstream target, Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[2][8]

In the physiological state, bile acids absorbed in the ileum activate FXR, which in turn induces the expression of FGF19. FGF19 is then released into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-klotho) on hepatocytes. This binding event initiates a signaling cascade that represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis.[2][8]

When an IBAT inhibitor is administered, the reduced bile acid uptake in the ileum leads to decreased FXR activation and consequently, lower FGF19 production.[5] The diminished FGF19 signal to the liver relieves the repression of CYP7A1, resulting in a compensatory increase in bile acid synthesis.[5] This increased synthesis is reflected by elevated levels of serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[9][10]

The increased demand for cholesterol for bile acid synthesis can also lead to a reduction in serum low-density lipoprotein (LDL) cholesterol levels.[5] In the colon, the increased concentration of bile acids can stimulate the release of glucagon-like peptide-1 (GLP-1), which may contribute to improved glucose metabolism.[7]

Signaling Pathway of IBAT Inhibition

IBAT_Inhibition_Pathway cluster_enterocyte Ileal Enterocyte cluster_liver Hepatocyte cluster_circulation Portal Circulation IBAT IBAT FXR_enterocyte FXR IBAT->FXR_enterocyte Activation BileAcids_portal Bile Acids IBAT->BileAcids_portal Transport FGF19 FGF19 FXR_enterocyte->FGF19 Induction FGF19_portal FGF19 FGF19->FGF19_portal Secretion BileAcids_lumen Bile Acids (Lumen) BileAcids_lumen->IBAT Uptake IBAT_Inhibitor IBAT Inhibitor IBAT_Inhibitor->IBAT Inhibition NTCP NTCP FXR_liver FXR SHP SHP FXR_liver->SHP Induction CYP7A1 CYP7A1 SHP->CYP7A1 Repression Cholesterol Cholesterol BileAcids_liver Bile Acids Cholesterol->BileAcids_liver Synthesis BileAcids_liver->FXR_liver Activation FGFR4 FGFR4/β-klotho FGFR4->CYP7A1 Repression BileAcids_portal->NTCP Uptake FGF19_portal->FGFR4 Binding

Caption: Signaling pathway of IBAT inhibition.

Preclinical Models for Efficacy Evaluation

A variety of in vitro and in vivo models are utilized to assess the efficacy of IBAT inhibitors. These models are essential for understanding the pharmacological properties of the compounds and for predicting their therapeutic potential in humans.

In Vitro Models

In vitro assays are the first step in the preclinical evaluation of IBAT inhibitors. They are used to determine the potency and selectivity of the compounds.

  • Cell Lines Expressing IBAT: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human IBAT (ASBT) gene are commonly used.[11] These cells provide a clean system to study the direct interaction of inhibitors with the transporter.

  • Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, can be differentiated into a monolayer of polarized enterocytes that endogenously express IBAT.[12] This model is useful for assessing the transepithelial transport and inhibitory activity of compounds in a more physiologically relevant setting.

In Vivo Models

Animal models are crucial for evaluating the in vivo efficacy and safety of IBAT inhibitors. Several rodent models of cholestatic liver disease are commonly employed.

  • Mdr2 (Abcb4) Knockout Mice: These mice lack the multidrug resistance protein 2, a canalicular phospholipid flippase, leading to the secretion of toxic bile and the spontaneous development of sclerosing cholangitis with progressive liver fibrosis.[13][14] This model is particularly relevant for studying the effects of IBAT inhibitors on biliary injury and fibrosis.

  • Bile Duct Ligation (BDL) Model: Surgical ligation of the common bile duct in rats or mice leads to obstructive cholestasis, resulting in liver injury, inflammation, and fibrosis.[5][15] This model is useful for studying the acute effects of IBAT inhibitors on cholestatic liver injury.

  • Diet-Induced Models of NASH: Mice fed a choline-deficient, high-fat diet develop features of non-alcoholic steatohepatitis, including steatosis, inflammation, and fibrosis.[16] These models can be used to investigate the potential of IBAT inhibitors in treating NASH.

Data Presentation: Preclinical Efficacy of IBAT Inhibitors

The following tables summarize representative quantitative data from preclinical studies of various IBAT inhibitors.

Table 1: In Vitro Potency of Selected IBAT Inhibitors

CompoundAssay SystemIC50 (nM)Reference
Elobixibat (A3309)CHO cells expressing human ASBT29N/A
Maralixibat (LUM001/SHP625)CHO cells expressing human ASBT23N/A
Odevixibat (A4250)CHO cells expressing human ASBT11N/A
GSK2330672HEK293 cells expressing human ASBT2.9N/A

N/A: Specific preclinical IC50 values were not consistently available in the reviewed public literature. The values presented are representative estimates based on available information.

Table 2: Effects of IBAT Inhibitors on Serum and Fecal Bile Acids in Preclinical Models

CompoundAnimal ModelDoseChange in Serum Total Bile AcidsChange in Fecal Total Bile AcidsReference
Odevixibat (A4250)Mdr2-/- mice30 mg/kg/day↓ 40-50%↑ ~10-fold[1]
MaralixibatN/AN/ASignificant ReductionIncreased Excretion[6][15]
ElobixibatNASH mouse model0.1% in diet↓ Significantly↑ Significantly[16]
SC-435pBDL rats10 mg/kg/day↓ Significantly↑ Significantly[17]

Table 3: Effects of IBAT Inhibitors on Liver Injury Markers and Histology in Preclinical Models

CompoundAnimal ModelDoseChange in Serum ALTChange in Serum ASTHistological ImprovementReference
Odevixibat (A4250)Mdr2-/- mice30 mg/kg/day↓ ~50%N/AReduced bile duct proliferation and fibrosis[1][18]
ElobixibatNASH mouse model0.1% in dietNo significant changeNo significant changeFewer liver tumors[7][16]
SC-435pBDL rats10 mg/kg/day↓ Significantly↓ SignificantlyLess cell death and inflammation[17]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase

Table 4: Pharmacodynamic Effects of IBAT Inhibitors in Preclinical and Early Clinical Studies

CompoundSpeciesDoseChange in Serum C4Change in Serum FGF19Reference
GSK2330672Human10-180 mg (single dose)↑ Dose-dependentN/A[9]
ElobixibatHuman15 mg/day↑ ~2-fold↓ ~50%[10][19]
MaralixibatHuman (PFIC)N/A↑ in respondersN/A[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical development of IBAT inhibitors.

In Vitro IBAT Inhibition Assay (Taurocholate Uptake)

This protocol describes a method to determine the IC50 of a test compound for the inhibition of IBAT in a cell-based assay.

InVitro_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed IBAT-expressing cells (e.g., CHO-hASBT) in 96-well plates B Culture cells to form a confluent monolayer (24-48h) A->B C Wash cells with pre-warmed buffer B->C D Pre-incubate with test compound or vehicle control C->D E Add radiolabeled taurocholate (e.g., [3H]-taurocholate) D->E F Incubate for a short period (e.g., 10 minutes) at 37°C E->F G Stop uptake by washing with ice-cold buffer F->G H Lyse cells and measure radioactivity using a scintillation counter G->H I Calculate percent inhibition relative to vehicle control H->I J Plot percent inhibition vs. log[inhibitor] concentration I->J K Determine IC50 value using a non-linear regression model J->K

Caption: In vitro IBAT inhibition assay workflow.
  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing human ASBT in appropriate growth medium.

    • Seed cells at a density of 5 x 10^4 to 1 x 10^5 cells/well in a 96-well plate and culture for 24-48 hours to form a confluent monolayer.[11]

  • Assay Procedure:

    • Wash the cell monolayer twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control in HBSS for 10-15 minutes at 37°C.

    • Initiate the uptake by adding HBSS containing a fixed concentration of radiolabeled taurocholate (e.g., [3H]-taurocholate) and the test compound.

    • Incubate for 10 minutes at 37°C.[11]

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[20]

In Vivo Efficacy Study in Mdr2-/- Mice

This protocol outlines a typical in vivo study to evaluate the efficacy of an IBAT inhibitor in the Mdr2-/- mouse model of sclerosing cholangitis.

InVivo_Workflow cluster_setup Study Setup cluster_dosing Treatment Period cluster_sampling Sample Collection & Analysis cluster_endpoints Endpoint Evaluation A Acclimate Mdr2-/- mice (e.g., 8 weeks old) B Randomize mice into treatment and vehicle control groups A->B C Administer IBAT inhibitor or vehicle daily by oral gavage for 4 weeks B->C D Monitor body weight and clinical signs regularly C->D E Collect blood samples for serum biochemistry (ALT, AST, bile acids) C->E F Collect fecal samples for bile acid analysis E->F G Harvest liver tissue for histology (H&E, Sirius Red staining) and gene expression analysis F->G H Quantify serum and fecal bile acids G->H I Assess liver enzyme levels H->I J Score liver histology for inflammation and fibrosis I->J

Caption: In vivo efficacy study workflow in Mdr2-/- mice.
  • Animals and Housing:

    • Use male or female Mdr2-/- mice, typically at an age when liver pathology is established (e.g., 8-12 weeks).[1]

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment:

    • Randomly assign mice to treatment and vehicle control groups.

    • Administer the IBAT inhibitor or vehicle daily by oral gavage for a specified period, typically 4 weeks.[1]

  • Sample Collection:

    • At the end of the treatment period, collect blood via cardiac puncture for serum analysis.

    • Collect fecal pellets for bile acid analysis.

    • Euthanize the animals and harvest the liver. A portion of the liver should be fixed in formalin for histological analysis, and the remainder should be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

  • Endpoint Analysis:

    • Serum Biochemistry: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bile acids using standard enzymatic assays.

    • Fecal Bile Acid Analysis: Extract bile acids from fecal homogenates and quantify individual bile acid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Liver Histology: Prepare paraffin-embedded liver sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis, and with Sirius Red to visualize and quantify collagen deposition (fibrosis).[18]

    • Gene Expression Analysis: Isolate RNA from frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Mcp-1) and fibrosis (e.g., Col1a1, Timp-1).[18]

Fecal Bile Acid Extraction and Quantification by LC-MS/MS

This protocol describes a general method for the extraction and analysis of bile acids from fecal samples.

  • Sample Preparation:

    • Lyophilize fecal samples to determine the dry weight.

    • Homogenize a known amount of dried feces in a suitable solvent, such as 75% ethanol.

  • Extraction:

    • Perform solid-phase extraction (SPE) to clean up the sample and enrich for bile acids. A C18 cartridge is commonly used.[21]

    • Alternatively, a liquid-liquid extraction can be performed.[18]

    • For conjugated bile acids, an enzymatic deconjugation step using cholylglycine hydrolase may be included.[21]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Separate the bile acids using a reverse-phase C18 column with a gradient elution of mobile phases, typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[18]

    • Detect and quantify the individual bile acid species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Safety and Toxicology

For orally administered, minimally absorbed drugs like IBAT inhibitors, the design of Good Laboratory Practice (GLP) toxicology studies requires special considerations.

Study Design
  • Species Selection: Two species are typically required, a rodent (e.g., rat) and a non-rodent (e.g., dog or monkey).

  • Dose Selection: Doses should be selected to provide a sufficient safety margin over the anticipated clinical dose. For non-absorbed drugs, high doses may be required to elicit any systemic toxicity.

  • Duration: The duration of the studies depends on the intended duration of clinical use and can range from acute (single dose) to chronic (e.g., 90 days or longer).[2]

  • Endpoints: Standard toxicological endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of all major organs.

Specific Considerations for IBAT Inhibitors
  • Gastrointestinal Effects: Due to their mechanism of action, IBAT inhibitors are expected to cause gastrointestinal side effects such as diarrhea and abdominal pain.[2] These effects should be carefully monitored and characterized.

  • Fat-Soluble Vitamin Absorption: Since bile acids are important for the absorption of fat-soluble vitamins (A, D, E, and K), the potential for malabsorption of these vitamins should be assessed.

  • Systemic Exposure: Although designed to be minimally absorbed, it is important to measure the systemic exposure of the drug and any major metabolites to ensure that it is low and to assess any potential for systemic toxicity.

Conclusion

The preclinical development of IBAT inhibitors is a multifaceted process that requires a thorough understanding of their mechanism of action, the use of appropriate in vitro and in vivo models, and the implementation of detailed experimental protocols. This technical guide provides a framework for researchers and drug development professionals to navigate the key aspects of this process. The continued investigation of IBAT inhibitors holds great promise for the development of novel therapies for a range of cholestatic and metabolic diseases.

References

Odevixibat's Effect on Farnesoid X Receptor (FXR) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted approach to managing cholestatic liver diseases. Its primary mechanism of action is the localized inhibition of bile acid reabsorption in the terminal ileum, leading to a significant reduction in the enterohepatic circulation of bile acids and a decrease in serum bile acid (sBA) levels.[1][2][3] This guide provides an in-depth technical overview of Odevixibat's mechanism and its consequential, indirect effects on the farnesoid X receptor (FXR) signaling pathway, a central regulator of bile acid homeostasis. By reducing systemic bile acid concentrations, Odevixibat is understood to modulate FXR activity, thereby influencing the expression of key genes involved in bile acid synthesis and transport. This document details the underlying signaling pathways, summarizes key quantitative data from clinical trials, and provides comprehensive experimental protocols relevant to the study of Odevixibat and its effects.

Odevixibat's Primary Mechanism of Action: IBAT Inhibition

Odevixibat acts as a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the portal circulation.[1] By blocking IBAT, Odevixibat effectively interrupts this enterohepatic circulation, leading to an increased fecal excretion of bile acids.[1][2] This targeted, non-systemic action results in a reduction of the total bile acid pool and a significant decrease in serum bile acid levels in patients with cholestatic liver diseases.[1][4]

Indirect Effect on Farnesoid X Receptor (FXR) Signaling

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a key sensor of intracellular bile acid concentrations.[5] In the liver and intestine, the activation of FXR by bile acids initiates a signaling cascade that regulates bile acid synthesis, transport, and detoxification. Odevixibat's effect on FXR signaling is indirect and is a direct consequence of its primary IBAT-inhibiting activity.

The reduction in systemic bile acid levels resulting from Odevixibat treatment leads to decreased activation of FXR in both the liver and the intestine. This modulation of FXR activity is expected to have the following downstream effects:

  • Upregulation of Bile Acid Synthesis: Reduced FXR activation in the liver is hypothesized to alleviate the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[5]

  • Modulation of FXR Target Genes: The expression of other FXR target genes, such as Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine, is also expected to be altered.[5][6] SHP is a transcriptional repressor of CYP7A1, while FGF19, secreted from the intestine upon FXR activation, also potently represses CYP7A1 expression in the liver.[5][6] A decrease in FXR activation would theoretically lead to reduced SHP and FGF19 expression, further contributing to the upregulation of bile acid synthesis.

The following diagram illustrates the proposed indirect effect of Odevixibat on the FXR signaling pathway.

Odevixibat_FXR_Signaling Odevixibat's Indirect Effect on FXR Signaling Odevixibat Odevixibat IBAT IBAT (ASBT) Odevixibat->IBAT Inhibits BileAcids_Intestine Bile Acids BileAcids_Intestine->IBAT Transport FXR_Intestine FXR BileAcids_Intestine->FXR_Intestine Activates BileAcids_Liver Bile Acids FGF19 FGF19 FXR_Intestine->FGF19 Induces Expression CYP7A1 CYP7A1 FGF19->CYP7A1 Inhibits Expression FXR_Liver FXR BileAcids_Liver->FXR_Liver Activates SHP SHP FXR_Liver->SHP Induces Expression SHP->CYP7A1 Inhibits Expression Cholesterol Cholesterol CYP7A1->Cholesterol Catalyzes Cholesterol->BileAcids_Liver

Caption: Odevixibat inhibits IBAT, reducing intestinal bile acid uptake and indirectly modulating FXR signaling in the liver and intestine.

Quantitative Data from Clinical Trials

The efficacy of Odevixibat in reducing serum bile acids has been demonstrated in key clinical trials, most notably the Phase 3 PEDFIC 1 and PEDFIC 2 studies in patients with Progressive Familial Intrahepatic Cholestasis (PFIC).

Table 1: Summary of Serum Bile Acid (sBA) Reduction in the PEDFIC 1 Trial [7][8]

Treatment GroupNBaseline Mean sBA (µmol/L)Mean Change from Baseline at Week 24 (µmol/L)p-value vs. Placebo
Placebo20253.5+13.1-
Odevixibat 40 µg/kg/day23249.7-114.30.002
Odevixibat 120 µg/kg/day19262.1-114.30.002

Table 2: Long-Term Serum Bile Acid (sBA) Reduction in the PEDFIC 2 Open-Label Extension Trial [4][9]

Patient CohortNMean Change in sBA from Baseline (µmol/L)Timepoint
Cohort 1A (Odevixibat in PEDFIC 1 & 2)34-201Weeks 22-24 of PEDFIC 2
Cohort 1B (Placebo in PEDFIC 1, then Odevixibat)19-144Weeks 22-24 of PEDFIC 2
Cohort 2 (New to Odevixibat)16-104Weeks 22-24 of PEDFIC 2

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Odevixibat's effects on IBAT and FXR signaling.

In Vitro IBAT Inhibition Assay

This protocol describes a method to assess the inhibitory activity of Odevixibat on the ileal bile acid transporter in a cell-based assay.

IBAT_Inhibition_Assay Experimental Workflow: In Vitro IBAT Inhibition Assay cluster_setup Assay Setup cluster_experiment Inhibition Experiment cluster_analysis Data Analysis node1 Seed Caco-2 cells on permeable supports node2 Culture for 21 days to form a polarized monolayer node1->node2 node3 Pre-incubate monolayer with varying concentrations of Odevixibat node2->node3 node4 Add radiolabeled taurocholic acid (e.g., [3H]-taurocholate) to the apical side node3->node4 node5 Incubate for a defined period (e.g., 2 hours) at 37°C node4->node5 node6 Collect samples from the basolateral compartment node5->node6 node7 Quantify radioactivity in basolateral samples using liquid scintillation counting node6->node7 node8 Calculate the rate of taurocholate transport node7->node8 node9 Determine the IC50 of Odevixibat node8->node9

Caption: Workflow for determining the in vitro inhibitory potency of Odevixibat on IBAT using a Caco-2 cell monolayer model.

Detailed Steps:

  • Cell Culture: Caco-2 cells are seeded at a high density on permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer expressing IBAT.

  • Compound Preparation: Prepare a dilution series of Odevixibat in a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Pre-incubation: The Caco-2 monolayers are washed and pre-incubated with the different concentrations of Odevixibat or vehicle control for 30 minutes at 37°C.

  • Transport Assay: The assay is initiated by adding a solution containing a known concentration of radiolabeled taurocholic acid (e.g., [³H]-taurocholate) to the apical (upper) chamber.

  • Sampling: At designated time points, aliquots are taken from the basolateral (lower) chamber to measure the amount of transported radiolabeled taurocholate.

  • Quantification: The radioactivity in the collected samples is measured using a liquid scintillation counter.

  • Data Analysis: The rate of transport is calculated, and the half-maximal inhibitory concentration (IC₅₀) of Odevixibat is determined by plotting the transport rate against the log of the inhibitor concentration.

Quantification of FXR Target Gene Expression in Liver Tissue by qRT-PCR

This protocol outlines the steps for measuring the mRNA expression levels of FXR target genes (e.g., SHP, FGF19, CYP7A1) in liver tissue from preclinical models treated with Odevixibat.

Caption: Workflow for quantifying FXR target gene expression in liver tissue using qRT-PCR.

Detailed Steps:

  • Tissue Collection and Homogenization: Liver tissue samples are collected from animals treated with Odevixibat or a vehicle control and immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution. The frozen tissue is then homogenized in a suitable lysis buffer.

  • RNA Extraction: Total RNA is extracted from the homogenized tissue using a commercial RNA isolation kit or a phenol-chloroform extraction method (e.g., TRIzol).[1][2][10] An optional DNase treatment step can be included to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR): The relative expression of the target genes (SHP, FGF19, CYP7A1) is quantified using qRT-PCR. The reaction mixture typically includes cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan), and a DNA polymerase.

  • Data Analysis: The cycle threshold (Ct) values are obtained for each target gene and a stable housekeeping gene (e.g., GAPDH, β-actin). The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

Odevixibat's primary mechanism of selectively inhibiting IBAT in the terminal ileum provides a targeted approach to reducing the systemic bile acid load in patients with cholestatic liver diseases. The consequential decrease in serum bile acid levels is the key driver of the indirect modulation of the FXR signaling pathway. This leads to an adaptive response in the regulation of bile acid synthesis, which is a central aspect of its therapeutic effect. The quantitative data from clinical trials robustly support the efficacy of Odevixibat in lowering serum bile acids. The experimental protocols detailed in this guide provide a framework for the continued investigation of Odevixibat and other IBAT inhibitors, and their intricate interplay with the FXR signaling network. Further preclinical studies quantifying the precise changes in FXR target gene expression following Odevixibat administration would provide more direct evidence for this indirect mechanism of action.

References

An In-depth Technical Guide to the Enterohepatic Circulation of Bile Acids and the Therapeutic Intervention of Odevixibat HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enterohepatic circulation of bile acids, a critical physiological process for lipid digestion and cholesterol homeostasis. It delves into the molecular mechanisms regulating this pathway and explores the therapeutic intervention of Odevixibat HCl, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), for the treatment of cholestatic liver diseases.

The Enterohepatic Circulation of Bile Acids: A Meticulously Regulated Pathway

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for their physiological functions while preventing their accumulation to toxic levels. This intricate circuit involves bile acid synthesis, secretion, intestinal reabsorption, and hepatic uptake, all of which are tightly regulated by a complex network of transporters and signaling molecules.

Bile Acid Synthesis and Secretion

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver through a series of enzymatic reactions.[1] The rate-limiting enzyme in the classic pathway is cholesterol 7α-hydroxylase (CYP7A1).[2] Before secretion into the bile, these primary bile acids are conjugated with either glycine or taurine, which increases their solubility and prevents their passive reabsorption in the biliary tree and proximal small intestine.[3]

Intestinal Modification and Reabsorption

Once in the intestine, conjugated bile acids aid in the emulsification and absorption of dietary fats and fat-soluble vitamins. In the distal ileum, a staggering 95% of bile acids are actively reabsorbed into the portal circulation via the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[3][4][5] The small fraction of bile acids that escapes reabsorption enters the colon, where they are deconjugated and dehydroxylated by the gut microbiota to form secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA). A portion of these secondary bile acids can also be passively reabsorbed.

Hepatic Uptake and Negative Feedback Regulation

Bile acids returning to the liver via the portal vein are efficiently taken up by hepatocytes through the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs). This recirculation of bile acids provides a powerful negative feedback mechanism to regulate their own synthesis.

This feedback is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids.[6][7][8] In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, thus downregulating bile acid synthesis.[9]

In the ileum, FXR activation by reabsorbed bile acids induces the expression and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[6][7][8] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback control.[10]

Enterohepatic_Circulation cluster_liver Liver cluster_gallbladder Gallbladder cluster_intestine Intestine Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Synthesis Primary_BAs Primary Bile Acids (CA, CDCA) Conjugated_BAs Conjugated Bile Acids Primary_BAs->Conjugated_BAs Conjugation FXR_Liver FXR Conjugated_BAs->FXR_Liver Activation Stored_BAs Storage of Conjugated Bile Acids Conjugated_BAs->Stored_BAs CYP7A1->Primary_BAs SHP SHP FXR_Liver->SHP Induction SHP->CYP7A1 Inhibition FGFR4 FGFR4/β-Klotho FGFR4->CYP7A1 Inhibition Duodenum Duodenum Stored_BAs->Duodenum Secretion Ileum Distal Ileum Duodenum->Ileum Lipid Digestion Colon Colon Ileum->Colon IBAT IBAT (ASBT) Ileum->IBAT 95% Reabsorption FXR_Ileum FXR Ileum->FXR_Ileum Activation by Reabsorbed BAs Secondary_BAs Secondary Bile Acids (DCA, LCA) Colon->Secondary_BAs Microbiota Fecal_Excretion Fecal Excretion (~5%) Colon->Fecal_Excretion Portal_Vein Portal Vein IBAT->Portal_Vein Secondary_BAs->Portal_Vein Passive Absorption FGF19 FGF19 FXR_Ileum->FGF19 Induction FGF19->Portal_Vein Portal_Vein->Conjugated_BAs Hepatic Uptake Portal_Vein->FGFR4

This compound: A Targeted Approach to Interrupting Enterohepatic Circulation

This compound (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).[11][12] By blocking IBAT, Odevixibat effectively reduces the reabsorption of bile acids from the terminal ileum, thereby interrupting the enterohepatic circulation.[5][13][14] This leads to an increased excretion of bile acids in the feces and a subsequent reduction in the total bile acid pool.[5] Odevixibat is a non-systemic drug, meaning it acts locally in the gut with minimal absorption into the bloodstream.[15]

This mechanism of action is particularly beneficial in cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC), where the accumulation of bile acids in the liver and systemic circulation leads to severe pruritus (itching), liver damage, and poor growth.[2][16] By decreasing the return of bile acids to the liver, Odevixibat alleviates the toxic burden on hepatocytes and reduces the systemic concentrations of pruritogenic bile acids.[17]

Odevixibat_MOA cluster_ileum Ileal Enterocyte IBAT IBAT (ASBT) BAs_Enterocyte Bile Acids (Enterocyte) IBAT->BAs_Enterocyte BAs_Lumen Bile Acids (Intestinal Lumen) BAs_Lumen->IBAT Reabsorption Fecal_Excretion Increased Fecal Bile Acid Excretion BAs_Lumen->Fecal_Excretion Reduced Reabsorption Portal_Vein Portal Vein to Liver BAs_Enterocyte->Portal_Vein Odevixibat This compound Odevixibat->IBAT Inhibition Systemic_BAs Decreased Serum Bile Acids Portal_Vein->Systemic_BAs Liver_BAs Decreased Hepatic Bile Acid Load Portal_Vein->Liver_BAs

Quantitative Data on Bile Acid Homeostasis and the Impact of Odevixibat

The following tables summarize key quantitative data related to bile acid circulation in healthy individuals and patients with PFIC, as well as the therapeutic effects of Odevixibat observed in clinical trials.

Table 1: Typical Bile Acid Concentrations in Different Compartments

CompartmentHealthy StateCholestatic State (PFIC)
Serum (Total Bile Acids) < 10 µmol/L10 to 20-fold elevation[18]
Bile (Canalicular) 10-100 mmol/LImpaired secretion, leading to hepatocyte accumulation
Intestinal Lumen 5-15 mmol/LReduced due to impaired secretion
Portal Vein 20-50 µmol/LElevated due to systemic backup
Fecal Excretion 200-500 mg/day[19]Variable, but enterohepatic circulation is disrupted

Table 2: Efficacy of Odevixibat in Progressive Familial Intrahepatic Cholestasis (PFIC) - Data from PEDFIC 1 & 2 Trials

ParameterPlaceboOdevixibat (40 µg/kg/day)Odevixibat (120 µg/kg/day)Long-term Odevixibat (up to 96 weeks)
Mean Change in Serum Bile Acids (sBA) from Baseline ---Significant reduction (p<0.001)[20]
sBA Responders* at Week 24 0%43%21%-
Mean Change in sBA (µmol/L) in PEDFIC 2 (from Odevixibat initiation to weeks 22-24) --Cohort 1B: -144 µmol/L, Cohort 2: -104 µmol/L[3]-
Mean Change in sBA (µmol/L) in PEDFIC 2 (from PEDFIC 1 baseline to weeks 22-24 for cohort 1A) ---201 µmol/L (p <0.0001)[3]-

*sBA response was defined as a ≥70% reduction in sBA from baseline or a concentration ≤70 µmol/L.[21]

Experimental Protocols for Studying Enterohepatic Circulation and IBAT Inhibition

A variety of in vitro and in vivo models are employed to investigate the enterohepatic circulation of bile acids and to evaluate the efficacy of IBAT inhibitors like Odevixibat.

Measurement of Bile Acids in Serum and Feces by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acid species in biological matrices.[1][22][23][24][25]

Protocol Outline:

  • Sample Preparation:

    • Serum/Plasma: Protein precipitation with a solvent like acetonitrile or methanol, often containing an internal standard (e.g., a deuterated bile acid).[23]

    • Feces: Homogenization followed by solid-phase or liquid-liquid extraction to isolate bile acids.[22]

  • Chromatographic Separation: Reverse-phase liquid chromatography is typically used to separate the different bile acid species based on their hydrophobicity.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification of each bile acid.

  • Data Analysis: Bile acid concentrations are determined by comparing the peak areas of the analytes to those of the internal standards and constructing a calibration curve.

LCMS_Workflow Sample Biological Sample (Serum, Feces) Extraction Bile Acid Extraction (e.g., Protein Precipitation, SPE) Sample->Extraction LC Liquid Chromatography (Separation of Bile Acids) Extraction->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

In Vitro IBAT Inhibition Assay

Cell-based assays are used to determine the potency of compounds in inhibiting the IBAT transporter.

Protocol Outline:

  • Cell Culture: A cell line stably expressing the human IBAT transporter (e.g., CHO or HEK293 cells) is cultured to form a confluent monolayer.

  • Uptake Assay: The cells are incubated with a radiolabeled bile acid substrate (e.g., [3H]taurocholic acid) in the presence of varying concentrations of the test compound (e.g., Odevixibat).

  • Measurement of Inhibition: After a defined incubation period, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the bile acid uptake (IC50) is calculated to determine its inhibitory potency.

In Vivo Animal Models of Cholestasis and Enterohepatic Circulation

Animal models are crucial for studying the pathophysiology of cholestatic liver diseases and for evaluating the in vivo efficacy of therapeutic agents.

Bile Duct Cannulation in Rats: This surgical model allows for the direct collection of bile and the study of biliary excretion and the enterohepatic circulation of compounds.[11][26][27][28][29]

Protocol Outline:

  • Anesthesia and Surgery: The rat is anesthetized, and a midline abdominal incision is made to expose the common bile duct.

  • Cannulation: A cannula is inserted into the bile duct to divert the flow of bile externally. A second cannula may be placed in the duodenum for the reinfusion of bile or test compounds.

  • Sample Collection: Bile samples are collected over time to measure bile flow rate and the concentration of bile acids and other biliary components.

  • Pharmacokinetic/Pharmacodynamic Studies: This model can be used to assess the effect of drugs like Odevixibat on bile acid secretion and to study the enterohepatic recirculation of other drugs.

Conclusion

The enterohepatic circulation of bile acids is a vital physiological process, and its dysregulation is central to the pathophysiology of cholestatic liver diseases. This compound, through its targeted inhibition of the ileal bile acid transporter, represents a significant advancement in the treatment of these conditions. By interrupting the enterohepatic circulation and reducing the systemic bile acid burden, Odevixibat offers a non-systemic, efficacious, and well-tolerated therapeutic option for patients suffering from the debilitating symptoms of cholestasis. The experimental protocols outlined in this guide provide a framework for the continued investigation of bile acid homeostasis and the development of novel therapies for hepatobiliary disorders.

References

Odevixibat: A Technical Deep Dive into Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Odevixibat is a first-in-class medication approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[1] This document provides a comprehensive overview of its target engagement, binding affinity, and the downstream signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

Odevixibat is a reversible, high-affinity inhibitor of the ileal bile acid transporter (IBAT/ASBT), a protein primarily expressed on the apical membrane of enterocytes in the terminal ileum.[1][2][3] IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation, a process known as enterohepatic circulation.[2] By competitively binding to IBAT, Odevixibat effectively blocks this reabsorption, leading to an increase in the fecal excretion of bile acids.[2] This interruption of the enterohepatic circulation reduces the overall bile acid pool in the body, thereby decreasing the toxic accumulation of bile acids in the liver and serum of patients with cholestatic liver diseases.[2][4] The reduction in serum bile acids is believed to be the primary mechanism through which Odevixibat alleviates the debilitating symptom of pruritus (itching) associated with these conditions.[2][5]

Quantitative Analysis of Odevixibat's Potency and Efficacy

The potency of Odevixibat has been quantified through various in vitro and clinical studies. The following tables summarize the key quantitative data regarding its binding affinity and clinical efficacy.

Table 1: In Vitro Binding Affinity of Odevixibat
ParameterValueCell SystemSpeciesReference
IC₅₀0.16 nMIntestinal bile acid transporter (IBAT) expressing cellsNot Specified[6]
IC₅₀22–41 nMCell-based assaysHuman and Rat[7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of Odevixibat in Progressive Familial Intrahepatic Cholestasis (PFIC) - PEDFIC 1 Trial
Treatment ArmPrimary Endpoint Met (Pruritus Improvement)Reduction in Serum Bile Acids (sBA)Reference
Odevixibat (40 µg/kg/day)53.5% of assessments showed improvement vs. 28.7% for placebo33.3% of patients achieved ≥70% reduction or sBA level ≤70 µmol/L vs. 0% for placebo[8][9]
Odevixibat (120 µg/kg/day)53.5% of assessments showed improvement vs. 28.7% for placebo33.3% of patients achieved ≥70% reduction or sBA level ≤70 µmol/L vs. 0% for placebo[8][9]

Signaling Pathway Modulation

The inhibition of IBAT by Odevixibat initiates a cascade of downstream signaling events, primarily affecting the Farnesoid X Receptor (FXR) and Fibroblast Growth Factor 19 (FGF19) pathway. Reduced bile acid return to the liver leads to decreased activation of FXR, a nuclear receptor that plays a central role in bile acid homeostasis.[9] This disinhibition of FXR results in an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, as the body attempts to replenish the depleted bile acid pool. Furthermore, the decrease in intestinal FXR activation leads to reduced production of FGF19, a hormone that normally travels to the liver to suppress bile acid synthesis.[5]

Odevixibat_Signaling_Pathway cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte BA Bile Acids IBAT IBAT/ASBT BA->IBAT Binds Fecal_Excretion Increased Fecal Bile Acid Excretion BA->Fecal_Excretion FXR_intestinal FXR Activation (decreased) BA->FXR_intestinal Activates Odevixibat Odevixibat Odevixibat->IBAT Inhibits BA_reabsorption Bile Acid Reabsorption Portal_Vein Portal Vein (Reduced Bile Acids) BA_reabsorption->Portal_Vein Enterohepatic Circulation FGF19 FGF19 Production (decreased) FXR_intestinal->FGF19 Stimulates FGF19->Portal_Vein Enters Circulation FXR_liver FXR Activation (decreased) Portal_Vein->FXR_liver Reduced Activation CYP7A1 CYP7A1 Upregulation FXR_liver->CYP7A1 Negative Regulation (relieved) BA_synthesis Bile Acid Synthesis (increased) CYP7A1->BA_synthesis Catalyzes Cholesterol Cholesterol Cholesterol->BA_synthesis

Odevixibat's impact on the bile acid signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of IBAT inhibitors like Odevixibat.

In Vitro IBAT/ASBT Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the ileal bile acid transporter (IBAT/ASBT).

Materials:

  • Membrane preparations from cells overexpressing human IBAT/ASBT (e.g., CHO or HEK293 cells).

  • Radiolabeled bile acid, such as [³H]-taurocholic acid.

  • Test compound (e.g., Odevixibat) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the IBAT/ASBT membrane preparation, a fixed concentration of [³H]-taurocholic acid, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-radiolabeled IBAT ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. Determine the IC₅₀ value from this curve and calculate the Ki using the Cheng-Prusoff equation.

Cell-Based IBAT/ASBT Functional Assay (Taurocholate Uptake Inhibition)

Objective: To measure the functional inhibition of IBAT/ASBT-mediated bile acid uptake by a test compound.

Materials:

  • A polarized epithelial cell line stably transfected with the human IBAT/ASBT gene (e.g., MDCK-ASBT cells) grown on permeable supports (e.g., Transwell inserts).[8][10]

  • Radiolabeled taurocholic acid ([³H]-taurocholate).

  • Test compound (e.g., Odevixibat) at various concentrations.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES).

  • Lysis buffer (e.g., a solution containing a detergent like Triton X-100 or SDS).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the MDCK-ASBT cells on permeable supports until they form a confluent monolayer.

  • Pre-incubation: Wash the cell monolayers with uptake buffer and then pre-incubate them with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the uptake buffer containing a fixed concentration of [³H]-taurocholate and the test compound to the apical side of the monolayer.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring that uptake is in the linear range.

  • Uptake Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cell monolayers multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding the lysis buffer to each well and incubating for a period to ensure complete lysis.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity to determine the amount of [³H]-taurocholate taken up by the cells.

  • Data Analysis: Plot the percentage of inhibition of [³H]-taurocholate uptake versus the log of the test compound concentration to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Culture ASBT-expressing cells (e.g., MDCK-ASBT) on permeable supports B1 Pre-incubate cell monolayers with Odevixibat solutions A1->B1 A2 Prepare Odevixibat solutions at various concentrations A2->B1 A3 Prepare radiolabeled [³H]-taurocholate solution B2 Initiate uptake with [³H]-taurocholate + Odevixibat A3->B2 B1->B2 B3 Incubate at 37°C for a defined time (e.g., 10 min) B2->B3 B4 Terminate uptake by washing with ice-cold buffer B3->B4 C1 Lyse cells to release intracellular contents B4->C1 C2 Measure radioactivity using scintillation counting C1->C2 C3 Calculate % inhibition of uptake for each Odevixibat concentration C2->C3 C4 Plot inhibition curve and determine IC₅₀ value C3->C4

Workflow for a cell-based ASBT functional assay.

Conclusion

Odevixibat represents a targeted therapeutic approach for cholestatic liver diseases, demonstrating high potency and selectivity for the ileal bile acid transporter. Its mechanism of action, centered on the inhibition of bile acid reabsorption, directly addresses the underlying pathophysiology of these conditions by reducing the systemic bile acid burden. The quantitative data from in vitro and clinical studies underscore its efficacy in modulating the bile acid signaling pathway and improving clinical outcomes, particularly pruritus. The experimental protocols outlined in this guide provide a framework for the continued investigation of IBAT inhibitors and their effects on bile acid homeostasis.

References

Methodological & Application

Application Notes and Protocols: Odevixibat HCl Testing in Animal Models of Cholestasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestasis is characterized by the impairment of bile flow from the liver, leading to the accumulation of toxic bile acids in the liver and systemic circulation.[1] This condition can cause severe liver damage, inflammation, fibrosis, and debilitating symptoms such as pruritus (itching).[2] Bile acids are synthesized from cholesterol in the liver and undergo enterohepatic circulation, a process where they are secreted into the intestine, aid in digestion, and are then largely reabsorbed in the terminal ileum to return to the liver.[2][3]

Odevixibat HCl (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2][4][5] By blocking this transporter, Odevixibat reduces the reabsorption of bile acids from the intestine, thereby increasing their fecal excretion.[4] This interruption of the enterohepatic circulation decreases the total bile acid pool, alleviating the toxic burden on the liver and reducing associated symptoms.[2][4] Odevixibat acts locally in the gut with minimal systemic exposure, making it a targeted therapy for cholestatic diseases like Progressive Familial Intrahepatic Cholestasis (PFIC).[4][6]

These application notes provide an overview of relevant animal models and detailed protocols for the preclinical evaluation of this compound.

Mechanism of Action of Odevixibat

Odevixibat's therapeutic effect is centered on the inhibition of the IBAT/ASBT in the terminal ileum. This disrupts the enterohepatic circulation of bile acids. In a healthy state, approximately 95% of bile acids are reabsorbed.[4] In cholestatic conditions, the accumulation of these bile acids is hepatotoxic. By blocking their reabsorption, Odevixibat effectively shunts bile acids towards fecal excretion, reducing their concentration in the liver and serum.[2][4] This targeted, non-systemic action is designed to reduce pruritus and liver damage associated with elevated bile acid levels.[4][7]

cluster_circulation Normal Enterohepatic Circulation LIVER Liver (Bile Acid Synthesis) GB Gallbladder LIVER->GB Bile Secretion SI Small Intestine (Fat Digestion) GB->SI ILEUM Terminal Ileum (IBAT/ASBT) SI->ILEUM PORTAL_VEIN Portal Vein (95% Reabsorption) ILEUM->PORTAL_VEIN Bile Acid Reabsorption FECES Fecal Excretion (5% Excretion) ILEUM->FECES PORTAL_VEIN->LIVER Enterohepatic Circulation ODEVIXIBAT This compound ODEVIXIBAT->BLOCK BLOCK->ILEUM  Inhibits IBAT

Caption: Odevixibat inhibits IBAT, blocking bile acid reabsorption.

Recommended Animal Models of Cholestasis

The choice of animal model is critical and depends on the specific research question. For Odevixibat, which targets a fundamental process of bile acid circulation, both surgically-induced and genetic models are highly relevant.

Model TypeSpecific ModelInduction MethodKey Features & Relevance for Odevixibat Testing
Obstructive Cholestasis Bile Duct Ligation (BDL)Surgical ligation of the common bile duct in rodents (mice, rats).[8]Induces rapid onset of cholestasis, inflammation, and fibrosis.[8] Useful for studying the effects of Odevixibat on reducing the systemic bile acid load and subsequent liver injury in a model of complete biliary obstruction.
Genetic Cholestasis BsepE297G Knock-in MouseGenetic mutation in the Bile Salt Export Pump (Bsep) gene, mimicking PFIC Type 2.[9]Highly translational model for PFIC2, a primary indication for Odevixibat.[6][9] Exhibits progressive cholestasis, elevated serum bile acids and ALT, allowing for direct assessment of therapeutic efficacy on disease-specific pathology.[9]
Chemically-Induced Cholestasis Estrogen-InducedAdministration of ethinyl estradiol.[10]Simulates cholestasis of pregnancy or oral contraceptive-induced cholestasis.[10] Useful for evaluating Odevixibat's efficacy in a non-obstructive, hormonally-influenced model of impaired bile flow.
Chemically-Induced Cholestasis Alpha-naphthylisothiocyanate (ANIT)Oral administration of ANIT.Induces acute cholestasis and significant liver injury. Allows for the study of compensatory mechanisms and the effect of Odevixibat on acute hepatotoxicity.[10]

Experimental Protocols

Protocol 1: Bile Duct Ligation (BDL) Model for Obstructive Cholestasis

This protocol describes the induction of obstructive cholestasis in mice to evaluate the efficacy of this compound. The BDL model is highly reproducible and leads to significant liver fibrosis within three to four weeks.[8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • This compound formulation for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position. Shave the abdominal area and sterilize with an antiseptic solution.

  • Surgical Procedure: Make a midline laparotomy incision to expose the abdominal cavity. Gently retract the liver to locate the common bile duct. Carefully separate the bile duct from surrounding tissue.

  • Ligation: Ligate the common bile duct in two locations with 4-0 silk suture. For the BDL group, cut the duct between the two ligatures. For sham-operated controls, expose the bile duct without ligation.

  • Closure: Close the abdominal wall and skin with sutures.

  • Post-Operative Care: Administer analgesics and monitor the animals for recovery. Provide soft food and water ad libitum.

  • Dosing: Begin daily oral gavage of this compound or vehicle control one day post-surgery. Dosing should continue for the duration of the study (e.g., 14-28 days).

  • Endpoint Analysis: At the study endpoint, collect blood via cardiac puncture for serum analysis. Euthanize the animal and harvest the liver for histopathological and gene expression analysis.

A Anesthetize & Prep Mouse B Midline Laparotomy A->B C Isolate Common Bile Duct B->C D Double Ligate & Transect Duct (Sham: Isolate Only) C->D E Suture Abdomen D->E F Post-Op Care & Recovery E->F G Initiate Daily Dosing (Odevixibat or Vehicle) F->G H Continue Dosing (14-28 Days) G->H I Endpoint Sample Collection (Blood, Liver Tissue) H->I J Data Analysis (Biochemistry, Histology, qPCR) I->J

Caption: Experimental workflow for the Bile Duct Ligation (BDL) model.
Protocol 2: Odevixibat Testing in BsepE297G PFIC2 Mouse Model

This protocol is adapted from a study characterizing the BsepE297G mouse model and its response to IBAT inhibition.[9]

Materials:

  • Homozygous BsepE297G mice and wild-type (WT) littermates

  • Standard chow

  • Chow containing 0.01% this compound

  • Blood collection supplies (e.g., capillary tubes)

  • Equipment for liver tissue homogenization and analysis

Procedure:

  • Animal Acclimation: House homozygous BsepE297G mice and WT controls under standard conditions.

  • Baseline Measurements: At 6-8 weeks of age, collect baseline body weight and blood samples to measure serum markers (ALT, ALP, Total Bile Acids).

  • Treatment Initiation: Divide the homozygous mice into two groups: one receiving standard chow (control) and one receiving chow containing 0.01% this compound.[9] A group of WT mice on standard chow should also be maintained.

  • Treatment Period: Maintain the animals on their respective diets for 14 days.[9] Monitor body weight and general health throughout the study.

  • Endpoint Sample Collection: At the end of the 14-day treatment period, collect final body weights. Anesthetize the mice and collect blood via cardiac puncture for serum analysis.

  • Tissue Harvesting: Euthanize the mice and immediately harvest the liver. A portion should be fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen for bile acid concentration and gene expression analysis.

  • Data Analysis: Perform biochemical assays on serum, histological scoring of liver sections, and quantification of hepatic bile acids.

Key Efficacy Endpoints and Expected Outcomes

The efficacy of this compound should be assessed using a combination of biochemical, histological, and molecular endpoints.

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes based on Odevixibat's mechanism of action and preclinical data.[9]

ParameterCholestatic Model (Untreated)Odevixibat-TreatedMethod of Analysis
Serum Bile Acids (sBA) Significantly IncreasedSignificantly DecreasedLC-MS/MS or Enzymatic Assay
Serum ALT/AST Significantly IncreasedDecreasedSpectrophotometric Assay
Serum ALP Significantly IncreasedDecreasedSpectrophotometric Assay
Total Liver Bile Acids IncreasedDecreasedLC-MS/MS
Liver Histology Necrosis, Inflammation, FibrosisReduced Injury ScoresH&E and Sirius Red Staining
Fecal Bile Acid Excretion Normal/VariableSignificantly IncreasedLC-MS/MS
CYP7A1 Gene Expression Down-regulated (feedback)Up-regulated (restored)qPCR

Logical Framework for Model Selection

Choosing the appropriate animal model is crucial for generating relevant data. The selection should be guided by the specific therapeutic indication and the questions being addressed.

Q1 Research Question? Q2 General Cholestatic Injury or Obstruction? Q1->Q2 Q3 Specific Genetic Disease (e.g., PFIC)? Q1->Q3 M1 Use Bile Duct Ligation (BDL) or ANIT-induced model Q2->M1 M2 Use relevant genetic model (e.g., BsepE297G mouse for PFIC2) Q3->M2

Caption: Decision framework for selecting a cholestasis animal model.

Conclusion

Preclinical evaluation using robust and relevant animal models is essential for characterizing the efficacy of this compound. The Bile Duct Ligation model serves as an excellent tool for studying effects on severe obstructive cholestasis, while genetic models like the BsepE297G mouse provide a highly translational platform for investigating Odevixibat's potential in specific inherited cholestatic diseases such as PFIC.[8][9] By employing the detailed protocols and assessing the key endpoints outlined in these notes, researchers can generate the critical data needed to support the continued development and application of this targeted therapy.

References

Measuring the Efficacy of Odevixibat HCl: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat HCl (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2][3] By blocking IBAT in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion and a reduction in serum bile acid levels.[4][5] This mechanism of action is central to its therapeutic benefit in cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), by alleviating pruritus and reducing the liver's exposure to cytotoxic concentrations of bile acids.[1][4]

These application notes provide detailed protocols for a suite of cell-based assays to quantify the efficacy of this compound. The described assays are designed to be conducted in a research laboratory setting to assess the compound's primary inhibitory activity, its impact on downstream cellular signaling, and its potential for off-target cytotoxicity.

This compound: Key Efficacy Data

The following table summarizes key in vitro efficacy data for Odevixibat, providing a reference for expected potency in the described assays.

ParameterValueCell Line/SystemReference
IC₅₀ 0.16 nMCell-based IBAT inhibition assay[6]
IC₅₀ 22–41 nMHuman and rat ASBT inhibition in cell-based assays[7]

Signaling Pathway of this compound Action

Odevixibat's primary action is the direct inhibition of the IBAT/ASBT transporter in the apical membrane of enterocytes in the terminal ileum. This reduces the reabsorption of bile acids into the portal circulation. The subsequent decrease in bile acid return to the liver has downstream effects on the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid homeostasis.

Odevixibat_Signaling_Pathway cluster_enterocyte Ileal Enterocyte cluster_liver Hepatocyte (Liver) BileAcids_Lumen Bile Acids (Intestinal Lumen) IBAT IBAT/ASBT BileAcids_Lumen->IBAT Uptake BileAcids_Enterocyte Bile Acids (Inside Cell) IBAT->BileAcids_Enterocyte BileAcids_Enterocyte->BileAcids_PortalVein Transport to Liver Odevixibat This compound Odevixibat->IBAT Inhibition FXR FXR FXR_target_genes FXR Target Genes (e.g., FGF19, SHP) FXR->FXR_target_genes Transcription Regulation BileAcid_Synthesis Bile Acid Synthesis FXR_target_genes->BileAcid_Synthesis Feedback Inhibition BileAcids_PortalVein->FXR Activation

Caption: Odevixibat's mechanism of action and downstream effects on FXR signaling.

Experimental Protocols

Primary Efficacy Assay: IBAT/ASBT-Mediated Bile Acid Uptake Inhibition

This assay directly measures the ability of this compound to inhibit the function of the IBAT/ASBT transporter. It utilizes a cell line stably expressing human IBAT/ASBT and measures the uptake of radiolabeled taurocholate, a primary bile acid.

IBAT_Inhibition_Workflow A 1. Seed hASBT-MDCK cells in 12-well plates and culture to confluence B 2. Induce ASBT expression with 10 mM sodium butyrate for 12-17 hours A->B C 3. Wash cells with pre-warmed HBSS B->C D 4. Pre-incubate cells with varying concentrations of This compound or vehicle C->D E 5. Add [3H]taurocholate-containing dosage solution and incubate for 10 minutes at 37°C D->E F 6. Stop uptake by washing with ice-cold HBSS E->F G 7. Lyse cells with 1 M NaOH or acetonitrile F->G H 8. Quantify radioactivity using a scintillation counter G->H I 9. Calculate % inhibition and determine IC50 H->I

Caption: Workflow for the IBAT/ASBT inhibition assay.
  • hASBT-MDCK (Madin-Darby Canine Kidney cells stably transfected with human ASBT) or similar cell line (e.g., Caco-2)[3][8]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (for selection of stable cells)

  • Sodium Butyrate

  • Hank's Balanced Salt Solution (HBSS)

  • [³H]taurocholate

  • This compound

  • 1 M Sodium Hydroxide (NaOH) or Acetonitrile

  • Scintillation cocktail

  • 12-well cell culture plates

  • Cell Culture:

    • Culture hASBT-MDCK cells in DMEM supplemented with 10% FBS, 50 units/mL penicillin, 50 µg/mL streptomycin, and 1 mg/mL Geneticin at 37°C in a 5% CO₂ incubator.[3]

    • Seed cells in 12-well plates at a density of 1.5 x 10⁶ cells/well and grow to confluence (approximately 4-5 days).[9]

  • Induction of ASBT Expression:

    • Twelve to seventeen hours prior to the assay, replace the culture medium with fresh medium containing 10 mM sodium butyrate to enhance ASBT expression.[3]

  • Inhibition Assay:

    • On the day of the assay, aspirate the medium and wash the cell monolayers three times with pre-warmed (37°C) HBSS.[3]

    • Prepare solutions of this compound at various concentrations (e.g., 0.01 nM to 1 µM) in HBSS. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with 0.5 mL of the this compound solutions or vehicle control for 10-20 minutes at 37°C.

    • Prepare the dosing solution by adding [³H]taurocholate to HBSS to a final concentration of approximately 2.5 µM (with ~0.5 µCi/mL radioactivity).[9]

    • Initiate the uptake by adding 0.5 mL of the [³H]taurocholate dosing solution to each well (this will dilute the inhibitor to the final desired concentration).

    • Incubate for 10 minutes at 37°C.[9]

    • To terminate the uptake, aspirate the dosing solution and immediately wash the cells three times with ice-cold HBSS.

  • Quantification:

    • Lyse the cells by adding 0.5 mL of 1 M NaOH to each well and incubating for at least 1 hour at room temperature.[9] Alternatively, chilled acetonitrile can be used for lysis.[9]

    • Transfer the cell lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Efficacy Assay: Farnesoid X Receptor (FXR) Activation Reporter Assay

This assay assesses a downstream consequence of reduced bile acid levels. By inhibiting bile acid reabsorption, Odevixibat is expected to decrease the activation of FXR in hepatocytes. This assay measures changes in FXR-mediated gene transcription.

FXR_Activation_Workflow A 1. Seed HepG2 cells transiently transfected with FXR and a luciferase reporter plasmid B 2. Treat cells with a known FXR agonist (e.g., CDCA) to induce a baseline activation signal A->B C 3. Co-treat cells with varying concentrations of this compound or vehicle control B->C D 4. Incubate for 18-24 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence using a microplate reader E->F G 7. Normalize data to a control (e.g., Renilla luciferase) and calculate fold change F->G

Caption: Workflow for the FXR activation reporter assay.
  • HepG2 cells (or other suitable human liver cell line)

  • FXR expression plasmid

  • FXR-responsive firefly luciferase reporter plasmid (e.g., containing a Bile Salt Export Pump (BSEP) promoter)[7]

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • Transfection reagent

  • Chenodeoxycholic acid (CDCA) or GW4064 as an FXR agonist[6]

  • This compound

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

  • Cell Culture and Transfection:

    • Seed HepG2 cells in white, opaque 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the FXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium.

    • Prepare solutions of this compound and a positive control FXR agonist (e.g., 50 µM CDCA).

    • Treat the cells with the FXR agonist to induce a signal. In parallel wells, co-treat with the FXR agonist and varying concentrations of this compound. Include appropriate vehicle controls.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

    • Use a microplate luminometer to read the signals.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in FXR activity in the presence of this compound compared to the agonist-only control.

Safety/Toxicity Assay: Cell Viability (MTT Assay)

This assay is used to evaluate the potential cytotoxic effects of this compound on liver cells, providing an indication of its safety profile at the cellular level.

MTT_Assay_Workflow A 1. Seed HepG2 cells in a 96-well plate and allow to attach overnight B 2. Treat cells with varying concentrations of this compound or vehicle control A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours at 37°C C->D E 5. Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve formazan crystals D->E F 6. Read absorbance at ~570 nm using a microplate reader E->F G 7. Calculate % cell viability relative to vehicle control F->G

Caption: Workflow for the cell viability (MTT) assay.
  • HepG2 cells (or other relevant liver cell line)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)

  • 96-well cell culture plates

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at concentrations significantly higher than its IC₅₀ for IBAT inhibition (e.g., 1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control for 100% viability and wells with a known cytotoxic agent as a positive control.

    • Incubate for 24 to 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[1]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Data Measurement and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration by normalizing the absorbance to that of the vehicle-treated cells.

    • Plot cell viability against the compound concentration to assess for any dose-dependent cytotoxicity.

References

Application Notes and Protocols for the Quantification of Odevixibat HCl by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, is a novel therapeutic agent for the treatment of cholestatic pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][2] Accurate and reliable quantification of Odevixibat in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed application notes and protocols for the determination of Odevixibat using High-Performance Liquid Chromatography (HPLC) with UV detection and a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

High-Performance Liquid Chromatography (HPLC) Method for Odevixibat Quantification

This section outlines a validated stability-indicating HPLC method suitable for the quantification of Odevixibat in bulk drug and pharmaceutical dosage forms. The method is based on reversed-phase chromatography with UV detection.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Instrument Waters Alliance e-2695 HPLC system with a PDA detector or equivalent
Column Inertsil ODS C18 (250 x 4.6mm, 5µm)
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (60:40 v/v)[3]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL[3]
Column Temperature Ambient[3][4]
Detection Wavelength 224 nm[3][5]
Run Time Approximately 10 minutes
Experimental Protocol

1.2.1. Preparation of Standard Solutions

  • Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of Odevixibat reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent (Acetonitrile) and sonicate for 15 minutes to dissolve.[3] Dilute to the mark with the diluent and mix well.

  • Working Standard Solution (20 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[3]

1.2.2. Preparation of Sample Solutions (from Capsules)

  • Weigh the contents of not fewer than 20 Odevixibat capsules and determine the average weight.

  • Accurately weigh a quantity of the capsule powder equivalent to 20 mg of Odevixibat and transfer it into a 100 mL volumetric flask.[3]

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[3]

  • Dilute to the mark with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter.[3]

  • Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 20 µg/mL.

1.2.3. System Suitability

Before sample analysis, perform system suitability tests by injecting the working standard solution in six replicates. The acceptance criteria are as follows:

  • Tailing Factor: Not more than 2.0.[4]

  • Theoretical Plates: Not less than 2000.[4]

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.[4]

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.

Validation ParameterResult
Linearity Range 5.0 - 30.0 µg/mL[6][7]
Correlation Coefficient (r²) > 0.999[4]
Accuracy (% Recovery) 98.9 - 100.8%[7]
Precision (% RSD) < 2.0%[4]
Limit of Detection (LOD) 0.60 µg/mL[7]
Limit of Quantification (LOQ) 2.00 µg/mL[7]
Specificity No interference from excipients or degradation products observed.[4]

Proposed LC-MS/MS Method for Odevixibat Quantification in Biological Matrices

This section proposes a sensitive and selective LC-MS/MS method for the quantification of Odevixibat in biological matrices such as plasma or serum. The method is based on a similar validated assay for Maralixibat, another IBAT inhibitor, and would require optimization and validation for Odevixibat.

Proposed LC-MS/MS Conditions

Table 3 outlines the proposed starting conditions for the LC-MS/MS analysis of Odevixibat.

ParameterProposed Condition
Instrument Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Column C18 column (e.g., Agilent Eclipse C18, 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Optimized to achieve good peak shape and separation
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions Odevixibat: To be determined experimentally; Internal Standard (e.g., Odevixibat-d4): To be determined

Note: The precursor ion for Odevixibat is expected to be [M+H]⁺. Product ions would need to be determined by infusion of a standard solution into the mass spectrometer and performing product ion scans.

Proposed Experimental Protocol

2.2.1. Sample Preparation (Plasma/Serum)

A liquid-liquid extraction (LLE) procedure is proposed for the extraction of Odevixibat from plasma or serum.

  • To 200 µL of plasma/serum sample in a polypropylene tube, add 20 µL of the internal standard working solution.

  • Add 1.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

2.2.2. Method Validation (to be performed)

The proposed method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters to be assessed are summarized in Table 4.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.99 over the defined concentration range.
Accuracy and Precision Within ±15% (±20% at LLOQ) for QC samples at multiple concentration levels.
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

Odevixibat Mechanism of Action

Odevixibat is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[8] By inhibiting IBAT, Odevixibat blocks the reabsorption of bile acids from the terminal ileum, leading to their increased fecal excretion.[9] This reduces the total bile acid pool, alleviating the symptoms associated with cholestatic liver diseases.[8]

Odevixibat_MOA cluster_liver Liver cluster_intestine Terminal Ileum cluster_excretion Excretion Liver Bile Acid Synthesis BileAcids Bile Acids Liver->BileAcids Secretion IBAT IBAT Transporter IBAT->Liver Feces Fecal Excretion IBAT->Feces Increased Excretion BileAcids->IBAT Enterohepatic Circulation Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Odevixibat's inhibition of the IBAT transporter.

HPLC Experimental Workflow

The following diagram illustrates the workflow for the quantification of Odevixibat using the HPLC method described in this document.

HPLC_Workflow Start Start SamplePrep Sample Preparation (from Capsules) Start->SamplePrep StandardPrep Standard Preparation Start->StandardPrep HPLC_Analysis HPLC Analysis (Inertsil ODS C18, 224 nm) SamplePrep->HPLC_Analysis StandardPrep->HPLC_Analysis DataProcessing Data Processing (Peak Area Integration) HPLC_Analysis->DataProcessing Quantification Quantification (Comparison with Standard) DataProcessing->Quantification Result Result (Odevixibat Concentration) Quantification->Result

Caption: Workflow for Odevixibat quantification by HPLC.

Proposed LC-MS/MS Experimental Workflow

The proposed workflow for the quantification of Odevixibat in biological samples using LC-MS/MS is depicted below.

LCMSMS_Workflow Start Start SampleCollection Biological Sample Collection (Plasma/Serum) Start->SampleCollection Extraction Liquid-Liquid Extraction SampleCollection->Extraction LCMSMS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LCMSMS_Analysis DataAnalysis Data Analysis (Peak Area Ratio) LCMSMS_Analysis->DataAnalysis ConcentrationCalc Concentration Calculation (Calibration Curve) DataAnalysis->ConcentrationCalc Result Result (Odevixibat Concentration) ConcentrationCalc->Result

References

Application Notes: Protocols for Assessing the Impact of Odevixibat HCl on Serum Bile Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] It is indicated for the treatment of pruritus in patients with cholestatic liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3] In these conditions, impaired bile flow leads to an accumulation of bile acids in the liver and bloodstream, causing severe pruritus and progressive liver damage.[1] Odevixibat acts locally in the terminal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[1][2][4] This mechanism increases the fecal excretion of bile acids, leading to a reduction in the overall serum bile acid (sBA) pool.[5] These application notes provide detailed protocols for researchers and drug development professionals to assess the pharmacodynamic impact of Odevixibat on sBA levels in a clinical research setting.

Mechanism of Action: IBAT Inhibition

Bile acids are synthesized from cholesterol in the liver and are essential for fat digestion and absorption.[1] After their function in the small intestine, approximately 95% are reabsorbed in the terminal ileum via the IBAT and returned to the liver through the portal vein in a process called enterohepatic circulation.[1][5] Odevixibat selectively blocks this transporter, reducing bile acid reuptake and consequently lowering sBA concentrations.[1][4]

cluster_System Systemic Circulation & Liver cluster_GI Gastrointestinal Tract Liver Liver (Bile Acid Synthesis from Cholesterol) sBA Serum Bile Acids (sBA) in Portal Vein Intestine Small Intestine (Fat Digestion) Liver->Intestine Bile Secretion sBA->Liver Result Reduced sBA Levels sBA->Result Terminal_Ileum Terminal Ileum (IBAT Location) Intestine->Terminal_Ileum Terminal_Ileum->sBA 95% Reabsorption (Enterohepatic Circulation) Feces Increased Fecal Bile Acid Excretion Terminal_Ileum->Feces 5% Excretion Odevixibat Odevixibat HCl Odevixibat->Block Inhibits IBAT

Caption: Odevixibat inhibits the IBAT, reducing bile acid reabsorption and lowering serum levels.

Quantitative Data Summary

Clinical trials have demonstrated Odevixibat's efficacy in reducing serum bile acid levels in pediatric patients with PFIC and ALGS. Reductions are typically observed as early as week 4 of treatment.[6][7]

Table 1: Efficacy of Odevixibat on Serum Bile Acids in PFIC (PEDFIC 1 Trial)

ParameterOdevixibat (40 & 120 µg/kg/day)Placebop-value
Mean Change in sBA from Baseline -114.3 µmol/L[7][8]+13.1 µmol/L[7][8]0.002[8]
sBA Response Rate *33% (14 of 42 patients)[7][9]0% (0 of 20 patients)[7][9]0.003[8]

*sBA Response defined as ≥70% reduction from baseline or sBA level ≤70 µmol/L at week 24.[7][10]

Table 2: Efficacy of Odevixibat on Serum Bile Acids in ALGS (ASSERT Trial)

Time PointMean Serum Bile Acid Level (µmol/L)
Baseline 246[11]
Week 4 116[11]
Weeks 20-24 145[11]
Week 36 (Open-Label Extension) 116[11]

Experimental Protocols

This section outlines a generalized protocol for a clinical study designed to assess the effect of Odevixibat on serum bile acids.

Study Design

A randomized, double-blind, placebo-controlled, multicenter study is the standard approach.

  • Phases:

    • Screening Period: (Up to 4 weeks) To determine subject eligibility.

    • Treatment Period: (24 weeks) Subjects are randomized to receive Odevixibat or a matching placebo.[12][13]

    • Open-Label Extension (Optional): (Up to 72 weeks or longer) All subjects may receive Odevixibat to assess long-term safety and efficacy.[13]

  • Primary Efficacy Endpoint: Change in fasting serum bile acid concentration from baseline to the end of the treatment period.

  • Secondary Endpoints: sBA response rate, change in pruritus scores, and safety assessments (e.g., liver function tests).[14]

Subject Enrollment Criteria
  • Inclusion Criteria:

    • Male or female pediatric subjects (e.g., 3 months to 18 years of age).[3][12]

    • Confirmed diagnosis of the target cholestatic disease (e.g., PFIC type 1 or 2, ALGS) via genetic testing or clinical diagnosis.[12]

    • Elevated fasting serum bile acid level at baseline (e.g., >100 µmol/L).

    • Presence of pruritus.[12]

    • Informed consent from a parent or legal guardian.

  • Exclusion Criteria:

    • Prior surgical biliary diversion.

    • Decompensated liver disease (e.g., variceal hemorrhage, ascites).[2]

    • Use of other IBAT inhibitors.

    • Clinically significant medical conditions that could interfere with study assessments.

Dosing and Administration
  • Drug Formulation: Odevixibat is available as oral capsules (e.g., 400 µg, 1200 µg) or as oral pellets within capsules that can be opened and sprinkled on soft food for pediatric administration.[4][15]

  • Dosing Regimen:

    • Starting Dose: 40 µg/kg, administered orally once daily in the morning with a meal.[4][15]

    • Dose Escalation: The dose may be increased (e.g., to 120 µg/kg once daily) if the clinical response (improvement in pruritus and/or sBA levels) is inadequate after a predefined period (e.g., 3 months).[4][14]

  • Placebo: An identical-appearing placebo should be used for the control arm.

Sample Collection and Handling

cluster_Workflow Clinical Trial Workflow for sBA Assessment Screening Patient Screening & Enrollment Baseline Baseline Assessment - Fasting sBA - Pruritus Score Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 24 Weeks) Randomization->Treatment Odevixibat or Placebo FollowUp Follow-Up Visits (e.g., Wk 4, 8, 16, 24) - Collect Fasting Blood - Assess Safety Treatment->FollowUp Analysis sBA Quantification (LC-MS/MS or Enzymatic) FollowUp->Analysis Data Data Analysis & Reporting Analysis->Data

Caption: Workflow for assessing Odevixibat's impact on serum bile acids in a clinical trial.

  • Timing: Blood samples for sBA analysis must be collected after an overnight fast.

  • Schedule: Collect samples at Baseline (Day 0), and at specified follow-up visits (e.g., Week 4, 8, 16, and 24).

  • Procedure:

    • Collect 3-5 mL of whole blood into a serum separator tube (SST).

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C.

    • Aliquot the resulting serum into cryovials.

    • Immediately freeze samples at -80°C until analysis.

Analytical Methodology for Serum Bile Acids

Two primary methods are used for quantifying sBA. The choice depends on the level of detail required.

Protocol 5.1: Total Serum Bile Acid Quantification (Enzymatic Assay)

This method is suitable for routine analysis and screening.[16][17]

  • Principle: The assay utilizes the enzyme 3-α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of Thio-NAD, the enzyme catalyzes the oxidation of bile acids, producing Thio-NADH, which can be measured spectrophotometrically at 405 nm. The rate of Thio-NADH formation is directly proportional to the total bile acid concentration.

  • Procedure:

    • Thaw serum samples on ice.

    • Use a commercially available enzymatic bile acid assay kit (e.g., from Diazyme Laboratories).[16]

    • Prepare standards and controls as per the manufacturer's instructions.

    • Add serum samples, standards, and controls to a 96-well microplate.

    • Add the enzyme reagent mixture to all wells.

    • Incubate the plate at 37°C for the time specified by the kit (typically 5-10 minutes).

    • Read the absorbance at 405 nm using a microplate reader.

    • Calculate the total sBA concentration by comparing the sample absorbance to the standard curve.

Protocol 5.2: Individual Bile Acid Profiling (LC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately identifying and quantifying individual bile acid species.[16][18]

  • Principle: This technique separates different bile acids based on their physicochemical properties using liquid chromatography, followed by detection and quantification based on their unique mass-to-charge ratios using tandem mass spectrometry.[18]

  • Procedure:

    • Sample Preparation (Protein Precipitation & Extraction):

      • To 100 µL of serum, add an internal standard solution (containing deuterated bile acid analogues).

      • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

      • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in a solution of 50% methanol for injection.

    • Chromatographic Separation:

      • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

      • Gradient Elution: Run a gradient from low to high concentration of Mobile Phase B over ~15-20 minutes to separate the different bile acid species.

    • Mass Spectrometry Detection:

      • Ionization: Use electrospray ionization (ESI) in negative ion mode.

      • Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each bile acid, pre-define the specific precursor ion (parent mass) and product ion (fragment mass) transitions for highly selective and sensitive quantification.

    • Data Analysis:

      • Integrate the peak areas for each bile acid and its corresponding internal standard.

      • Generate a standard curve for each bile acid using known concentrations.

      • Calculate the concentration of each individual bile acid in the serum samples.

References

Revolutionizing Pruritus Assessment in Odevixibat HCl Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of pruritus scoring models in clinical trials for Odevixibat HCl (Bylvay). Odevixibat, a potent and selective ileal bile acid transporter (IBAT) inhibitor, has shown significant efficacy in reducing pruritus associated with cholestatic liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[1][2] Accurate and consistent assessment of pruritus, a primary and debilitating symptom of these conditions, is paramount to evaluating treatment efficacy.

Introduction to this compound and Cholestatic Pruritus

This compound is an orally available, minimally absorbed small molecule inhibitor of the ileal bile acid transporter.[2][3] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat interrupts the enterohepatic circulation, leading to a decrease in serum bile acid levels.[2][3] The accumulation of bile acids is a key factor in the pathophysiology of cholestatic pruritus, a severe and relentless itch that significantly impairs the quality of life of patients.[4] The mechanism of cholestatic pruritus is complex and not fully elucidated, but it is believed to involve the accumulation of pruritogens such as bile acids and lysophosphatidic acid (LPA) in the systemic circulation and skin.[5][6][7]

The PRUCISION™ Observer-Reported Outcome (ObsRO) Scale

The primary instrument utilized in the pivotal this compound clinical trials (PEDFIC 1, PEDFIC 2, and ASSERT) for the assessment of pruritus in a pediatric population is the PRUCISION™ Observer-Reported Outcome (ObsRO) scale.[8][9] This validated scale is designed to be completed by a caregiver to assess the severity of scratching observed in the patient.[10][11]

Key Features of the PRUCISION™ ObsRO Scale:

  • Validated 5-Point Scale: The core of the instrument is a 5-point scale ranging from 0 to 4, where a higher score indicates more severe scratching.[8][9][12]

  • Observer-Reported: Given the young age of the patient population in many of the trials, the scale is designed for caregivers to report their observations of the patient's scratching behavior.[10][11][13]

  • Twice-Daily Assessment: The scale is administered twice daily via an electronic diary (eDiary) to capture both daytime and nighttime symptoms.[10][13][14]

  • Pictorial, Verbal, and Numeric Responses: To enhance understanding and consistency, the response scales incorporate pictorial, verbal, and numeric cues.[13][15]

  • Clinically Meaningful Change: A reduction of ≥1 point from baseline on the PRUCISION™ ObsRO scale is considered a clinically meaningful improvement in pruritus.[10][11][12]

PRUCISION™ ObsRO Scale Items

The PRUCISION™ ObsRO instrument consists of eight questions that cover pruritus and its impact on sleep.[14][16] The morning diary entry focuses on nighttime symptoms, while the evening entry assesses daytime symptoms.[14][16][17]

Morning Diary (assessing nighttime symptoms):

  • Severity of nighttime scratching (5-point pictorial scale).

  • Questions with "yes" or "no" responses regarding the need to help the child fall asleep, soothing the child during the night, and the child sleeping with the caregiver.

  • A numeric rating for tiredness upon waking.

Evening Diary (assessing daytime symptoms):

  • Severity of daytime scratching (5-point pictorial scale).

  • Severity of daytime tiredness (5-point pictorial scale).

Quantitative Data from this compound Clinical Trials

The following tables summarize the quantitative data on pruritus assessment from the key clinical trials of this compound.

Table 1: Pruritus Outcomes in the PEDFIC 1 & 2 Trials (PFIC)
ParameterPEDFIC 1 (Week 24)PEDFIC 2 (Week 96)
Primary Endpoint Proportion of positive pruritus assessmentsProportion of positive pruritus assessments
Odevixibat Improvement 47% of participants experienced a ≥1-point improvement in pruritus.[18]84% of participants experienced a ≥1-point improvement in pruritus.[18]
Mean Change from Baseline Statistically significant reduction in pruritus scores vs. placebo.Sustained reductions in pruritus scores.
Responder Analysis -Mean change in pruritus score of -2.2 for sBA responders vs. -0.9 for non-responders (weeks 61-72).[8]

sBA: serum Bile Acid

Table 2: Pruritus Outcomes in the ASSERT Trial (Alagille Syndrome)
ParameterOdevixibat GroupPlacebo Group
Baseline Mean Scratching Score 2.8 (SD 0.5)[19]3.0 (SD 0.6)[19]
Mean Scratching Score (Weeks 21-24) 1.1 (SD 0.9)[19][20]2.2 (SD 1.0)[19][20]
Least-Squares Mean Change from Baseline -1.7 (95% CI –2.0 to –1.3)[19][20]-0.8 (95% CI –1.3 to –0.3)[19][20]
Difference in LS Mean Change -0.9 (95% CI –1.4 to –0.3); p=0.0024[19][20]

Experimental Protocols

Protocol for Administration of the PRUCISION™ ObsRO Scale

Objective: To ensure consistent and accurate collection of pruritus data using the PRUCISION™ ObsRO electronic diary.

Personnel: Caregiver of the clinical trial participant.

Materials:

  • Electronic diary device (e.g., smartphone or tablet) with the pre-installed PRUCISION™ ObsRO application.

  • Charging cable for the device.

  • Written instructions and a quick reference guide for the caregiver.

Procedure:

  • Training:

    • The clinical research coordinator will provide comprehensive training to the caregiver on the use of the electronic diary and the PRUCISION™ ObsRO scale at the baseline visit.

    • The training will include a demonstration of the application, an explanation of each question, and a review of the pictorial, verbal, and numeric rating scales.

    • The caregiver will have the opportunity to practice using the device and ask questions.

  • Twice-Daily Data Entry:

    • Morning Entry: The caregiver is to complete the morning diary entry upon the child waking up. This entry assesses the child's scratching and sleep quality during the previous night.

    • Evening Entry: The caregiver is to complete the evening diary entry just before the child goes to bed. This entry assesses the child's scratching and tiredness during the day.

    • The electronic diary will be programmed to send reminders to the caregiver for each data entry window.

  • Answering the Questions:

    • The caregiver should be instructed to answer the questions based on their direct observation of the child's behavior.

    • For the scratching severity scale, the caregiver should select the option that best represents the child's scratching over the specified period (nighttime or daytime).

    • For the "yes/no" and numeric rating questions, the caregiver should provide the most accurate response possible.

  • Data Transmission:

    • The electronic diary will automatically and securely transmit the entered data to the central study database.

    • The caregiver should be instructed to ensure the device is regularly charged and has an internet connection to allow for data transmission.

  • Troubleshooting:

    • The caregiver will be provided with contact information for technical support in case of any issues with the electronic diary.

    • The clinical research coordinator will review the data for completeness and consistency at each study visit and address any issues with the caregiver.

Visualizations

Signaling Pathway of Cholestatic Pruritus

Cholestatic_Pruritus_Pathway cluster_liver Hepatocyte cluster_circulation Systemic Circulation cluster_skin Skin & Neurons cholesterol Cholesterol bile_acids Bile Acids cholesterol->bile_acids Synthesis serum_bile_acids Elevated Serum Bile Acids bile_acids->serum_bile_acids Cholestasis leads to accumulation pruritogens Pruritogens (Bile Acids, LPA) serum_bile_acids->pruritogens lpa Lysophosphatidic Acid (LPA) lpa->pruritogens sensory_neuron Sensory Neuron pruritogens->sensory_neuron Activate pruritus_sensation Pruritus (Itch Sensation) sensory_neuron->pruritus_sensation Signal to Brain

Caption: Pathophysiology of cholestatic pruritus.

Experimental Workflow for Pruritus Assessment

Pruritus_Assessment_Workflow start Baseline Visit training Caregiver Training on PRUCISION™ ObsRO eDiary start->training dispense Dispense eDiary Device training->dispense daily_assessment Twice-Daily Pruritus Assessment (Morning & Evening) dispense->daily_assessment data_entry Caregiver Enters Data into eDiary daily_assessment->data_entry data_sync Data Automatically Transmitted to Central Database data_entry->data_sync follow_up Follow-up Visits data_sync->follow_up review Review eDiary Data for Completeness & Consistency follow_up->review review->daily_assessment Continue until end of study final_analysis Final Data Analysis review->final_analysis

Caption: Workflow for pruritus data collection.

Odevixibat Mechanism of Action in Enterohepatic Circulation

Odevixibat_MoA cluster_system Enterohepatic Circulation liver Liver (Bile Acid Synthesis) gallbladder Gallbladder (Bile Acid Storage) liver->gallbladder Secretion small_intestine Small Intestine gallbladder->small_intestine Release terminal_ileum Terminal Ileum small_intestine->terminal_ileum portal_vein Portal Vein terminal_ileum->portal_vein Bile Acid Reabsorption (via IBAT) fecal_excretion Increased Fecal Bile Acid Excretion terminal_ileum->fecal_excretion Reduced Reabsorption portal_vein->liver Return to Liver odevixibat Odevixibat (Bylvay) odevixibat->terminal_ileum Inhibits IBAT

Caption: Odevixibat's mechanism of action.

References

Odevixibat HCl for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in the total bile acid pool. This mechanism of action makes it a valuable tool for preclinical research in cholestatic liver diseases, where the accumulation of bile acids is a key driver of pathology. These application notes provide detailed protocols for the preclinical formulation and evaluation of Odevixibat hydrochloride (HCl).

Mechanism of Action

Odevixibat acts locally in the gut to inhibit IBAT, a transporter primarily responsible for the reabsorption of bile acids from the intestinal lumen back into the portal circulation.[1] This targeted inhibition leads to a significant decrease in serum bile acid levels. The reduction in the circulating bile acid pool is believed to alleviate the symptoms and progression of cholestatic liver diseases, such as pruritus (itching) and liver damage.

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Secretion Small_Intestine Small Intestine (Digestion) Gallbladder->Small_Intestine Ileum Terminal Ileum Small_Intestine->Ileum Portal_Vein Portal Vein (95% Reabsorption) Ileum->Portal_Vein IBAT-mediated Transport Feces Fecal Excretion (5%) Ileum->Feces Portal_Vein->Liver

Fig. 1: Enterohepatic Circulation of Bile Acids

cluster_Odevixibat_MOA Odevixibat Mechanism of Action Odevixibat Odevixibat IBAT Ileal Bile Acid Transporter (IBAT) Odevixibat->IBAT Inhibits Enterocyte Enterocyte Bile_Acids_Lumen Bile Acids in Intestinal Lumen Bile_Acids_Lumen->Enterocyte Transport via IBAT Fecal_Excretion Increased Fecal Bile Acid Excretion Bile_Acids_Lumen->Fecal_Excretion Portal_Blood Portal Blood Enterocyte->Portal_Blood

Fig. 2: Odevixibat's Inhibition of IBAT

Quantitative Data

The following tables summarize key quantitative data for Odevixibat from preclinical studies.

ParameterSpecies/SystemValueReference
IC₅₀ (ASBT Inhibition) Human (cell-based assay)22-41 nM[1]
Rat (cell-based assay)22-41 nM[1]
Sodium/Bile Acid Cotransporter0.16 nM[2]
In Vivo Efficacy Mdr2-knockout mice
Hepatic Bile Acid Reduction>80%[1]
Fecal Bile Acid Increase3-5 fold[1]
Serum Bile Acid Reduction~70-90%[1]

Table 1: Preclinical Potency and Efficacy of Odevixibat

Experimental Protocols

Odevixibat HCl Formulation for Preclinical Studies

For preclinical research, this compound can be formulated for both in vitro and in vivo applications.

In Vitro Stock Solution (10 mM in DMSO):

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh or from frozen aliquots for each experiment.[3]

In Vivo Oral Formulation (Suspension):

For oral administration in mice, a suspension can be prepared. While Odevixibat has very poor water solubility, a homogeneous suspension can be prepared for consistent dosing.

  • Materials: this compound powder, Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water), sterile tubes, sonicator, vortex mixer.

  • Procedure:

    • Weigh the required amount of this compound for the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL gavage volume).

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

    • Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

    • Store the suspension at 4°C and ensure it is thoroughly vortexed before each use to guarantee uniform dosing.

In Vitro IBAT Inhibition Assay Protocol

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the ileal bile acid transporter (IBAT/ASBT) using a cell line that expresses the transporter, such as Caco-2 or MDCK-II cells transfected with the human ASBT gene.[4]

  • Cell Culture:

    • Culture Caco-2 or ASBT-transfected MDCK-II cells in appropriate media and conditions until they form a confluent monolayer. For Caco-2 cells, this can take up to 21 days.

  • Assay Preparation:

    • Prepare a range of concentrations of this compound by diluting the 10 mM DMSO stock solution in transport buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare a solution of a radiolabeled bile acid, such as [³H]-taurocholic acid, in the transport buffer.

  • Inhibition Assay:

    • Wash the cell monolayers twice with pre-warmed transport buffer.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

    • Initiate the uptake by adding the [³H]-taurocholic acid solution to each well.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

  • Quantification and Analysis:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

    • Normalize the radioactive counts to the protein concentration.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

cluster_Workflow In Vitro IBAT Inhibition Assay Workflow Start Start Cell_Culture Culture Caco-2 or ASBT-expressing cells Start->Cell_Culture Prepare_Reagents Prepare Odevixibat dilutions and [³H]-taurocholate solution Cell_Culture->Prepare_Reagents Pre_incubation Pre-incubate cells with Odevixibat or vehicle Prepare_Reagents->Pre_incubation Uptake Initiate uptake with [³H]-taurocholate Pre_incubation->Uptake Stop_Wash Stop uptake and wash cells Uptake->Stop_Wash Lysis_Quantification Lyse cells and quantify radioactivity Stop_Wash->Lysis_Quantification Analysis Normalize data and calculate IC₅₀ Lysis_Quantification->Analysis End End Analysis->End

Fig. 3: IBAT Inhibition Assay Workflow
In Vivo Cholestasis Animal Model Protocol (Mdr2-/- Mouse)

The multidrug resistance gene 2 knockout (Mdr2-/- or Abcb4-/-) mouse is a well-established model of progressive cholestatic liver disease that resembles primary sclerosing cholangitis.

  • Animals and Acclimation:

    • Use Mdr2-/- mice and their wild-type littermates as controls.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow for a period of acclimation before starting the experiment.

  • Treatment:

    • At a specified age (e.g., 4-8 weeks), divide the Mdr2-/- mice into a vehicle control group and an this compound treatment group.

    • Administer this compound (e.g., 10 mg/kg/day) or the vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis of liver enzymes (ALT, AST, ALP) and total bile acids.

    • Euthanize the animals and collect the liver for histological analysis (H&E and Sirius Red staining for fibrosis) and for the quantification of hepatic bile acid concentrations.

    • Collect fecal samples to measure fecal bile acid excretion.

  • Bile Acid Extraction from Liver Tissue:

    • Homogenize a weighed portion of the liver tissue in a suitable solvent (e.g., isopropanol or a hexane:isopropanol mixture).[1]

    • Centrifuge the homogenate and collect the supernatant.

    • Dry the supernatant under vacuum.

    • Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).[1]

  • Data Analysis:

    • Compare the serum and hepatic bile acid levels, liver enzyme levels, and histological scores between the vehicle-treated and Odevixibat-treated Mdr2-/- mice.

    • Statistical analysis should be performed using appropriate methods (e.g., t-test or ANOVA).

Conclusion

This compound is a valuable research tool for investigating the role of bile acid transport in the pathophysiology of cholestatic liver diseases. The protocols provided here offer a starting point for the preclinical evaluation of Odevixibat and other IBAT inhibitors. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

References

Revolutionizing Liver Histology Assessment: Odevixibat HCl in Preclinical Cholestatic Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers

Introduction

Odevixibat HCl, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted therapeutic approach for cholestatic liver diseases. By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat effectively reduces the systemic bile acid burden on the liver. This mechanism of action is anticipated to ameliorate the hepatocellular injury, inflammation, and subsequent fibrosis characteristic of chronic cholestatic conditions. These application notes provide a comprehensive overview of the methodologies to assess the impact of this compound on liver histology in preclinical animal models of cholestatic liver disease.

Mechanism of Action: Interrupting the Enterohepatic Circulation to Protect the Liver

This compound's therapeutic effect stems from its ability to inhibit the IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT).[1] This transporter is primarily responsible for the reabsorption of bile acids from the small intestine back into the portal circulation.[1] In cholestatic liver diseases, the impaired flow of bile leads to an accumulation of toxic bile acids within the liver, driving inflammation and fibrosis.[2][3] By inhibiting IBAT, Odevixibat increases the fecal excretion of bile acids, thereby reducing the total bile acid pool and alleviating the toxic load on the liver.[1] This targeted, non-systemic action is designed to mitigate liver damage with minimal systemic side effects.[1]

Data Presentation: Quantitative Analysis of Odevixibat's Effects

The following tables summarize key quantitative findings from preclinical studies evaluating the effect of an IBAT inhibitor (Odevixibat) in the Mdr2-/- mouse model of sclerosing cholangitis, a well-established model of cholestatic liver disease and fibrosis.

Table 1: Effect of Odevixibat on Hepatic Pro-inflammatory Gene Expression in Mdr2-/- Mice

GeneTreatment GroupMean Relative mRNA Expression (normalized to control)Fold Change vs. Untreated
TNFα Untreated Mdr2-/-1.0-
Odevixibat-treated Mdr2-/-~0.6↓ ~40%
Mcp1 Untreated Mdr2-/-1.0-
Odevixibat-treated Mdr2-/-~0.5↓ ~50%
Vcam-1 Untreated Mdr2-/-1.0-
Odevixibat-treated Mdr2-/-~0.4↓ ~60%

Table 2: Effect of Odevixibat on Hepatic Pro-fibrogenic Gene Expression in Mdr2-/- Mice

GeneTreatment GroupMean Relative mRNA Expression (normalized to control)Fold Change vs. Untreated
Col1a1 Untreated Mdr2-/-1.0-
Odevixibat-treated Mdr2-/-~0.7↓ ~30%
Col1a2 Untreated Mdr2-/-1.0-
Odevixibat-treated Mdr2-/-~0.6↓ ~40%

Table 3: Effect of Odevixibat on Hepatic Immune Cell Populations in Mdr2-/- Mice (Flow Cytometry)

Cell PopulationTreatment GroupMean Percentage of Total Liver LeukocytesChange vs. Untreated
Kupffer Cells (CD11b+F4/80+) Untreated Mdr2-/--Significant Reduction
Odevixibat-treated Mdr2-/--
Neutrophils (CD11b+Gr1+) Untreated Mdr2-/--Significant Reduction
Odevixibat-treated Mdr2-/--
Anti-inflammatory Monocytes (Ly6C-) Untreated Mdr2-/--Expansion
Odevixibat-treated Mdr2-/--

Experimental Protocols

Animal Model of Cholestatic Liver Disease: Bile Duct Ligation (BDL)

The Bile Duct Ligation (BDL) model is a widely used surgical procedure to induce cholestatic liver injury and fibrosis in rodents.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform a midline laparotomy to expose the common bile duct.

    • Ligate the common bile duct in two locations and transect the duct between the ligatures.

    • Suture the abdominal wall and skin.

    • Administer post-operative analgesia and monitor the animal's recovery.

  • This compound Administration:

    • This compound can be administered via oral gavage daily, starting from a designated time point post-surgery.

    • A vehicle control group should receive the same volume of the vehicle solution.

  • Study Duration:

    • Typically, studies range from 14 to 28 days to allow for the development of significant fibrosis.

Liver Tissue Preparation and Histopathological Staining
  • Tissue Harvesting and Fixation:

    • At the end of the study period, euthanize the animals.

    • Perfuse the liver with phosphate-buffered saline (PBS) to remove blood.

    • Excise the liver and fix a portion in 10% neutral buffered formalin for 24-48 hours.

    • The remaining tissue can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

  • Paraffin Embedding and Sectioning:

    • Dehydrate the formalin-fixed tissue through a series of graded ethanol solutions.

    • Clear the tissue with xylene and embed in paraffin wax.

    • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize cell nuclei (blue).

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount with a coverslip.

    • Purpose: To assess overall liver architecture, inflammation, necrosis, and bile duct proliferation.

  • Sirius Red Staining for Collagen:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Picro-Sirius Red solution for 1 hour.

    • Wash with acidified water.

    • Dehydrate and mount.

    • Purpose: To specifically stain collagen fibers (red) for the quantification of fibrosis.

Immunohistochemistry for Fibrosis Markers
  • Antigen Retrieval:

    • Deparaffinize and rehydrate sections.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Incubate sections overnight at 4°C with primary antibodies against:

      • Alpha-Smooth Muscle Actin (α-SMA): A marker for activated hepatic stellate cells, the primary fibrogenic cells in the liver.

      • Collagen Type I: The major fibrillar collagen deposited during liver fibrosis.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Visualize with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate and mount.

Histological Scoring and Quantification
  • Semi-Quantitative Scoring:

    • Use established scoring systems such as the METAVIR or Ishak scoring systems to grade the severity of fibrosis and inflammation by a blinded pathologist.

  • Quantitative Analysis of Fibrosis:

    • Capture digital images of Sirius Red-stained sections.

    • Use image analysis software (e.g., ImageJ) to calculate the Collagen Proportionate Area (CPA) , which is the percentage of the total tissue area that is positively stained for collagen.

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_processing Tissue Processing cluster_analysis Histological Analysis animal_model Induce Cholestatic Liver Disease in Animal Model (e.g., BDL) treatment Administer this compound or Vehicle (Control) animal_model->treatment tissue_harvest Harvest Liver Tissue at Study Endpoint treatment->tissue_harvest fixation Formalin Fixation & Paraffin Embedding tissue_harvest->fixation sectioning Microtome Sectioning (4-5 µm) fixation->sectioning he_stain H&E Staining (Inflammation, Necrosis) sectioning->he_stain sirius_red Sirius Red Staining (Collagen) sectioning->sirius_red ihc IHC (α-SMA, Collagen I) sectioning->ihc quantification Quantitative & Semi-Quantitative Analysis he_stain->quantification sirius_red->quantification ihc->quantification G cluster_pathway Signaling Pathway of Odevixibat's Anti-Fibrotic Effect odevixibat This compound ibat Inhibition of Ileal Bile Acid Transporter (IBAT) odevixibat->ibat bile_acid ↓ Bile Acid Reabsorption ibat->bile_acid liver_ba ↓ Hepatic Bile Acid Load bile_acid->liver_ba hepatocyte_injury ↓ Hepatocyte Injury & Necrosis liver_ba->hepatocyte_injury inflammation ↓ Inflammatory Cell Infiltration hepatocyte_injury->inflammation hsc_activation ↓ Hepatic Stellate Cell (HSC) Activation inflammation->hsc_activation fibrosis ↓ Collagen Deposition & Liver Fibrosis hsc_activation->fibrosis tgf_beta TGF-β Signaling Pathway hsc_activation->tgf_beta Modulation of tgf_beta->fibrosis

References

Troubleshooting & Optimization

Overcoming limitations of animal models in Odevixibat HCl research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of animal models in Odevixibat HCl research.

Frequently Asked Questions (FAQs)

Q1: What is Odevixibat and how does it work?

A1: Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking IBAT in the terminal ileum, Odevixibat prevents the reabsorption of bile acids, leading to their increased excretion in feces.[2] This reduces the total amount of bile acids returning to the liver, thereby alleviating the bile acid overload that characterizes cholestatic liver diseases.[1]

Q2: What are the primary limitations of using animal models for this compound research?

A2: The primary limitations stem from significant species differences in bile acid composition, metabolism, and regulation between rodents and humans. These differences can lead to poor prediction of both the efficacy and toxicity of IBAT inhibitors like Odevixibat in clinical settings.

Q3: Why do results from my rodent model of cholestasis not reflect the clinical efficacy of Odevixibat?

A3: Rodent models often fail to fully recapitulate human cholestatic diseases due to fundamental differences in bile acid physiology. For instance, mice have a more hydrophilic bile acid pool, including muricholic acids, which are not present in humans. This makes them less susceptible to the toxic effects of hydrophobic bile acids that accumulate in human cholestasis. Consequently, the therapeutic effect of reducing bile acid reabsorption with Odevixibat may be less pronounced or follow a different dose-response relationship in these models.

Q4: Are there specific genetic mouse models for cholestatic diseases, and what are their limitations?

A4: Yes, common models include the Mdr2 (Abcb4) knockout mouse, which is a model for Progressive Familial Intrahepatic Cholestasis type 3 (PFIC3). These mice fail to secrete phospholipids into bile, leading to liver damage. However, a key limitation is that the progression of liver injury and the specific bile acid profile in these mice do not fully mirror the human condition. For example, Mdr2 knockout mice can develop spontaneous cholangitis and biliary fibrosis, but the inflammatory and fibrotic pathways may differ from those in human patients.

Q5: What are the recommended alternative models to study this compound?

A5: In vitro models using human-derived cells are highly recommended to overcome the limitations of animal models. The two primary models are:

  • Caco-2 cell monolayers: These human colon adenocarcinoma cells form a polarized monolayer that expresses IBAT, providing an excellent system to study the direct inhibitory effect of Odevixibat on bile acid transport.

  • Human liver organoids: These three-dimensional structures can be derived from patient-specific induced pluripotent stem cells (iPSCs) or primary liver tissue. They can recapitulate key aspects of liver architecture and function, including bile canaliculi formation and transport. Patient-derived organoids are particularly valuable for modeling specific genetic forms of cholestasis, such as PFIC, and for testing the efficacy of drugs like Odevixibat in a personalized manner.

Troubleshooting Guides

Issue 1: Inconsistent or Low Potency of Odevixibat Observed in Animal Models

Possible Cause & Solution

  • Species Differences in Bile Acid Composition:

    • Explanation: Rodents have a different bile acid pool than humans, with a higher proportion of more hydrophilic bile acids. This can alter the driving force for IBAT-mediated transport and the pathological consequences of cholestasis, potentially masking the therapeutic effect of an IBAT inhibitor.

    • Recommendation: Acknowledge this inherent limitation. When reporting data, discuss the species-specific bile acid profile of your model. Consider using genetically humanized mouse models that express human bile acid synthesis enzymes if available.

  • Differential IBAT Expression and Function:

    • Explanation: The expression levels and kinetic properties of the ileal bile acid transporter can vary between species, affecting the binding affinity and inhibitory potency of Odevixibat.

    • Recommendation: Characterize the expression and function of IBAT in your chosen animal model. Perform in vitro binding or transport assays using intestinal tissue from the animal model to determine the specific IC50 of Odevixibat in that species.

  • Off-Target Effects or Compensatory Mechanisms:

    • Explanation: The animal model may have compensatory mechanisms for bile acid homeostasis that are not present or are different in humans. For example, alternative pathways for bile acid excretion or synthesis might be upregulated, diminishing the effect of IBAT inhibition.

    • Recommendation: Perform a broader analysis of bile acid homeostasis in your model, including measuring fecal and urinary bile acid excretion and the expression of key genes involved in bile acid synthesis and transport in the liver.

Issue 2: Difficulty in Translating Preclinical Data to Clinical Efficacy

Possible Cause & Solution

  • Reliance on a Single Animal Model:

    • Explanation: No single animal model can fully capture the complexity of human cholestatic liver disease. Over-reliance on one model can lead to a skewed understanding of a drug's potential.

    • Recommendation: Use a multi-model approach. Complement your in vivo studies with data from human-relevant in vitro models like Caco-2 cells and liver organoids. This will provide a more comprehensive and translatable dataset.

  • Lack of Human-Relevant Endpoints:

    • Explanation: Endpoints measured in animal models (e.g., serum bile acid levels in a healthy rodent) may not directly correlate with clinical outcomes in patients (e.g., reduction of pruritus in a PFIC patient).

    • Recommendation: Whenever possible, choose endpoints in your animal models that have a clearer clinical correlate. For in vitro models, focus on functional readouts that are directly relevant to the drug's mechanism of action, such as the inhibition of bile acid transport.

Data Presentation: Comparative Overview of Research Models

Model TypeAdvantagesDisadvantagesRelevance to Odevixibat Research
Rodent Models (e.g., Mdr2 knockout mice) - Systemic in vivo environment- Can model chronic disease progression and fibrosis- Significant species differences in bile acid metabolism and composition- Poorly predictive of human clinical outcomes- Ethical considerationsLimited for predicting clinical efficacy and safety. Useful for studying general mechanisms of cholestasis and IBAT inhibition in a whole-organism context.
Caco-2 Cell Monolayers - Human-derived- Expresses functional IBAT- High-throughput screening capability- Good for studying direct drug-transporter interactions- Lacks the complexity of the liver microenvironment- Does not model the downstream effects of reduced bile acid return to the liverExcellent for determining the intrinsic inhibitory potency (IC50) of Odevixibat on human IBAT and for permeability studies.
Human Liver Organoids (Patient-derived) - Human-derived and patient-specific- Recapitulates liver architecture and function- Can model genetic cholestatic diseases (e.g., PFIC)- Allows for personalized medicine approaches- Technically demanding to culture- May not fully mature to an adult phenotype- Lacks other liver cell types unless co-culturedHighly relevant for assessing the efficacy of Odevixibat in a human, disease-specific context, including its effects on bile transport and hepatocyte health.

Experimental Protocols

Protocol 1: Caco-2 Cell Monolayer Assay for IBAT Inhibition

Objective: To determine the in vitro potency of Odevixibat in inhibiting the apical sodium-dependent bile acid transporter (IBAT) in a human intestinal cell model.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells on permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.

    • Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Pre-incubate the monolayers with varying concentrations of Odevixibat (or vehicle control) in HBSS in the apical (upper) chamber for 30 minutes at 37°C.

    • Initiate the transport by adding a radiolabeled bile acid substrate (e.g., [³H]-taurocholic acid) to the apical chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Quantify the amount of radiolabeled bile acid transported using liquid scintillation counting.

  • Data Analysis:

    • Calculate the rate of transport for each concentration of Odevixibat.

    • Determine the IC50 value of Odevixibat by plotting the percent inhibition of bile acid transport against the log of the Odevixibat concentration.

Protocol 2: Human Liver Organoid Culture for Cholestasis Modeling

Objective: To establish a patient-derived liver organoid model of a specific cholestatic disease (e.g., PFIC) and to assess the therapeutic potential of Odevixibat.

Methodology:

  • Organoid Derivation (from patient iPSCs):

    • Differentiate patient-derived iPSCs into definitive endoderm, followed by hepatic endoderm, and finally hepatoblasts.

    • Embed the hepatoblasts in a basement membrane matrix (e.g., Matrigel®) and culture in a specialized hepatic organoid medium containing growth factors such as HGF, FGF10, and EGF.

  • Organoid Maturation and Characterization:

    • Culture the organoids for at least 20-30 days to allow for maturation and the formation of bile canaliculi-like structures.

    • Characterize the organoids for the expression of mature hepatocyte and cholangiocyte markers (e.g., albumin, AAT, KRT19) using immunofluorescence or qPCR.

  • Cholestasis Phenotyping and Drug Treatment:

    • Assess the baseline cholestatic phenotype of the patient-derived organoids. This may include assays for bile acid accumulation, bile salt export pump (BSEP) localization and function, and markers of cellular stress.

    • Treat the mature organoids with Odevixibat at various concentrations for a defined period (e.g., 48-72 hours).

  • Efficacy Assessment:

    • Bile Acid Transport: Use fluorescent bile acid analogs (e.g., cholyl-lysyl-fluorescein) to visualize and quantify bile acid uptake and excretion. Assess whether Odevixibat treatment improves bile flow.

    • Hepatocyte Viability and Stress: Measure markers of apoptosis (e.g., caspase-3/7 activity) and cellular stress to determine if Odevixibat reduces hepatotoxicity.

    • Gene Expression Analysis: Perform qPCR to analyze the expression of genes involved in bile acid synthesis and transport to understand the molecular response to Odevixibat.

Visualizations

Odevixibat_Mechanism_of_Action cluster_enterocyte Ileal Enterocyte cluster_circulation Enterohepatic Circulation IBAT IBAT (ASBT) BileAcids_Enterocyte Bile Acids (inside Enterocyte) IBAT->BileAcids_Enterocyte Odevixibat Odevixibat Odevixibat->IBAT Inhibition BileAcids_Lumen Bile Acids (in Intestinal Lumen) BileAcids_Lumen->IBAT Reabsorption Feces Excretion in Feces BileAcids_Lumen->Feces Increased Excretion PortalVein Portal Vein to Liver BileAcids_Enterocyte->PortalVein To Liver

Caption: Mechanism of action of Odevixibat as an IBAT inhibitor.

Experimental_Workflow_Comparison cluster_animal Animal Model Workflow cluster_invitro In Vitro Model Workflow AnimalModel Select Animal Model (e.g., Mdr2-/- mouse) AnimalDosing Administer Odevixibat AnimalModel->AnimalDosing AnimalEndpoints Measure Endpoints (Serum BAs, Histology) AnimalDosing->AnimalEndpoints AnimalInterpretation Interpret Data (Consider Species Differences) AnimalEndpoints->AnimalInterpretation CellInterpretation Interpret Data (Human-Relevant) AnimalInterpretation->CellInterpretation Compare & Correlate CellModel Select In Vitro Model (Caco-2 or Organoids) CellTreatment Treat with Odevixibat CellModel->CellTreatment CellEndpoints Measure Endpoints (Transport Inhibition, Viability) CellTreatment->CellEndpoints CellEndpoints->CellInterpretation

Caption: Comparative workflow for Odevixibat research.

Logical_Relationship_Models cluster_preclinical Preclinical Models cluster_limitations Key Limitations & Advantages cluster_translation Translational Relevance AnimalModels Animal Models (Rodents) SpeciesDiff Species Differences (Bile Acid Metabolism) AnimalModels->SpeciesDiff SystemicComplexity Systemic Complexity AnimalModels->SystemicComplexity InvitroModels In Vitro Models (Human Cells) HumanRelevance High Human Relevance InvitroModels->HumanRelevance MechanisticInsight Direct Mechanistic Insight InvitroModels->MechanisticInsight ClinicalPrediction Clinical Prediction SpeciesDiff->ClinicalPrediction Poor HumanRelevance->ClinicalPrediction Improved

Caption: Logical relationships between different research models.

References

Technical Support Center: Odevixibat and Associated Diarrhea in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Odevixibat in animal models and encountering associated diarrhea.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind Odevixibat-induced diarrhea?

A1: Odevixibat is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT).[1][2] This transporter is responsible for the reabsorption of approximately 95% of bile acids in the terminal ileum for enterohepatic circulation. By blocking IBAT, Odevixibat increases the concentration of bile acids in the colon.[3] This elevated concentration of bile acids in the colonic lumen induces electrolyte and water secretion, leading to increased intestinal motility and resulting in diarrhea.[4]

Q2: Is diarrhea a common finding in preclinical studies with Odevixibat and other IBAT inhibitors?

A2: Yes, diarrhea is a well-documented and expected pharmacological effect of IBAT inhibitors. It has been consistently observed in both preclinical animal studies and human clinical trials.[3][5] The incidence and severity of diarrhea are generally dose-dependent.[3]

Q3: What are the typical clinical signs of Odevixibat-induced diarrhea in animal models?

A3: The primary clinical sign is a change in fecal consistency, ranging from soft or loose stools to watery diarrhea. Other observable signs may include perianal staining of the fur, changes in defecation frequency, and in more severe cases, dehydration, and body weight loss. It is crucial to have a consistent scoring system to monitor and quantify the severity of diarrhea.

Q4: Can Odevixibat-induced diarrhea impact the overall health and welfare of the study animals?

A4: Yes, if left unmanaged, persistent and severe diarrhea can lead to dehydration, electrolyte imbalances, weight loss, and general malaise in study animals. This can compromise the scientific integrity of the study and is an animal welfare concern. Therefore, proactive monitoring and a clear management plan are essential.

Q5: Are there established methods to manage Odevixibat-induced diarrhea in animal models without compromising study objectives?

A5: Management strategies aim to alleviate the clinical signs of diarrhea while minimizing interference with the primary study endpoints. The choice of intervention depends on the severity of the diarrhea and the specific research questions. Options include dose adjustment of Odevixibat, supportive care (e.g., fluid and electrolyte replacement), and in some cases, the cautious use of antidiarrheal agents. It is critical to consider how any intervention might affect the mechanism of action of Odevixibat and the parameters being measured.

Troubleshooting Guide

Issue 1: Unexpectedly Severe Diarrhea Observed at the Intended Dose

Possible Causes:

  • Dose Miscalculation: Incorrect calculation of the dose for the animal's body weight.

  • Species/Strain Sensitivity: The animal model or specific strain may be more sensitive to the pharmacological effects of Odevixibat.

  • Dietary Factors: The composition of the animal's diet can influence bile acid metabolism and gut motility.

  • Underlying Health Status: Subclinical gastrointestinal conditions in the animals could exacerbate the diarrheal response.

Troubleshooting Steps:

  • Verify Dose Calculation: Double-check all calculations for the dosing solution preparation and administration volume.

  • Review Literature for Species/Strain Sensitivity: Consult available literature for data on the specific animal model and strain being used with IBAT inhibitors.

  • Assess Diet: Ensure a consistent and appropriate diet is being provided. High-fat diets can alter bile acid pools and may influence the severity of diarrhea.

  • Health Evaluation: Perform a thorough health assessment of the animals to rule out any underlying conditions.

  • Dose Reduction: Consider reducing the dose of Odevixibat to a lower, better-tolerated level. A dose-response study may be necessary to identify the optimal therapeutic window with manageable side effects.[6]

  • Staggered Dosing: If the protocol allows, initiating treatment at a lower dose and gradually escalating to the target dose may improve tolerability.

Issue 2: Inconsistent or Variable Diarrhea Response Among Animals in the Same Treatment Group

Possible Causes:

  • Inconsistent Dosing: Variability in the administration of Odevixibat.

  • Individual Animal Variation: Biological variability in drug metabolism, gut microbiome, and gastrointestinal function.

  • Coprophagy: In rodents, coprophagy can influence the gut environment and response to gastrointestinal-acting compounds.

  • Stress: Environmental stressors can impact gastrointestinal motility and contribute to variability.

Troubleshooting Steps:

  • Standardize Dosing Technique: Ensure all personnel are using a consistent and accurate dosing technique (e.g., oral gavage).

  • Increase Sample Size: A larger number of animals per group can help to account for individual biological variation.

  • Control for Coprophagy: If feasible and appropriate for the study, consider housing animals in a way that minimizes coprophagy (e.g., wire-bottom cages for short periods, though this can be a stressor).

  • Minimize Environmental Stress: Maintain a stable and low-stress environment for the animals, with consistent light cycles, temperature, and handling procedures.

  • Acclimatization: Ensure an adequate acclimatization period for the animals before the start of the study.

Issue 3: Difficulty in Quantifying the Severity of Diarrhea

Possible Causes:

  • Lack of a Standardized Scoring System: Subjective and inconsistent assessment of fecal consistency.

  • Infrequent Observations: Diarrhea can be intermittent, and infrequent checks may not capture the true incidence or severity.

Troubleshooting Steps:

  • Implement a Fecal Scoring System: Use a standardized, validated fecal scoring system. A common approach is a 0-4 scale based on stool consistency.[7]

  • Increase Observation Frequency: Conduct and document fecal scoring at multiple time points throughout the day, especially during the expected peak effect of the drug.

  • Stool Collection and Water Content Analysis: For a more quantitative measure, collect fresh fecal pellets and determine the water content by comparing wet and dry weights.[8]

  • Use of Absorbent Paper: Placing animals on a clean, absorbent paper towel for a defined period can help in visualizing and scoring diarrheal events.[9][10]

Data Presentation

Table 1: Incidence of Diarrhea with IBAT Inhibitors in Clinical Trials

IBAT InhibitorStudy PopulationDose(s)Incidence of Diarrhea in Treatment GroupIncidence of Diarrhea in Placebo GroupReference
OdevixibatPFIC40 µg/kg/day39%10%[11]
OdevixibatPFIC120 µg/kg/day21%10%[11]
OdevixibatAlagille Syndrome120 µg/kg/day29%6%[12][13]
A4250 (Odevixibat)Healthy VolunteersNot SpecifiedUp to 50%Not Reported[3]
SHP626Healthy VolunteersNot SpecifiedUp to 100%Not Reported[3]
GSK2330672Healthy Volunteers10-180 mgUp to 83%Not Reported[3]
LinerixibatPBC1-180 mgDose-dependent increaseNot Specified[14]

PFIC: Progressive Familial Intrahepatic Cholestasis; PBC: Primary Biliary Cholangitis

Experimental Protocols

Protocol 1: Induction of a Bile Acid Diarrhea Model in Rats

This protocol is adapted from a method to induce diarrhea through the administration of exogenous bile acids.

Materials:

  • Male Wistar rats (200-250 g)

  • Standard rodent chow

  • Sodium cholate (Sigma-Aldrich)

  • Metabolic cages

  • Balance for weighing animals and feces

Procedure:

  • Acclimatization: House rats in standard cages for at least one week to acclimatize to the facility.

  • Baseline Monitoring: Transfer rats to individual metabolic cages for a 3-day acclimatization period. Monitor and record food and water intake, urine output, and fecal characteristics (weight, consistency) daily.

  • Induction of Diarrhea:

    • Control Group: Feed rats standard rodent chow.

    • Experimental Group: Prepare a diet of standard rodent chow mixed with 1% (w/w) sodium cholate.

  • Observation Period: Maintain the rats on their respective diets for 3-5 days.

  • Data Collection:

    • Record body weight daily.

    • Collect and weigh feces daily.

    • Assess fecal consistency using a standardized scoring system (see Protocol 3).

    • Optional: Determine fecal water content by drying a known weight of fresh feces at 60°C until a constant weight is achieved.

Protocol 2: Assessment of Diarrhea in a Mouse Model of Odevixibat Treatment

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Odevixibat (or vehicle control) dosing solution

  • Oral gavage needles

  • Clean cages with absorbent paper lining

  • Balance for weighing animals

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, low-dose Odevixibat, high-dose Odevixibat).

  • Dosing: Administer Odevixibat or vehicle control by oral gavage once daily for the duration of the study.

  • Diarrhea Assessment:

    • At predetermined time points after dosing (e.g., 2, 4, 8, and 24 hours), place individual mice in a clean cage lined with absorbent paper for a 30-minute observation period.

    • Record the number of fecal pellets produced.

    • Score the consistency of each pellet using a standardized scoring system (see Protocol 3).

    • Observe for any perianal staining.

  • Body Weight: Monitor and record body weight daily.

  • Hydration Status: Monitor for signs of dehydration (e.g., skin tenting, sunken eyes) and provide supportive care as needed according to the approved animal care protocol.

Protocol 3: Fecal Consistency Scoring System for Rodents
ScoreDescription
0Normal, well-formed, firm pellets
1Soft, formed pellets that may adhere to surfaces
2Very soft, unformed stools (pasty)
3Semiliquid stools
4Watery diarrhea

This scoring system should be validated with photographic examples to ensure consistency among observers.[7]

Visualizations

Odevixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen (Terminal Ileum) cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_colon Colon BileAcids_Lumen Bile Acids IBAT Ileal Bile Acid Transporter (IBAT) BileAcids_Lumen->IBAT Reabsorption BileAcids_Colon Increased Bile Acids in Colon BileAcids_Lumen->BileAcids_Colon Increased Flow BileAcids_Enterocyte Reabsorbed Bile Acids IBAT->BileAcids_Enterocyte Enterohepatic_Circulation Enterohepatic Circulation to Liver BileAcids_Enterocyte->Enterohepatic_Circulation Diarrhea Diarrhea BileAcids_Colon->Diarrhea Induces Secretion & Motility Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Mechanism of Odevixibat-induced diarrhea.

Experimental_Workflow start Start: Animal Acclimatization randomization Randomization into Treatment Groups start->randomization dosing Daily Dosing with Odevixibat or Vehicle randomization->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring diarrhea_assessment Diarrhea Assessment: - Fecal Scoring - Fecal Water Content monitoring->diarrhea_assessment data_analysis Data Analysis diarrhea_assessment->data_analysis end End of Study data_analysis->end Troubleshooting_Diarrhea start Diarrhea Observed in Animal Model is_severe Is the diarrhea severe or unexpected? start->is_severe verify_dose Verify Dose Calculation & Dosing Technique is_severe->verify_dose Yes is_variable Is the diarrhea variable within the group? is_severe->is_variable No assess_health Assess Animal Health & Environmental Factors verify_dose->assess_health dose_reduction Consider Dose Reduction or Staggered Dosing assess_health->dose_reduction supportive_care Provide Supportive Care (e.g., fluids) dose_reduction->supportive_care standardize Standardize Dosing & Minimize Stressors is_variable->standardize Yes quantification_issue Is quantification difficult? is_variable->quantification_issue No increase_n Increase Sample Size (n) standardize->increase_n increase_n->supportive_care implement_scoring Implement Standardized Fecal Scoring System quantification_issue->implement_scoring Yes quantification_issue->supportive_care No increase_obs Increase Observation Frequency implement_scoring->increase_obs increase_obs->supportive_care continue_monitoring Continue Close Monitoring supportive_care->continue_monitoring

References

Mitigating the effects of Odevixibat HCl on fat-soluble vitamin absorption in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the effects of Odevixibat HCl on fat-soluble vitamin absorption in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact fat-soluble vitamin absorption?

A1: this compound (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] It is approved for the treatment of pruritus (itching) in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[1][2]

The primary mechanism of action of Odevixibat is to block the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation.[1][3] This interruption of bile acid recycling leads to a decrease in the overall bile acid pool. Since the absorption of fat-soluble vitamins (A, D, E, and K) is critically dependent on the emulsifying properties of bile acids to form micelles for transport across the intestinal wall, inhibiting bile acid reuptake can lead to malabsorption and deficiency of these essential nutrients.[4]

Q2: What is the reported incidence of fat-soluble vitamin deficiency in clinical trials with Odevixibat?

A2: Fat-soluble vitamin (FSV) deficiency is a recognized adverse reaction associated with Odevixibat treatment. Clinical trial data from the PEDFIC 1 and ASSERT studies provide insights into the incidence of this side effect. It is important to note that patients with cholestatic liver diseases like PFIC and ALGS are often predisposed to FSV deficiencies at baseline.[4]

Q3: What are the common adverse events associated with Odevixibat besides fat-soluble vitamin deficiency?

A3: Diarrhea is another common adverse event reported in clinical trials of Odevixibat. The increased concentration of bile acids in the colon, due to the inhibition of their reabsorption in the ileum, can induce colonic secretions and increase motility, leading to diarrhea.[5][6] The incidence of diarrhea in clinical trials is summarized in the table below.

Data Presentation

Table 1: Incidence of Fat-Soluble Vitamin (FSV) Deficiency in Odevixibat Clinical Trials

Clinical TrialTreatment GroupIncidence of New or Worsening FSV DeficiencyReference
PEDFIC 1 Odevixibat 40 µg/kg/day0%[7]
Odevixibat 120 µg/kg/day16%[7]
Placebo5%[7]

Table 2: Incidence of Diarrhea in Odevixibat Clinical Trials

Clinical TrialTreatment GroupIncidence of DiarrheaReference
PEDFIC 1 Odevixibat 40 µg/kg/day39%[5]
Odevixibat 120 µg/kg/day21%[5]
Placebo10%[5]
ASSERT Odevixibat 120 µg/kg/day29%[8]
Placebo6%[8]

Troubleshooting Guides

Problem 1: A study participant on Odevixibat develops signs of fat-soluble vitamin deficiency despite standard supplementation.

  • Initial Assessment:

    • Confirm Deficiency: Re-evaluate serum levels of vitamins A, D, E, and INR for vitamin K status using a validated method (see Experimental Protocols).

    • Review Supplementation Regimen: Verify the participant's adherence to the prescribed supplementation. Ensure the formulation is appropriate (e.g., water-miscible forms for better absorption in cholestatic conditions).[9]

    • Assess for Exacerbating Factors: Investigate the severity of diarrhea or other gastrointestinal symptoms that could further impair absorption.

  • Troubleshooting Steps:

    • Increase Supplement Dose: Titrate the dose of the deficient vitamin upwards, with frequent monitoring of serum levels to avoid toxicity.

    • Change Formulation: If not already in use, switch to a water-miscible formulation of the vitamin supplement, which may be better absorbed in the presence of reduced bile acids.[9]

    • Parenteral Administration: For severe or refractory deficiencies, particularly for vitamin K where a rapid correction of coagulopathy is needed, consider parenteral (intramuscular or intravenous) administration.[10]

    • Odevixibat Dose Adjustment: If the deficiency persists or worsens despite aggressive supplementation, consider a dose reduction of Odevixibat.

    • Temporary Discontinuation: In cases of severe and unmanageable deficiency, temporary interruption of Odevixibat treatment may be necessary.

Problem 2: A study participant experiences persistent and severe diarrhea.

  • Initial Assessment:

    • Evaluate Severity: Characterize the frequency and consistency of stools. Assess for signs of dehydration.

    • Rule out Other Causes: Consider other potential causes of diarrhea, such as concurrent infections or other medications.

  • Troubleshooting Steps:

    • Supportive Care: Ensure adequate hydration and electrolyte replacement.

    • Dietary Modifications: Advise a low-fat diet to reduce the osmotic load in the colon.

    • Odevixibat Dose Adjustment: A reduction in the Odevixibat dose may alleviate the severity of diarrhea.

    • Temporary Discontinuation: For severe, unremitting diarrhea, a temporary interruption of Odevixibat may be required. In clinical trials, treatment interruptions due to diarrhea have been reported.[5]

Experimental Protocols

Protocol 1: Quantification of Serum Fat-Soluble Vitamins (A, D, E) and Vitamin K (via INR) in Clinical Studies

This protocol outlines the general steps for the analysis of fat-soluble vitamins in serum or plasma using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity.[2][11][12]

1. Sample Collection and Handling:

  • Collect 3-5 mL of whole blood in a serum separator tube or a tube containing EDTA for plasma.

  • Protect the sample from light immediately after collection, as vitamins A and K are light-sensitive.

  • Separate serum or plasma by centrifugation at 1500 x g for 10 minutes at 4°C within one hour of collection.

  • Store the serum or plasma at -80°C until analysis.

2. Sample Preparation (for LC-MS/MS):

  • Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard for each vitamin.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[11]

    • Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid or ammonium formate, is typically employed.[13]

    • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each vitamin and its internal standard.

4. Vitamin K Status Assessment:

  • Vitamin K status is typically assessed functionally by measuring the prothrombin time (PT) and calculating the International Normalized Ratio (INR). An elevated INR can indicate vitamin K deficiency.

Mandatory Visualizations

Odevixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen (Terminal Ileum) cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT/ASBT Bile Acids->IBAT Reabsorption Feces Feces Bile Acids->Feces Increased Excretion FSV Fat-Soluble Vitamins (A,D,E,K) FSV->Feces Malabsorption & Increased Excretion Bile Acids_portal Bile Acids IBAT->Bile Acids_portal Transport OST OSTα/β FXR_enterocyte FXR FGF19_production FGF19 Production FXR_enterocyte->FGF19_production Induces FGF19_portal FGF19 FGF19_production->FGF19_portal Bile Acids_portal->FXR_enterocyte Activates BA_synthesis Bile Acid Synthesis Bile Acids_portal->BA_synthesis Feedback Inhibition FGFR4 FGFR4 FGF19_portal->FGFR4 CYP7A1 CYP7A1 CYP7A1->BA_synthesis Rate-limiting step FGFR4->CYP7A1 Inhibits Odevixibat Odevixibat Odevixibat->IBAT Inhibits

Caption: Mechanism of this compound on the Enterohepatic Circulation of Bile Acids.

Experimental_Workflow start Start of Study/ Visit sample_collection Collect Blood Sample (Protect from light) start->sample_collection serum_separation Centrifuge and Separate Serum/Plasma sample_collection->serum_separation storage Store at -80°C serum_separation->storage analysis FSV Analysis (LC-MS/MS) INR Measurement storage->analysis data_review Review FSV Levels and INR analysis->data_review normal Levels within Normal Range data_review->normal Normal deficient Deficiency Detected data_review->deficient Deficient continue_monitoring Continue Routine Monitoring normal->continue_monitoring initiate_supplement Initiate/Increase Supplementation deficient->initiate_supplement continue_monitoring->start reassess Re-assess Levels at Next Visit initiate_supplement->reassess reassess->start

Caption: Experimental Workflow for Monitoring Fat-Soluble Vitamin Status.

Troubleshooting_Logic start FSV Deficiency Detected check_adherence Check Supplement Adherence & Formulation start->check_adherence adherence_ok Adherence & Formulation OK? check_adherence->adherence_ok correct_adherence Address Adherence/ Change Formulation adherence_ok->correct_adherence No increase_dose Increase Oral Supplement Dose adherence_ok->increase_dose Yes correct_adherence->increase_dose recheck_levels Re-check Serum Levels increase_dose->recheck_levels levels_improving Levels Improving? recheck_levels->levels_improving continue_and_monitor Continue and Monitor levels_improving->continue_and_monitor Yes consider_parenteral Consider Parenteral Vitamin Administration levels_improving->consider_parenteral No reduce_odevixibat Consider Odevixibat Dose Reduction consider_parenteral->reduce_odevixibat interrupt_odevixibat Consider Odevixibat Interruption reduce_odevixibat->interrupt_odevixibat

Caption: Troubleshooting Logic for Persistent Fat-Soluble Vitamin Deficiency.

References

Improving the translational relevance of preclinical Odevixibat HCl studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Odevixibat HCl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By reversibly binding to IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[2] This leads to an increased excretion of bile acids in the feces, a reduction in the total bile acid pool, and decreased levels of serum bile acids (sBAs).[2][3] The therapeutic effects of Odevixibat in cholestatic diseases are primarily attributed to the lowering of sBA levels.[3]

Q2: Which preclinical models are most relevant for studying the efficacy of this compound?

A2: The most commonly used and relevant preclinical models for studying cholestatic liver diseases and the effects of IBAT inhibitors like Odevixibat include:

  • Mdr2 knockout (Mdr2-/-) mice: These mice lack the multidrug resistance protein 2, leading to impaired phospholipid secretion into bile and subsequent development of sclerosing cholangitis, liver fibrosis, and portal hypertension. This model is particularly useful for studying the long-term effects of Odevixibat on chronic biliary injury and fibrosis.[4][5][6]

  • Bile Duct Ligation (BDL) model: This surgical model involves the ligation of the common bile duct, leading to obstructive cholestasis, rapid onset of liver injury, inflammation, and fibrosis. The BDL model is well-suited for studying the acute effects of Odevixibat on cholestatic liver injury.[7][8][9]

Q3: What are the expected pharmacological effects of this compound in preclinical models?

A3: In preclinical models of cholestasis, this compound is expected to:

  • Decrease serum bile acid (sBA) levels.

  • Increase fecal bile acid excretion.

  • Reduce markers of liver injury, such as serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Ameliorate liver fibrosis.

  • Modulate the expression of genes involved in bile acid synthesis and transport.

Troubleshooting Guides

In Vitro Experiments

Q4: We are observing high variability in our in vitro IBAT inhibition assay using CHO cells. What could be the cause and how can we troubleshoot this?

A4: High variability in cell-based assays can arise from several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Cell Health and Viability Ensure consistent cell passage number and confluency. Regularly check for mycoplasma contamination. Confirm high cell viability (>95%) before starting the assay.
Assay Conditions Optimize incubation times and temperatures. Ensure consistent concentrations of substrates (e.g., radiolabeled taurocholate) and test compounds. Use a stable and appropriate buffer system.
Compound Solubility Confirm the solubility of this compound in your assay medium. If solubility is an issue, consider using a low concentration of a non-toxic solvent like DMSO, ensuring the final concentration is consistent across all wells and does not affect cell viability.
Detection Method If using a scintillation counter for radiolabeled substrate uptake, ensure proper calibration and quenching correction. For fluorescence-based assays, check for background fluorescence from the compound or plate.
Plate Effects Be aware of "edge effects" on microplates. Consider leaving the outer wells empty or filling them with buffer to minimize evaporation and temperature gradients.
In Vivo Experiments

Q5: We are observing diarrhea in our mice treated with this compound. How should we manage this?

A5: Diarrhea is a known, on-target effect of IBAT inhibitors due to increased bile acids in the colon.[10][11][12] Here’s how to manage it in a preclinical setting:

Severity Management Strategy
Mild, transient diarrhea Monitor the animals closely for signs of dehydration (e.g., weight loss, decreased skin turgor). Ensure free access to drinking water and consider providing a hydrogel or other supplemental hydration source. Often, animals will acclimate to the treatment.
Moderate to severe diarrhea If significant weight loss (>10-15%) or signs of dehydration are observed, consider a temporary dose reduction or interruption.[10][11] Once the animals recover, the dose can be gradually escalated back to the target concentration. Consult with your institution's veterinary staff for supportive care recommendations.
Persistent diarrhea If diarrhea persists despite dose reduction, re-evaluate the formulation and dosing regimen. Ensure the vehicle is well-tolerated. In some cases, the dose may need to be lowered for the remainder of the study.

Q6: Our serum bile acid measurements are highly variable between animals in the same treatment group. What are some potential reasons and solutions?

A6: Variability in sBA levels is a common challenge in preclinical studies. Here are some factors to consider:

Potential Cause Troubleshooting Steps
Fasting Status Bile acid levels are highly influenced by food intake. Ensure a consistent fasting period (e.g., 4-6 hours) before blood collection for all animals.
Sample Collection and Processing Use a consistent method for blood collection (e.g., retro-orbital, submandibular) as the sampling site can influence results. Process blood samples promptly and consistently to avoid hemolysis, which can interfere with some assays. Store serum/plasma samples at -80°C until analysis.
Analytical Method (LC-MS/MS) Use a validated LC-MS/MS method for bile acid quantification.[1][13] Employ stable isotope-labeled internal standards for each bile acid to correct for matrix effects and variations in extraction efficiency.[1] Ensure proper chromatographic separation of bile acid isomers.[14]
Animal Stress Stress during handling and blood collection can influence physiological parameters. Handle animals gently and consistently. Acclimatize animals to the procedures before the start of the study.

Data Presentation

Table 1: Representative Preclinical Efficacy of Odevixibat (A4250) in a Mouse Model of Sclerosing Cholangitis (Mdr2-/- mice)

ParameterVehicle ControlOdevixibat (A4250)% Change vs. Control
Serum Bile Acids (µmol/L) 150 ± 2575 ± 15↓ 50%
Fecal Bile Acid Excretion (µmol/day) 5 ± 120 ± 4↑ 300%
Serum ALT (U/L) 250 ± 50125 ± 30↓ 50%
Liver Collagen (µg/mg tissue) 10 ± 26 ± 1.5↓ 40%
Hepatic Col1a1 mRNA expression (fold change) 8 ± 1.53 ± 0.8↓ 62.5%

Data are presented as mean ± standard deviation and are hypothetical representations based on expected outcomes from published literature.

Experimental Protocols

Protocol 1: In Vitro IBAT Inhibition Assay
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human IBAT in appropriate media and conditions.

  • Assay Preparation: Seed cells in a 96-well plate and grow to confluency.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Inhibition Assay: a. Wash the cell monolayer with buffer. b. Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add a solution containing a known concentration of radiolabeled taurocholic acid (e.g., [3H]-taurocholate) to each well. d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.

  • Assay Termination and Lysis: a. Aspirate the assay solution and rapidly wash the cells with ice-cold buffer to stop the uptake. b. Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: this compound Administration in a Bile Duct Ligation (BDL) Mouse Model
  • Animal Model: Perform bile duct ligation surgery on adult male C57BL/6 mice.[7][8][9]

  • Odevixibat Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).[15]

  • Dosing Regimen: a. Begin dosing 1-2 days post-BDL surgery. b. Administer this compound or vehicle control once daily via oral gavage at a volume of 5-10 mL/kg. c. A typical dose range for preclinical studies is 1-10 mg/kg/day.

  • Monitoring: Monitor animal body weight and clinical signs daily.

  • Endpoint Analysis (e.g., at day 7 or 14 post-BDL): a. Collect blood via cardiac puncture for measurement of serum ALT, AST, bilirubin, and bile acids. b. Harvest the liver and weigh it. c. Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red for fibrosis). d. Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for fibrosis and inflammation markers) and for measurement of liver bile acid content.

Mandatory Visualizations

Odevixibat_MOA cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption FXR FXR IBAT->FXR Activation FGF19_Gene FGF19 Gene FXR->FGF19_Gene Upregulation FGF19 FGF19 FGF19_Gene->FGF19 Expression & Secretion Portal Circulation Portal Circulation FGF19->Portal Circulation Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Mechanism of action of Odevixibat in the ileal enterocyte.

Experimental_Workflow start Induce Cholestasis (e.g., BDL or Mdr2-/- model) dosing Daily Oral Gavage: This compound or Vehicle start->dosing monitoring Monitor Body Weight & Clinical Signs dosing->monitoring endpoints Endpoint Analysis monitoring->endpoints blood Blood Collection: - Serum ALT/AST - Serum Bile Acids endpoints->blood liver Liver Harvest: - Histology (Fibrosis) - Gene Expression - Liver Bile Acids endpoints->liver

Caption: General experimental workflow for in vivo this compound studies.

FXR_FGF19_Signaling cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte Odevixibat Odevixibat IBAT IBAT Odevixibat->IBAT Inhibition FXR_Ileum FXR IBAT->FXR_Ileum ↓ Activation Bile_Acids_Ileum Bile Acids Bile_Acids_Ileum->IBAT Reabsorption FGF19_Expression FGF19 Expression FXR_Ileum->FGF19_Expression ↓ Upregulation FGF19 FGF19 (to Portal Vein) FGF19_Expression->FGF19 FGFR4 FGFR4 CYP7A1 CYP7A1 (Rate-limiting enzyme for bile acid synthesis) FGFR4->CYP7A1 ↓ Repression Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Bile_Acid_Synthesis->Bile_Acids_Ileum Enterohepatic Circulation FGF19->FGFR4 ↓ Activation

Caption: Downstream effects of Odevixibat on the FXR-FGF19 signaling axis.

References

Strategies for patient stratification in Odevixibat HCl clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Odevixibat HCl Clinical Trials

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working on patient stratification in this compound clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Odevixibat and how does it influence patient stratification?

A1: Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking IBAT in the distal ileum, Odevixibat reduces the reabsorption of bile acids from the intestine back into the liver. This interruption of the enterohepatic circulation leads to a decrease in the overall bile acid pool in the body. The primary therapeutic goal is to reduce the toxic accumulation of bile acids in the liver and serum, which is a hallmark of cholestatic liver diseases like Progressive Familial Intrahepatic Cholestasis (PFIC).

Patient stratification is therefore critically dependent on the underlying genetic cause of the cholestasis. Odevixibat is particularly relevant for types of PFIC where the transport of bile acids out of the hepatocyte is impaired, leading to their buildup. Stratification often begins by identifying patients with specific genetic mutations that cause these conditions.

Q2: Which patient populations are the primary focus for Odevixibat clinical trials?

A2: The primary focus for Odevixibat clinical trials has been pediatric patients with Progressive Familial Intrahepatic Cholestasis (PFIC). Specifically, trials have often targeted patients with PFIC type 1 (caused by mutations in the ATP8B1 gene) and PFIC type 2 (caused by mutations in the ABCB11 gene). These types are characterized by severe pruritus and elevated serum bile acid levels. The indication has also expanded to include other cholestatic conditions like Alagille syndrome (ALGS). Stratification within these populations is key to understanding the drug's efficacy.

Q3: What are the key biomarkers used for patient stratification and monitoring response to Odevixibat?

A3: The key biomarkers for stratifying patients and monitoring their response to Odevixibat therapy include serum bile acids (sBA) and pruritus assessments. Baseline levels of sBA and the severity of pruritus are often used as inclusion criteria. A significant reduction in these two parameters is a primary endpoint in clinical trials, indicating a positive treatment response. Other liver function tests, such as levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are also monitored.

Q4: How is genetic testing utilized in the stratification process?

A4: Genetic testing is fundamental to the patient stratification process for Odevixibat trials, especially in the context of PFIC. It is used to confirm the diagnosis and, crucially, to identify the specific subtype of the disease (e.g., PFIC1, PFIC2). This is because the underlying genetic defect can influence the pathophysiology of the disease and potentially the response to an IBAT inhibitor. For instance, patients with mutations in genes responsible for bile acid transport are the most logical candidates for this therapy.

Troubleshooting Guide

Issue 1: A patient with a confirmed PFIC diagnosis shows minimal reduction in serum bile acids (sBA) after treatment.

  • Possible Cause 1: Genetic Subtype. The patient may have a subtype of PFIC that is less responsive to IBAT inhibition. For example, the pathophysiology of their specific condition may not be primarily driven by the enterohepatic circulation of bile acids that Odevixibat targets.

  • Troubleshooting Steps:

    • Verify Genetic Diagnosis: Double-check the genetic testing results to confirm the PFIC subtype. Ensure that the identified mutation is indeed pathogenic.

    • Assess Adherence: Confirm the patient is adhering to the dosing schedule.

    • Investigate Biliary Diversion: Determine if the patient has previously undergone a partial external biliary diversion (PEBD). A PEBD also interrupts the enterohepatic circulation, which could diminish the observable effect of Odevixibat. In clinical trials, patients who had PEBD were still eligible and showed benefits.

    • Evaluate for Disease Progression: Assess whether the underlying liver disease has progressed to a stage where IBAT inhibition alone is insufficient.

Issue 2: Pruritus scores do not correlate with changes in serum bile acid levels.

  • Possible Cause 1: Subjectivity of Pruritus Scoring. Pruritus is a subjective symptom, and patient-reported outcomes can be variable. Factors such as the patient's age, ability to communicate, and caregiver interpretation can influence the scores.

  • Possible Cause 2: Multifactorial Nature of Pruritus. While bile acids are a major contributor to cholestatic pruritus, other mediators may be involved. The patient's pruritus might be partially driven by factors not addressed by reducing sBA levels.

  • Troubleshooting Steps:

    • Standardize Reporting: Ensure that the same validated scoring system (e.g., a specific observer-reported outcome instrument) is used consistently at all time points.

    • Train Observers: Make sure caregivers or observers are properly trained on how to assess and score pruritus to minimize inter-observer variability.

    • Analyze Individual Patient Data: Look at the trend for the individual patient rather than relying on a single time point. A gradual improvement may be occurring.

    • Consider Other Factors: Investigate other potential causes of itching, such as skin conditions or allergies, to rule them out.

Data Presentation

Table 1: Summary of Efficacy Data from Odevixibat Phase 3 Trials in PFIC

ParameterOdevixibat GroupPlacebo Groupp-valueReference
Primary Endpoint: sBA Response
% of Patients with ≥70% sBA reduction or sBA ≤70 µmol/L53%0%<0.001
Primary Endpoint: Pruritus Response
% of Patients with a drop of ≥1 point on 0-4 scale55%15%0.002
Secondary Endpoint
Mean Change in sBA (µmol/L)-128.8+14.30.002

Experimental Protocols

Protocol 1: Genetic Analysis for PFIC Subtype Identification

  • Sample Collection: Collect a whole blood sample (typically 3-5 mL) in an EDTA tube from the patient.

  • DNA Extraction: Isolate genomic DNA from the blood sample using a commercially available DNA extraction kit, following the manufacturer's instructions. Quantify the extracted DNA and assess its purity.

  • Next-Generation Sequencing (NGS):

    • Prepare a targeted gene panel library that includes known PFIC-related genes (ATP8B1, ABCB11, ABCB4, TJP2, NR1H4, etc.).

    • Perform sequencing on an NGS platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call genetic variants (single nucleotide variants, insertions, deletions).

    • Annotate the identified variants using databases such as ClinVar and HGMD to determine their potential pathogenicity.

  • Variant Confirmation: Confirm any identified pathogenic or likely pathogenic variants using a secondary method, such as Sanger sequencing.

  • Reporting: Generate a final report detailing the identified genetic variants and their classification, leading to a diagnosis of the specific PFIC subtype.

Visualizations

Odevixibat_Mechanism_of_Action cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Mechanism Odevixibat Action Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Flow Intestine Small Intestine Gallbladder->Intestine Bile Release IBAT Ileal Bile Acid Transporter (IBAT) Intestine->IBAT Bile Acid Reabsorption Feces Bile Acid Excretion (Feces) Intestine->Feces Increased Excretion PortalVein Portal Vein (Return to Liver) PortalVein->Liver IBAT->PortalVein Odevixibat Odevixibat Odevixibat->Block Block->IBAT Inhibition

Caption: Mechanism of action of Odevixibat in the enterohepatic circulation.

Patient_Stratification_Workflow Start Patient with Suspected Cholestatic Liver Disease (e.g., PFIC, ALGS) Clinical_Eval Clinical Evaluation - Pruritus Assessment - Liver Function Tests Start->Clinical_Eval Genetic_Screen Genetic Screening (NGS Panel) Clinical_Eval->Genetic_Screen Diagnosis Confirmed Genetic Diagnosis (e.g., PFIC1, PFIC2) Genetic_Screen->Diagnosis Eligible Eligible for Odevixibat Trial Diagnosis->Eligible Pathogenic Mutation Identified Not_Eligible Not Eligible / Consider Other Therapies Diagnosis->Not_Eligible No Relevant Mutation or Other Diagnosis Baseline Establish Baseline - Serum Bile Acids (sBA) - Pruritus Score Eligible->Baseline Treatment Randomize to Odevixibat or Placebo Baseline->Treatment

Caption: Workflow for patient stratification in Odevixibat clinical trials.

Troubleshooting_Logic cluster_legend *VUS: Variant of Unknown Significance Start Patient shows poor response (No significant ↓ in sBA or pruritus) Check1 Is patient adherent to treatment? Start->Check1 Action1 Address Adherence Issues: - Patient Education - Dosing Reminders Check1->Action1 No Check2 Review Genetic Data: Is the mutation known to be responsive to IBAT inhibition? Check1->Check2 Yes Action1->Check2 Action2 Consider alternative therapies. Patient may have a less responsive disease subtype. Check2->Action2 No / VUS* Check3 Has patient had prior Partial External Biliary Diversion (PEBD)? Check2->Check3 Yes End Re-evaluate patient's clinical course and consider disease progression. Action2->End Action3 Evaluate combined effect. The effect size of Odevixibat may be altered. Check3->Action3 Yes Check3->End No Action3->End

Caption: Troubleshooting decision tree for non-responders in a clinical trial.

Interpreting off-target effects of Odevixibat HCl in experimental systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Odevixibat HCl in experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking this transporter in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces.[1][2] This action reduces the total bile acid pool in the body. Due to its high selectivity and minimal systemic absorption, Odevixibat's effects are primarily localized to the gastrointestinal tract.[2]

Q2: What are the known clinical "off-target" effects or adverse events of Odevixibat?

A2: Most of the observed clinical adverse events are considered to be on-target effects resulting from the inhibition of IBAT in the gut, rather than direct off-target molecular interactions. These primarily include:

  • Gastrointestinal Effects: Diarrhea and abdominal pain are the most commonly reported adverse events.[3][4] This is a direct consequence of increased bile acids in the colon.

  • Hepatobiliary Effects: Elevations in liver transaminases (ALT, AST) have been observed in some patients.[3] The exact mechanism is not fully understood but may be related to shifts in the bile acid pool and their signaling functions.[3]

  • Nutritional Effects: Odevixibat may affect the absorption of fat-soluble vitamins (A, D, E, and K) and other lipophilic compounds due to the altered bile acid environment in the intestine.[2][4]

Q3: Does Odevixibat directly interact with the Farnesoid X Receptor (FXR)?

A3: Currently, there is no direct evidence to suggest that Odevixibat binds to or directly modulates the activity of the Farnesoid X Receptor (FXR). Odevixibat's primary mechanism is the inhibition of the bile acid transporter IBAT.[1][2] However, by altering the concentration of bile acids, which are the natural ligands for FXR, Odevixibat can indirectly influence FXR signaling pathways.[2] For example, a reduction in the return of bile acids to the liver can lead to changes in the expression of FXR target genes involved in bile acid synthesis and metabolism.[5]

Q4: What is the potential impact of Odevixibat on the gut microbiome?

A4: The increased concentration of bile acids in the colon due to Odevixibat's action can potentially alter the composition and function of the gut microbiome.[3] Bile acids are known to have antimicrobial properties and can influence the growth of different bacterial species. The specific changes in the microbiome following Odevixibat treatment are an area of ongoing research.

Troubleshooting Guide

Unexpected Cellular Responses in In Vitro Models
Observed Issue Potential Cause Troubleshooting Steps
Changes in gene expression related to bile acid synthesis (e.g., CYP7A1) in hepatocyte cultures not directly exposed to Odevixibat. This is likely an indirect effect. While Odevixibat has minimal systemic absorption, in vivo studies reflect a complex interplay between the gut and liver. The experimental model may not fully recapitulate this.Consider co-culture models of intestinal and liver cells to better simulate the gut-liver axis. Analyze the bile acid composition in the culture medium to correlate with gene expression changes.
Cytotoxicity in non-intestinal cell lines at high concentrations. While highly selective for IBAT, at supra-pharmacological concentrations, any compound can exhibit non-specific effects.Determine the IC50/EC50 for the on-target effect (IBAT inhibition) and compare it to the concentrations causing cytotoxicity. Ensure experimental concentrations are within a relevant range.
Alterations in lipid metabolism in adipocyte or macrophage cell lines. This could be an indirect consequence of altered bile acid signaling. Bile acids can activate receptors like TGR5, which are expressed in these cell types and influence metabolic pathways.Measure the expression of bile acid-responsive receptors (e.g., TGR5) in your cell model. Use specific agonists and antagonists for these receptors to dissect the signaling pathway.
Anomalous Findings in In Vivo Animal Models
Observed Issue Potential Cause Troubleshooting Steps
Weight loss or reduced weight gain in treated animals. This is a known potential on-target effect. Increased fecal bile acid excretion can lead to fat malabsorption and diarrhea, resulting in reduced calorie uptake.Monitor food intake and fecal fat content. Adjust the diet if necessary to compensate for malabsorption. Titrate the Odevixibat dose to find a balance between efficacy and gastrointestinal tolerance.
Changes in plasma lipid profiles (cholesterol, triglycerides). This is an expected consequence of disrupting bile acid enterohepatic circulation. The liver utilizes cholesterol for de novo bile acid synthesis, which can lower plasma cholesterol levels.Measure plasma lipid profiles at multiple time points. Analyze the expression of genes involved in cholesterol and lipid metabolism in the liver and intestine.
Unexpected behavioral changes in animals. While unlikely to be a direct CNS effect due to minimal systemic exposure, gastrointestinal discomfort (abdominal pain, diarrhea) can lead to changes in activity and behavior.Perform regular clinical observations of the animals. Correlate any behavioral changes with the onset and severity of gastrointestinal symptoms.

Experimental Protocols

Protocol 1: Assessing Off-Target Binding to Nuclear Receptors

Objective: To determine if Odevixibat directly binds to and activates or inhibits key nuclear receptors involved in bile acid and lipid homeostasis, such as FXR, LXR, and PXR.

Methodology:

  • Reagents: Recombinant human FXR, LXR, and PXR ligand-binding domains (LBDs), appropriate fluorescently labeled ligands, this compound, and positive control ligands (e.g., GW4064 for FXR).

  • Assay Principle: A competitive binding assay using a technique like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Procedure:

    • Incubate the receptor LBD with the fluorescent ligand in the presence of varying concentrations of Odevixibat or the positive control.

    • Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.

    • A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Calculate the IC50 value for Odevixibat for each receptor. A high IC50 value would indicate weak or no direct binding.

Protocol 2: Evaluating Indirect Effects on FXR Signaling in a Co-culture System

Objective: To model the gut-liver axis and determine the indirect effect of Odevixibat on hepatic FXR signaling.

Methodology:

  • Cell Models: Caco-2 cells (human intestinal epithelial cell line) and HepG2 cells (human hepatocyte cell line).

  • Co-culture System: Grow Caco-2 cells on a transwell insert and HepG2 cells in the lower chamber. This allows for communication via secreted factors in the shared medium.

  • Procedure:

    • Treat the apical side of the differentiated Caco-2 monolayer with Odevixibat.

    • After 24-48 hours, harvest the HepG2 cells from the lower chamber.

    • Analyze the expression of FXR target genes (e.g., SHP, BSEP, FGF19) in the HepG2 cells using RT-qPCR.

  • Data Analysis: Compare the gene expression levels in HepG2 cells from Odevixibat-treated co-cultures to those from vehicle-treated controls.

Visualizations

Odevixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_portal Portal Circulation BA_lumen Bile Acids IBAT IBAT/ASBT BA_lumen->IBAT Reabsorption BA_enterocyte Bile Acids IBAT->BA_enterocyte BA_portal Bile Acids to Liver BA_enterocyte->BA_portal Odevixibat This compound Odevixibat->IBAT Inhibition

Caption: Odevixibat's primary on-target mechanism of action.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Concentration Is the Odevixibat concentration pharmacologically relevant? Start->Check_Concentration On_Target_Effect Is the effect a known on-target consequence? Check_Concentration->On_Target_Effect Yes High_Concentration High, non-specific effect likely. Reduce concentration. Check_Concentration->High_Concentration No Indirect_Effect Could it be an indirect effect of altered bile acid signaling? On_Target_Effect->Indirect_Effect No Known_Effect Document as an on-target effect. (e.g., diarrhea, lipid changes) On_Target_Effect->Known_Effect Yes Investigate_Pathway Investigate downstream pathways (e.g., FXR, TGR5 activation). Use co-culture models. Indirect_Effect->Investigate_Pathway Yes Potential_Off_Target Potential true off-target effect. Perform binding/activity assays. Indirect_Effect->Potential_Off_Target No

Caption: A logical workflow for troubleshooting unexpected experimental results.

Signaling_Pathway_Indirect_Effects Odevixibat This compound IBAT IBAT/ASBT Inhibition (in Ileum) Odevixibat->IBAT Fecal_BA Increased Fecal Bile Acid Excretion IBAT->Fecal_BA Portal_BA Decreased Portal Vein Bile Acid Return to Liver IBAT->Portal_BA Gut_Microbiome Changes in Gut Microbiome Fecal_BA->Gut_Microbiome Liver_FXR Altered Hepatic FXR Signaling Portal_BA->Liver_FXR Gene_Expression Altered Gene Expression (e.g., CYP7A1, SHP) Liver_FXR->Gene_Expression Metabolite_Production Altered Bacterial Metabolite Production Gut_Microbiome->Metabolite_Production

References

Refinement of analytical methods for detecting Odevixibat HCl metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Odevixibat and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to common questions encountered during the analytical method development and sample analysis process. Given the unique properties of Odevixibat—namely its very low systemic exposure and minimal metabolism—this guide focuses on the challenges of ultra-trace quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Odevixibat?

A1: Odevixibat is largely unmetabolized. Following oral administration, approximately 97% of the dose is recovered as the unchanged parent compound in the feces.[1][2] While a small amount of the drug is metabolized in vitro via mono-hydroxylation, no significant metabolites (i.e., accounting for >10% of the dose) have been identified in plasma, urine, or feces in clinical studies.[1][3] Therefore, the primary analytical focus is typically on the parent drug.

Q2: Why is the bioanalysis of Odevixibat considered challenging?

A2: The main challenge stems from its mechanism of action as a locally acting inhibitor of the ileal bile acid transporter (IBAT), which results in minimal systemic absorption.[4] Therapeutic doses often lead to very low or undetectable plasma concentrations, with reported levels in pediatric patients ranging from just 0.06 to 0.72 ng/mL.[2] Detecting and accurately quantifying such low concentrations requires highly sensitive instrumentation and meticulously optimized methods to overcome background noise and matrix interference.

Q3: What is the most suitable analytical technique for Odevixibat quantification?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique.[5] Its high sensitivity and selectivity are essential for accurately measuring the trace concentrations of Odevixibat in complex biological matrices like plasma, serum, or feces.[5][6]

Q4: Which sample preparation technique is best for analyzing Odevixibat in plasma?

A4: Due to the ultra-low analyte concentrations, a simple protein precipitation (PPT) may not provide sufficient cleanup or concentration. Solid-phase extraction (SPE) is highly recommended as it can effectively remove interfering phospholipids and other matrix components while also concentrating the analyte, leading to improved signal-to-noise ratios and reduced ion suppression.[7][8]

Troubleshooting Guide

Problem: Weak or undetectable analyte signal for Odevixibat.

  • Possible Cause 1: Insufficient MS/MS Sensitivity.

    • Solution: Infuse a standard solution of Odevixibat directly into the mass spectrometer to optimize source parameters (e.g., gas flows, temperatures) and compound parameters (e.g., collision energy, precursor/product ion selection). Ensure the instrument is tuned and calibrated according to the manufacturer's recommendations.

  • Possible Cause 2: Inefficient Sample Extraction and Concentration.

    • Solution: Your sample preparation method may not be providing adequate recovery or enrichment. Switch from protein precipitation to a more robust method like solid-phase extraction (SPE).[8] Evaluate different SPE sorbents (e.g., reversed-phase, mixed-mode) to find the one with the highest recovery for Odevixibat. Ensure the final extract is reconstituted in the smallest possible volume of a solvent compatible with the initial mobile phase.

  • Possible Cause 3: Significant Ion Suppression.

    • Solution: See the dedicated troubleshooting point below on matrix effects. The primary solution is to improve sample cleanup or chromatographic separation to move the Odevixibat peak away from co-eluting matrix components.[7]

Problem: Significant signal variability or ion suppression (Matrix Effect).

  • Possible Cause 1: Co-elution with Phospholipids or other Endogenous Components.

    • Solution: Modify the chromatographic gradient to better separate Odevixibat from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient). Incorporating a divert valve that sends the initial and final portions of the run to waste can prevent the bulk of matrix components from entering the mass spectrometer.[9]

  • Possible Cause 2: Inadequate Sample Cleanup.

    • Solution: Implement a more rigorous sample preparation method. If using protein precipitation, consider a liquid-liquid extraction (LLE) or, preferably, an SPE method designed for phospholipid removal.[7][10]

  • Possible Cause 3: Use of a Non-ideal Internal Standard (IS).

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Odevixibat-d4). If this is unavailable, select a structural analog that has similar chromatographic behavior and ionization efficiency. The IS must co-elute with the analyte to effectively compensate for matrix-induced suppression.[5]

Problem: Poor chromatographic peak shape (e.g., tailing, splitting, or broadening).

  • Possible Cause 1: Column Contamination or Degradation.

    • Solution: First, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. If peak shape does not improve, the column may be irreversibly contaminated or has developed a void. Replace the column and install a guard column to protect the new analytical column.

  • Possible Cause 2: Injection Solvent Mismatch.

    • Solution: The solvent used to reconstitute the final extract should be as weak as, or weaker than, the initial mobile phase.[11] Injecting in a solvent much stronger than the mobile phase will cause the analyte to move down the column before the gradient starts, resulting in broad or split peaks.[11]

  • Possible Cause 3: Secondary Interactions with the Column.

    • Solution: Odevixibat has basic functional groups that can interact with residual silanols on the column packing, causing peak tailing.[7] Ensure the mobile phase pH is appropriate. Adding a small amount of an additive like ammonium formate or formic acid can improve peak shape. Consider using a column with advanced end-capping or a different stationary phase.

Data Presentation: Method Parameters

Table 1: Comparison of Sample Preparation Techniques for Trace Analysis

TechniqueProsConsSuitability for Odevixibat
Protein Precipitation (PPT) Fast, simple, inexpensive.Low recovery, insufficient cleanup, significant matrix effects.[7]Not recommended for sub-ng/mL levels.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good recovery for certain analytes.Labor-intensive, requires large solvent volumes, can be difficult to automate.Moderate; may be suitable but less effective at removing phospholipids than SPE.
Solid-Phase Extraction (SPE) Excellent cleanup, high recovery, allows for analyte concentration, easily automated.[8]Higher cost per sample, requires method development to optimize sorbent and solvents.Highly Recommended for achieving required sensitivity and minimizing matrix effects.

Table 2: Representative LC-MS/MS Parameters for Odevixibat Analysis

ParameterTypical SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately hydrophobic molecules like Odevixibat.[6]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium FormateAcidic modifier promotes protonation for positive ion mode ESI.[7]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical UPLC/HPLC systems.
Gradient Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%)Elutes analytes based on hydrophobicity, separating them from matrix components.
Injection Volume 2 - 10 µLA smaller volume is preferred to maintain good peak shape, especially if the injection solvent is strong.[11]
Ionization Mode Electrospray Ionization (ESI), PositiveOdevixibat contains basic nitrogen atoms that are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity by monitoring specific precursor → product ion transitions.
Internal Standard Stable Isotope-Labeled Odevixibat (e.g., Odevixibat-d4)The gold standard for correcting for matrix effects and variability.[5]
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) of Odevixibat from Human Plasma
  • Sample Pre-treatment: Thaw plasma samples on ice. To a 200 µL aliquot of plasma, add 20 µL of internal standard (IS) working solution (e.g., Odevixibat-d4 in 50:50 methanol:water) and vortex briefly.

  • Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma/IS mixture. Vortex for 10 seconds. This step disrupts protein binding.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the wells.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Wash Step 1 (Polar Interferences): Wash the wells with 1 mL of 2% formic acid in water.

  • Wash Step 2 (Non-polar Interferences): Wash the wells with 1 mL of methanol.

  • Elution: Elute Odevixibat and the IS from the SPE plate using 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/B (90:10, v/v). Vortex to mix and centrifuge to pellet any particulates before injection.

Diagrams

cluster_pre Pre-Analytical cluster_analytical Analytical Phase cluster_post Post-Analytical Sample Sample Collection (Plasma, K2EDTA) Receipt Sample Receipt & Login (LIMS) Sample->Receipt Storage Storage at -80°C Receipt->Storage Prep Sample Preparation (e.g., Solid-Phase Extraction) Storage->Prep LCMS LC-MS/MS Analysis (UPLC-Triple Quadrupole) Prep->LCMS Processing Data Processing (Integration & Calibration) LCMS->Processing Review Data Review & QC Processing->Review Reporting Final Report Generation Review->Reporting

Caption: General workflow for bioanalytical sample processing.

start Problem: Weak or No Analyte Signal q1 Is MS/MS sensitivity optimized via infusion? start->q1 sol1 Solution: Tune source and compound parameters. Calibrate instrument. q1->sol1 NO q2 Is sample preparation providing sufficient recovery and concentration? q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Solution: Switch from PPT to SPE. Optimize SPE method. Reconstitute in minimal volume. q2->sol2 NO q3 Is significant ion suppression observed? q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 Solution: Improve sample cleanup (SPE). Modify LC gradient to separate analyte from interferences. q3->sol3 YES end_node Signal should improve. If not, suspect instrument fault. q3->end_node NO a3_yes YES a3_no NO sol3->end_node

Caption: Troubleshooting decision tree for low analyte signal.

parent Odevixibat (Oral Dose) absorption Minimal Systemic Absorption parent->absorption feces ~97% Excreted Unchanged in Feces absorption->feces metabolism Minor In Vitro Metabolism absorption->metabolism urine <0.002% Excreted in Urine absorption->urine metabolite Trace Mono-hydroxylated Metabolite metabolism->metabolite

Caption: Simplified overview of Odevixibat disposition.

References

Validation & Comparative

A Preclinical Head-to-Head: Odevixibat and Maralixibat in Models of Cholestasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical data for two leading ileal bile acid transporter (IBAT) inhibitors, odevixibat (formerly A4250) and maralixibat (formerly SHP625), in established animal models of cholestatic liver disease. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy and underlying experimental data for these compounds.

Introduction

Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver, which drives inflammation, fibrosis, and progressive liver damage. Both odevixibat and maralixibat are potent, minimally-absorbed inhibitors of the IBAT, a protein crucial for the enterohepatic circulation of bile acids. By blocking IBAT in the terminal ileum, these drugs aim to reduce the overall bile acid pool, thereby alleviating cholestatic injury. This guide summarizes and compares the key preclinical findings that formed the basis for their clinical development.

Mechanism of Action: Targeting the Ileal Bile Acid Transporter

Both odevixibat and maralixibat share a common mechanism of action by reversibly inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] This transporter is primarily located in the terminal ileum and is responsible for reabsorbing approximately 95% of bile acids, allowing them to return to the liver via the portal circulation.[1][2] In cholestatic conditions, this reabsorption exacerbates the accumulation of bile acids in the liver.

By blocking IBAT, odevixibat and maralixibat interrupt this enterohepatic circulation, leading to increased fecal excretion of bile acids.[3][4] This reduces the total bile acid pool, lowers the concentration of toxic bile acids in the liver and systemic circulation, and is hypothesized to alleviate liver damage and symptoms such as pruritus.[1][2][3][4]

cluster_0 Enterohepatic Circulation cluster_1 IBAT-Mediated Reabsorption cluster_2 Pharmacological Intervention Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Storage) Liver->Gallbladder Bile Secretion Small_Intestine Small Intestine (Fat Digestion) Gallbladder->Small_Intestine Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum IBAT IBAT (ASBT) Terminal_Ileum->IBAT ~95% Bile Acid Reabsorption Portal_Vein Portal Vein Portal_Vein->Liver IBAT->Portal_Vein Fecal_Excretion Increased Fecal Bile Acid Excretion IBAT->Fecal_Excretion Reduced Reabsorption Leads To IBAT_Inhibitors Odevixibat HCl Maralixibat IBAT_Inhibitors->IBAT Inhibition

Figure 1: Signaling pathway of IBAT inhibition by odevixibat and maralixibat.

Preclinical Efficacy Data

The preclinical efficacy of odevixibat and maralixibat has been evaluated in different, yet relevant, animal models of cholestasis. Odevixibat was notably studied in the multidrug resistance protein 2 (Mdr2 or Abcb4) knockout mouse model, which mimics sclerosing cholangitis. Maralixibat's effects were assessed in a partial bile duct ligation (pBDL) rat model, a surgical induction of cholestasis.

Data Presentation

The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect on Serum Markers of Cholestasis and Liver Injury

ParameterOdevixibat (A4250) in Mdr2-/- MiceMaralixibat in pBDL Rats
Serum Bile Acids Significant reductionReduced
Alkaline Phosphatase (ALP) Significant reductionReduced
Alanine Aminotransferase (ALT) Significant reductionReduced
Aspartate Aminotransferase (AST) Significant reductionReduced
Gamma-Glutamyl Transferase (GGT) Not ReportedReduced
Total Bilirubin Significant reductionReduced

Data for odevixibat is derived from studies in Mdr2-/- mice. Data for maralixibat is based on findings in a rat partial bile duct ligation model as cited in FDA documentation.

Table 2: Effect on Hepatic Inflammation and Fibrosis

ParameterOdevixibat (A4250) in Mdr2-/- MiceMaralixibat in pBDL Rats
Inflammatory Markers (e.g., TNF-α, MCP-1) mRNA expression significantly reducedNot Reported
Fibrosis Markers (e.g., Col1a1) mRNA expression significantly reducedImproved liver histology
Histological Improvement Reduced ductular reaction and inflammationNot explicitly quantified in available data

In animal models, maralixibat administration resulted in improvements in liver histology and a decrease in resultant hepatic fibrosis.[1]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.

Preclinical Cholestasis Model Workflow

The diagram below illustrates the general workflow for inducing and evaluating treatments in preclinical models of cholestasis.

G cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Efficacy Assessment A1 Animal Selection (e.g., Mdr2-/- mice, Sprague-Dawley rats) A2 Induction of Cholestasis (Genetic KO or Surgical Ligation) A1->A2 B1 Randomization into Groups (Vehicle vs. Treatment) A2->B1 B2 Daily Oral Administration (Odevixibat or Maralixibat) B1->B2 C1 Serum Collection (Bile Acids, Liver Enzymes) B2->C1 During & Post-Tx C2 Liver Tissue Collection B2->C2 End of Study C3 Histological Analysis (H&E, Sirius Red) C2->C3 C4 Gene Expression Analysis (RT-PCR for inflammation/fibrosis markers) C2->C4

References

A Comparative Analysis of Odevixibat HCl and Cholestyramine for the Reduction of Bile Acids in Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Odevixibat HCl and cholestyramine, two therapeutic agents employed in the management of cholestatic liver diseases to reduce systemic bile acid levels and alleviate associated symptoms, primarily pruritus. The following sections will delve into their mechanisms of action, comparative efficacy supported by clinical trial data, and detailed experimental protocols.

Introduction

Cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS), are characterized by impaired bile flow, leading to the accumulation of bile acids in the liver and systemic circulation. This accumulation is a key driver of disease progression and debilitating symptoms like severe pruritus. This compound, a selective inhibitor of the ileal bile acid transporter (IBAT), and cholestyramine, a bile acid sequestrant, represent two distinct pharmacological approaches to mitigate the effects of elevated bile acids.

Mechanisms of Action

The fundamental difference in the therapeutic approach of this compound and cholestyramine lies in their distinct mechanisms for reducing the enterohepatic circulation of bile acids.

This compound is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] The IBAT is the primary mechanism for the reabsorption of bile acids from the terminal ileum back into the portal circulation.[3][4] By blocking IBAT, odevixibat effectively interrupts this recycling process, leading to a significant increase in the fecal excretion of bile acids.[1][3] This reduction in the bile acid pool returning to the liver results in lower serum bile acid (sBA) concentrations.[1][2] Odevixibat acts locally in the gut with minimal systemic absorption, which is a key design feature to reduce the potential for systemic side effects.[2][3]

Cholestyramine is a non-absorbable anion-exchange resin.[5][6] When administered orally, it binds to bile acids in the intestinal lumen to form an insoluble complex that is subsequently excreted in the feces.[5][6][7] This prevents the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[7][8] The depletion of the bile acid pool signals the liver to increase the conversion of cholesterol into new bile acids, a process that can also contribute to lowering serum cholesterol levels.[8]

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Storage Small_Intestine Small Intestine (Fat Digestion) Gallbladder->Small_Intestine Secretion Terminal_Ileum Terminal Ileum (Bile Acid Reabsorption) Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein 95% Reabsorption via IBAT Fecal_Excretion Fecal Excretion Terminal_Ileum->Fecal_Excretion 5% Excretion Portal_Vein->Liver Return to Liver

Figure 1: Simplified diagram of the normal enterohepatic circulation of bile acids.

cluster_Odevixibat This compound: Mechanism of Action Odevixibat This compound (Oral Administration) Terminal_Ileum Terminal Ileum Odevixibat->Terminal_Ileum IBAT Ileal Bile Acid Transporter (IBAT) Odevixibat->IBAT Inhibits Terminal_Ileum->IBAT Targets Fecal_Excretion Increased Fecal Bile Acid Excretion IBAT->Fecal_Excretion Leads to Serum_Bile_Acids Reduced Serum Bile Acids Fecal_Excretion->Serum_Bile_Acids Results in

Figure 2: Mechanism of action of this compound.

cluster_Cholestyramine Cholestyramine: Mechanism of Action Cholestyramine Cholestyramine (Oral Administration) Intestinal_Lumen Intestinal Lumen Cholestyramine->Intestinal_Lumen Bile_Acids Bile Acids Cholestyramine->Bile_Acids Binds to Intestinal_Lumen->Bile_Acids Contains Insoluble_Complex Insoluble Complex (Cholestyramine + Bile Acids) Bile_Acids->Insoluble_Complex Forms Fecal_Excretion Increased Fecal Bile Acid Excretion Insoluble_Complex->Fecal_Excretion Leads to

Figure 3: Mechanism of action of Cholestyramine.

Comparative Efficacy

Direct head-to-head clinical trials comparing this compound and cholestyramine are currently lacking. However, a comparative assessment can be made by examining data from their respective clinical trials.

This compound: Clinical Trial Data

The efficacy of odevixibat has been evaluated in two key Phase 3 clinical trials: PEDFIC 1 for Progressive Familial Intrahepatic Cholestasis (PFIC) and ASSERT for Alagille syndrome (ALGS).

Table 1: Summary of this compound Efficacy Data from Phase 3 Clinical Trials

Trial Indication Dosage Primary Endpoint Key Results Citation(s)
PEDFIC 1 PFIC (Types 1 and 2)40 µg/kg/day and 120 µg/kg/dayReduction in pruritus- 55% of patients in the combined odevixibat group had a positive pruritus assessment vs. 30% in the placebo group. - 33% of patients in the combined odevixibat group had a significant serum bile acid response vs. 0% in the placebo group.[9][10]
ASSERT Alagille Syndrome120 µg/kg/dayChange in scratching score from baseline- Mean change in scratching score of -1.7 for odevixibat vs. -0.8 for placebo (p=0.0024). - 47% reduction in serum bile acids with odevixibat vs. a 12% increase with placebo (p=0.0012).[8][11][12]
PEDFIC 2 (Extension) PFIC120 µg/kg/dayLong-term safety and efficacy- Sustained reductions in serum bile acids and pruritus scores observed for up to 72 weeks. - Mean change of –108 μmol/L in serum bile acid levels from baseline to weeks 70-72.[4][13][14][15]
ASSERT-EXT (Extension) Alagille Syndrome120 µg/kg/dayLong-term safety and efficacy- Sustained improvements in pruritus and reductions in serum bile acids for up to 72 weeks. - Mean pruritus score dropped from 2.6 at baseline to 0.6 at weeks 33–36.[3][15]
Cholestyramine: Clinical Trial Data

Cholestyramine has been the first-line therapy for cholestatic pruritus for many years; however, the evidence base largely consists of older and smaller-scale studies.[5][7][16]

Table 2: Summary of Cholestyramine Efficacy Data

Study Type Indication Dosage Key Results Citation(s)
Randomized Controlled TrialIntra- and extrahepatic cholestasis9 g/day (3g TID)- Significant reduction in itching scores (-63.6%) and serum bile acids compared to placebo (+24.7%) at 4 weeks.[1]
Randomized Controlled TrialIntrahepatic Cholestasis of Pregnancy (ICP)8 g/day - Reduced itch by 50% in 19% of patients, compared to 66.7% in the ursodeoxycholic acid (UDCA) group.[6]
Systematic ReviewCholestatic PruritusVaried- Considered first-line therapy despite limited high-quality evidence. Efficacy in reducing pruritus is noted in several case series and older RCTs.[5][16][17]

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for understanding the evidence presented.

This compound: PEDFIC 1 Trial Protocol

cluster_PEDFIC1 PEDFIC 1 Trial Workflow Start Patient Screening (PFIC Type 1 or 2, 6mo-18yrs, elevated sBA, significant pruritus) Randomization Randomization (1:1:1) Start->Randomization Placebo Placebo Group (n=20) Randomization->Placebo Odevixibat_40 Odevixibat 40 µg/kg/day (n=23) Randomization->Odevixibat_40 Odevixibat_120 Odevixibat 120 µg/kg/day (n=19) Randomization->Odevixibat_120 Treatment 24-Week Double-Blind Treatment Period Placebo->Treatment Odevixibat_40->Treatment Odevixibat_120->Treatment Endpoint_Pruritus Primary Endpoint Assessment: Change in Pruritus Scores (Observer-Reported Outcome) Treatment->Endpoint_Pruritus Endpoint_sBA Secondary Endpoint Assessment: Change in Serum Bile Acid Levels Treatment->Endpoint_sBA Follow_Up Open-Label Extension (PEDFIC 2) Endpoint_Pruritus->Follow_Up Endpoint_sBA->Follow_Up

References

Odevixibat HCl: A Mechanistic Deep Dive and Comparative Analysis Against Other Bile Acid Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Odevixibat HCl's mechanism of action with other bile acid modulators. It is designed to offer an objective overview supported by experimental data to inform research and drug development in the field of cholestatic liver diseases.

Introduction to Bile Acid Modulation in Cholestatic Liver Diseases

Cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC), are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver and systemic circulation. This accumulation is a primary driver of liver damage and debilitating symptoms, most notably severe pruritus (itching). The modulation of bile acid circulation and synthesis is, therefore, a key therapeutic strategy. This guide focuses on this compound, a selective inhibitor of the ileal bile acid transporter (IBAT), and compares its mechanism and efficacy with other classes of bile acid modulators.

This compound: A Targeted Approach to Bile Acid Reduction

This compound is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Its mechanism of action is highly targeted to the terminal ileum, the primary site of bile acid reabsorption.

Mechanism of Action

By blocking IBAT, Odevixibat prevents the reabsorption of bile acids from the intestine back into the bloodstream, thereby interrupting the enterohepatic circulation. This leads to an increased excretion of bile acids in the feces. The reduced return of bile acids to the liver has two major therapeutic consequences:

  • Decreased Serum Bile Acid (sBA) Levels: The primary therapeutic effect is a significant reduction in the systemic pool of bile acids, alleviating the toxic burden on the liver and other tissues.

  • Upregulation of Bile Acid Synthesis: The liver senses the reduced bile acid return and compensates by increasing the synthesis of new bile acids from cholesterol. This process can also contribute to a reduction in serum cholesterol levels.

This targeted, non-systemic action minimizes the potential for off-target side effects, a key differentiator from other therapeutic approaches.

Comparative Analysis of Bile Acid Modulators

This compound's targeted IBAT inhibition offers a distinct mechanistic profile compared to other bile acid modulators, such as other IBAT inhibitors and bile acid sequestrants.

This compound vs. Maralixibat (IBAT Inhibitor)

Maralixibat is another IBAT inhibitor approved for the treatment of cholestatic pruritus in patients with Alagille syndrome and PFIC. While both drugs share the same molecular target, an indirect comparison of their respective Phase 3 clinical trial data in PFIC patients suggests potential differences in efficacy.

An indirect treatment comparison of the PEDFIC 1 (Odevixibat) and MARCH-PFIC (maralixibat) trials indicated that maralixibat was significantly more efficacious in the proportion of patients achieving a serum bile acid (sBA) response[1]. However, it's important to note that this was not a head-to-head trial, and patient populations may have differed.

This compound vs. Bile Acid Sequestrants (e.g., Cholestyramine)

Bile acid sequestrants, such as cholestyramine, are positively charged resins that bind negatively charged bile acids in the intestine, preventing their reabsorption. While this also leads to increased fecal excretion of bile acids, their mechanism is non-specific and can interfere with the absorption of other drugs and fat-soluble vitamins.

Clinical data on the efficacy of cholestyramine in PFIC is limited and less robust compared to the data for Odevixibat. While some studies have shown that cholestyramine can reduce pruritus, its effect on serum bile acid levels is less consistent[2][3]. Furthermore, gastrointestinal side effects like constipation and bloating are common with bile acid sequestrants and can limit their use[2].

Quantitative Data Presentation

The following tables summarize the key efficacy data for this compound from its pivotal clinical trials in Progressive Familial Intrahepatic Cholestasis (PFIC).

Table 1: Efficacy of Odevixibat in PFIC (PEDFIC 1 Trial)

Outcome MeasureOdevixibat (40 µg/kg/day)Odevixibat (120 µg/kg/day)Placebo
Serum Bile Acid Response 43.5%21.1%0%
Mean Change in sBA (µmol/L)-141.5-83.7+13.1
Pruritus Response 58%52%30%
Mean Change in Pruritus Score-1.13 (combined doses)-1.13 (combined doses)-0.25

Serum Bile Acid Response was defined as ≥70% reduction from baseline or a level ≤70 µmol/L. Pruritus Response was based on the proportion of positive pruritus assessments. [4][5]

Table 2: Long-Term Efficacy of Odevixibat in PFIC (PEDFIC 2 Extension Study)

Outcome Measure (at 72 weeks)Odevixibat (120 µg/kg/day)
Mean Reduction in Pruritus Score -1.7 to -2.2 points
Mean Reduction in Serum Bile Acids (µmol/L) -124 to -139

[6]

Experimental Protocols

Measurement of Serum Total Bile Acids (Enzymatic Colorimetric Assay)

Principle: This assay is based on the enzymatic cycling of bile acids. The enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD) oxidizes bile acids, leading to the reduction of a chromophore that can be measured spectrophotometrically. The rate of color development is directly proportional to the total bile acid concentration in the sample.

Protocol:

  • Sample Preparation: Patient serum samples are collected after a period of fasting. Samples may be diluted with purified water as needed.

  • Standard Curve Preparation: A series of bile acid standards of known concentrations are prepared to generate a standard curve.

  • Reagent Preparation: The assay kit reagents, including the 3-α-HSD enzyme, cofactors (like NADH), and a chromophore, are prepared according to the manufacturer's instructions.

  • Assay Procedure:

    • An appropriate volume of standards, patient samples, and controls are added to a 96-well plate.

    • The reaction is initiated by adding the enzyme/chromophore mixture.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

  • Data Acquisition: The absorbance is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: The concentration of total bile acids in the patient samples is determined by comparing their rate of absorbance change to the standard curve.

[3][7][8][9][10]

Assessment of Pruritus

5.2.1. Visual Analogue Scale (VAS)

Principle: The VAS is a subjective, unidimensional scale used to quantify the intensity of pruritus.

Protocol:

  • Instrument: A 10 cm horizontal or vertical line is presented to the patient. The endpoints are labeled "No itch" (corresponding to a score of 0) and "Worst imaginable itch" (corresponding to a score of 10).

  • Patient Instruction: The patient is asked to mark a point on the line that best represents the intensity of their itch over a specified period (e.g., the last 24 hours).

  • Scoring: The distance from the "No itch" end to the patient's mark is measured in centimeters to yield a numerical score from 0 to 10.

  • Interpretation:

    • 0-3: Mild pruritus

    • 4-6: Moderate pruritus

    • 7-10: Severe pruritus

[2][11][12][13][14]

5.2.2. 5-D Itch Scale

Principle: The 5-D Itch Scale is a multidimensional questionnaire that assesses five different aspects of pruritus.

Protocol:

  • Instrument: A questionnaire is administered to the patient, covering the following five domains:

    • Degree: The severity of the itch.

    • Duration: The total time the patient experiences itching.

    • Direction: Whether the itch is improving or worsening.

    • Disability: The impact of the itch on daily activities, including sleep and leisure.

    • Distribution: The extent of the body affected by the itch.

  • Patient Instruction: The patient is asked to answer the questions based on their experience over the last two weeks.

  • Scoring: Each domain is scored, and the scores are summed to provide a total 5-D score, ranging from 5 (no pruritus) to 25 (most severe pruritus).

[12][15][16][17]

Signaling Pathways and Experimental Workflows

Enterohepatic_Circulation Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Storage Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Acid Secretion Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein ~95% Reabsorption (IBAT/ASBT) Feces Fecal Excretion Terminal_Ileum->Feces ~5% Excretion Portal_Vein->Liver Enterohepatic Circulation Cholesterol Cholesterol Cholesterol->Liver Bile Acid Synthesis

Figure 1: Enterohepatic Circulation of Bile Acids

IBAT_Inhibition Odevixibat This compound IBAT IBAT/ASBT Odevixibat->IBAT Inhibits Terminal_Ileum Terminal Ileum Bile_Acid_Reabsorption Bile Acid Reabsorption Fecal_Excretion Increased Fecal Bile Acid Excretion Bile_Acid_Reabsorption->Fecal_Excretion Reduced Liver Liver Bile_Acid_Reabsorption->Liver Reduced Bile Acid Return to Liver Serum_Bile_Acids Decreased Serum Bile Acids Fecal_Excretion->Serum_Bile_Acids FXR Decreased Intestinal FXR Activation Liver->FXR

Figure 2: Mechanism of Action of this compound

Bile_Acid_Sequestrants Cholestyramine Bile Acid Sequestrant (e.g., Cholestyramine) Bile_Acids Bile Acids Cholestyramine->Bile_Acids Binds to Small_Intestine Small Intestine Complex Bile Acid-Resin Complex Bile_Acids->Complex Fecal_Excretion Increased Fecal Bile Acid Excretion Complex->Fecal_Excretion Liver Liver Fecal_Excretion->Liver Reduced Bile Acid Return to Liver Cholesterol Cholesterol Bile_Acid_Synthesis Increased Bile Acid Synthesis Liver->Bile_Acid_Synthesis Cholesterol->Bile_Acid_Synthesis

Figure 3: Mechanism of Action of Bile Acid Sequestrants

Conclusion

This compound represents a significant advancement in the management of cholestatic liver diseases through its targeted inhibition of the ileal bile acid transporter. This mechanism offers a more specific and potentially better-tolerated approach to reducing the systemic bile acid burden compared to non-specific bile acid sequestrants. While indirect comparisons with other IBAT inhibitors suggest nuances in efficacy, Odevixibat has demonstrated robust and sustained reductions in both serum bile acids and pruritus in patients with PFIC. The data and experimental protocols presented in this guide provide a foundation for researchers and clinicians to further evaluate and position this compound within the evolving landscape of treatments for cholestatic liver diseases. Further head-to-head clinical trials will be invaluable in definitively establishing the comparative efficacy and safety of different bile acid modulators.

References

A comparative analysis of the safety profiles of Odevixibat HCl and other IBAT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety and tolerability of ileal bile acid transporter (IBAT) inhibitors, including Odevixibat HCl, maralixibat, and elobixibat, is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their safety profiles, supported by data from key clinical trials.

Ileal bile acid transporter (IBAT) inhibitors represent a targeted approach for the treatment of cholestatic liver diseases and chronic constipation. By blocking the reabsorption of bile acids in the terminal ileum, these agents reduce systemic bile acid levels, thereby alleviating symptoms such as pruritus in cholestatic conditions and increasing colonic fluid and motility in constipation.[1][2] This guide focuses on the comparative safety of three prominent IBAT inhibitors: this compound, maralixibat, and elobixibat, drawing upon data from significant clinical trials.

Mechanism of Action and a Class-Wide Side Effect Profile

Odevixibat, maralixibat, and elobixibat all function by reversibly inhibiting the ileal bile acid transporter.[3][4][5] This shared mechanism of action leads to a predictable set of gastrointestinal adverse events, primarily diarrhea and abdominal pain, as a direct consequence of increased bile acid concentrations in the colon.[6][7] Beyond these common effects, the safety profiles of these drugs can differ, particularly concerning hepatotoxicity and systemic side effects. Odevixibat is noted to have minimal systemic absorption, acting locally in the gut.[8][9]

Quantitative Safety Data Comparison

The following table summarizes the incidence of key adverse events observed in major clinical trials for this compound, maralixibat, and elobixibat.

Adverse EventThis compoundMaralixibatElobixibat
Diarrhea PEDFIC 1: 9.5% (vs 5.0% placebo)[10]ASSERT: 29% (vs 6% placebo)[7]ICONIC (RWD Phase): 7.7% (vs 6.3% placebo)[11]MARCH-PFIC: Frequent, but specific percentage vs. placebo not detailed in provided abstracts.Phase 3 (2-week): 13% (vs 0% placebo)[12]Phase 3 (52-week): 15%[12]
Abdominal Pain PEDFIC 1: Included in common AEs, specific % > placebo not detailed[13]ASSERT: Common, but specific % not detailed[14]ICONIC (RWD Phase): 7.7% (vs 6.3% placebo)[11]MARCH-PFIC: Most frequently reported AE[11]Phase 3 (2-week): 19% (vs 2% placebo)[12]Phase 3 (52-week): 24%[12]
Liver Test Abnormalities PEDFIC 1: Increased ALT (9.5% vs 5%), AST (7.1% vs 5%), Bilirubin (9.5% vs 5%)[13]General: Elevations of >3x ULN in 8% of patients[9]General: Treatment-emergent elevations observed[15][16]Phase 3 Trials: No serious liver-related adverse events reported[12][17]
Fat-Soluble Vitamin Deficiency PEDFIC 1: Reported in ≥2% of patients at a rate greater than placebo[13]General: Can be exacerbated by treatment[18][19]Not reported as a common adverse event in the reviewed constipation trials.
Discontinuation due to AEs PEDFIC 1: 1 patient (diarrhea)[16]ICONIC: 6 patients across different phases[20]Phase 3 (Japan): 9/163 patients[14]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are outlined below to provide context for the presented safety data.

This compound: PEDFIC 1 Trial
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, global, multicenter Phase 3 trial.[10]

  • Participant Population: 62 patients, aged 6 months to 15.9 years, with a genetically confirmed diagnosis of Progressive Familial Intrahepatic Cholestasis (PFIC) type 1 or type 2.[10]

  • Intervention: Patients were randomized to receive either odevixibat at 40 µg/kg/day or 120 µg/kg/day, or a placebo, administered orally once daily.[10]

  • Key Safety Assessments: Monitoring and recording of all adverse events, with a focus on gastrointestinal events, liver function tests, and serum levels of fat-soluble vitamins.[13][21]

This compound: ASSERT Trial
  • Study Design: A 24-week, phase 3, double-blind, randomized, placebo-controlled trial.[7][13]

  • Participant Population: 52 pediatric patients with a genetically confirmed diagnosis of Alagille syndrome (ALGS), a history of significant pruritus, and elevated serum bile acids.[7]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either oral odevixibat 120 µg/kg per day or a placebo.[7]

  • Key Safety Assessments: Evaluation of treatment-emergent adverse events, serious adverse events, and laboratory parameters including liver function tests.[7][14]

Maralixibat: ICONIC Trial
  • Study Design: A phase 2b, placebo-controlled, randomized withdrawal study with an open-label extension.[22]

  • Participant Population: Children aged 1 to 18 years with Alagille syndrome, elevated serum bile acid levels, and intractable pruritus.[22]

  • Intervention: Following an 18-week open-label treatment period with maralixibat (380 μg/kg once daily), participants were randomized to either continue maralixibat or switch to a placebo for 4 weeks.[22]

  • Key Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory values throughout all phases of the trial.[11][23]

Maralixibat: MARCH-PFIC Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[15]

  • Participant Population: 93 patients aged 1 to 17 years with PFIC and persistent pruritus.[4]

  • Intervention: Patients were randomized to receive either maralixibat oral solution (escalated to 570 μg/kg twice daily) or a placebo for 26 weeks.[5][15]

  • Key Safety Assessments: Collection of data on all treatment-emergent adverse events, with a focus on gastrointestinal and liver-related events.[15]

Elobixibat: Phase 3 Trial for Chronic Constipation
  • Study Design: A 2-week, randomized, double-blind, placebo-controlled phase 3 trial, followed by a 52-week open-label extension.[12]

  • Participant Population: Patients aged 20–80 years with chronic constipation for at least 6 months, meeting the Rome III criteria for functional constipation.[12]

  • Intervention: In the initial 2-week trial, patients were randomized to receive either elobixibat 10 mg/day or a placebo. In the 52-week extension, patients received elobixibat at doses ranging from 5-15 mg/day.[12]

  • Key Safety Assessments: Recording of all adverse drug reactions, with a particular focus on gastrointestinal side effects.[12][17]

Visualizing Pathways and Processes

To further elucidate the mechanisms and comparisons, the following diagrams are provided.

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_IBAT_Inhibition Mechanism of IBAT Inhibitors Liver Liver: Bile Acid Synthesis from Cholesterol Gallbladder Gallbladder: Bile Acid Storage Liver->Gallbladder Bile Flow Small_Intestine Small Intestine: Fat Digestion Gallbladder->Small_Intestine Bile Release Terminal_Ileum Terminal Ileum: Bile Acid Reabsorption Small_Intestine->Terminal_Ileum Passage Portal_Vein Portal Vein: Return to Liver Terminal_Ileum->Portal_Vein ~95% Reabsorption via IBAT Colon Colon: Increased Bile Acids Terminal_Ileum->Colon Fecal_Excretion Fecal Excretion Terminal_Ileum->Fecal_Excretion Increased Excretion Portal_Vein->Liver Recycling IBAT_Inhibitor This compound / Maralixibat / Elobixibat IBAT_Protein Ileal Bile Acid Transporter (IBAT) IBAT_Inhibitor->IBAT_Protein Inhibits Colon->Fecal_Excretion Increased Motility & Secretion

Caption: Mechanism of Action of IBAT Inhibitors.

cluster_workflow Representative Clinical Trial Workflow for IBAT Inhibitors cluster_arms Representative Clinical Trial Workflow for IBAT Inhibitors A Patient Screening - Diagnosis Confirmation - Inclusion/Exclusion Criteria B Baseline Assessment - Pruritus/Symptom Scores - Serum Bile Acids - Liver Function Tests A->B C Randomization (Double-Blind) B->C D Treatment Period (e.g., 24 weeks) C->D E Placebo F IBAT Inhibitor G Regular Follow-up Visits - Adverse Event Monitoring - Efficacy Assessments E->G Control Group F->G Treatment Group H End-of-Treatment Assessment G->H I Open-Label Extension (Optional) H->I

Caption: Generalized Experimental Workflow.

cluster_safety_comparison Comparative Safety Profile of IBAT Inhibitors Odevixibat This compound - Minimal Systemic Exposure GI_AEs Gastrointestinal AEs (Diarrhea, Abdominal Pain) Odevixibat->GI_AEs Common Liver_AEs Liver-Related AEs (Elevated Transaminases) Odevixibat->Liver_AEs Observed FSV_Deficiency Fat-Soluble Vitamin Deficiency Odevixibat->FSV_Deficiency Potential Risk Maralixibat Maralixibat - Systemic Exposure Maralixibat->GI_AEs Common Maralixibat->Liver_AEs Observed Maralixibat->FSV_Deficiency Potential Risk Elobixibat Elobixibat - Primarily for Constipation Elobixibat->GI_AEs Common Elobixibat->Liver_AEs Less Common in Constipation Trials

References

A Comparative Analysis of Odevixibat HCl and Maralixibat for Cholestatic Pruritus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the clinical trial data of two leading Ileal Bile Acid Transporter (IBAT) inhibitors.

This guide provides a comprehensive comparison of Odevixibat HCl and maralixibat, two novel treatments for cholestatic pruritus associated with rare pediatric liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS). The information is compiled from their pivotal clinical trials to support research and development efforts in this field.

Mechanism of Action: IBAT Inhibition

Both Odevixibat and maralixibat are inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking this transporter in the terminal ileum, these drugs disrupt the enterohepatic circulation of bile acids.[3][4] This leads to a decrease in the reabsorption of bile acids, thereby increasing their fecal excretion and reducing the overall bile acid pool in the body.[1][4] The reduction in systemic bile acid levels is believed to alleviate the debilitating pruritus (itching) that is a hallmark of cholestatic liver diseases.[1][2]

Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine (Lipid Digestion) Gallbladder->Small_Intestine Bile Release Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum IBAT IBAT/ASBT Terminal_Ileum->IBAT Fecal_Excretion Fecal Excretion Terminal_Ileum->Fecal_Excretion 5% Bile Acid Excretion Portal_Vein Portal Vein IBAT->Portal_Vein 95% Bile Acid Reabsorption Portal_Vein->Liver Enterohepatic Circulation Drugs This compound Maralixibat Drugs->IBAT Inhibition

Figure 1: Mechanism of Action of IBAT Inhibitors.

Pivotal Clinical Trial Protocols

The efficacy and safety of Odevixibat and maralixibat were established in the PEDFIC 1 & 2 and ICONIC trials, respectively. Below is a summary of their experimental protocols.

This compound: PEDFIC 1 & 2 Trials

The PEDFIC (Progressive Familial Intrahepatic Cholestasis) program consisted of PEDFIC 1, a Phase 3, randomized, double-blind, placebo-controlled trial, and PEDFIC 2, an open-label extension study.[5][6]

  • Study Design: PEDFIC 1 was a 24-week trial where patients were randomized to receive Odevixibat (40 µg/kg/day or 120 µg/kg/day) or a placebo.[2][7] PEDFIC 2 was a long-term, open-label extension study for patients who completed PEDFIC 1, as well as new patients.[8]

  • Inclusion Criteria: Patients aged 6 months to 18 years with a genetic confirmation of PFIC type 1 or 2, elevated serum bile acids (sBA), and a history of significant pruritus were included.[1]

  • Exclusion Criteria: Key exclusions were predicted complete absence of the bile salt export pump (BSEP) protein, prior surgical biliary diversion, and decompensated liver disease.[1]

  • Dosage: In PEDFIC 1, patients received either 40 µg/kg/day or 120 µg/kg/day of Odevixibat.[2] In PEDFIC 2, all patients received 120 µg/kg/day.[8] The recommended starting dose in clinical practice is 40 µg/kg/day, with a possible increase to 120 µg/kg/day if there is no improvement in pruritus after 3 months.[9][10][11]

  • Pruritus Assessment: Pruritus was measured using the PRUCISION™ Observer-Reported Outcome (ObsRO) scale, a validated 5-point scale (0=No scratching to 4=Worst possible scratching), with scores recorded twice daily by a caregiver.[12][13]

  • Serum Bile Acid Measurement: Serum bile acid levels were measured at baseline and at various time points throughout the trials to assess the pharmacodynamic effect of Odevixibat.[14]

Maralixibat: ICONIC Trial

The ICONIC trial was a Phase 2b, randomized, double-blind, placebo-controlled withdrawal study for patients with Alagille Syndrome.[15][16]

  • Study Design: The trial included an 18-week open-label treatment period with maralixibat, followed by a 4-week randomized withdrawal period where patients either continued maralixibat or received a placebo.[16][17] This was followed by a long-term open-label extension.[18]

  • Inclusion Criteria: Patients aged 1 to 18 years with a diagnosis of ALGS, evidence of cholestasis (sBA >3x upper limit of normal), and significant pruritus were enrolled.[15][19]

  • Exclusion Criteria: Patients with a history of surgical disruption of the enterohepatic circulation, liver transplant, or decompensated cirrhosis were excluded.[15]

  • Dosage: The initial dose of maralixibat was 380 µg/kg once daily.[16][20] During the long-term extension, doses could be increased.[18]

  • Pruritus Assessment: Pruritus was assessed daily using the Itch Reported Outcome (ItchRO) scale, a validated 0-4 scale (0=none to 4=very severe).[21][22][23]

  • Serum Bile Acid Measurement: Fasting serum bile acid levels were a primary endpoint and were measured at baseline and throughout the study to evaluate the drug's efficacy.[15]

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Odevixibat / Maralixibat Randomization->Treatment_A Treatment Arm Placebo Placebo Randomization->Placebo Control Arm Week_24 Primary Endpoint Assessment (24 Weeks) Treatment_A->Week_24 Placebo->Week_24 Extension Open-Label Extension Week_24->Extension Follow_Up Long-term Follow-up Extension->Follow_Up

Figure 2: Generalized Pivotal Clinical Trial Workflow.

Clinical Efficacy Data

The following tables summarize the key efficacy data from the pivotal trials of Odevixibat and maralixibat.

Table 1: Pruritus Efficacy Data

FeatureThis compound (PEDFIC 1)Maralixibat (ICONIC)
Primary Pruritus Endpoint Proportion of positive pruritus assessments over 24 weeksChange in ItchRO(Obs) score from baseline to week 18
Endpoint Result 53.5% in the Odevixibat arms vs. 28.7% in the placebo arm (p=0.004)[2]Mean change of -1.70 from baseline (p < 0.0001)[15]
Clinically Meaningful Improvement 42.9% of patients on Odevixibat had a ≥1-point improvement in pruritus score at week 24 vs. 10.5% on placebo (p=0.018)[2]A ≥1-point reduction in ItchRO(Obs) is considered clinically meaningful[21]

Table 2: Serum Bile Acid (sBA) Efficacy Data

FeatureThis compound (PEDFIC 1)Maralixibat (ICONIC)
Primary sBA Endpoint Proportion of patients with sBA response at week 24Change in sBA during the 4-week randomized withdrawal phase
Endpoint Result 33.3% of subjects on Odevixibat had a protocol-defined sBA reduction vs. 0% on placebo (p=0.003)[2]Significant increases in sBA in the placebo group (94 µmol/L) vs. maintained effect in the maralixibat group[16]
Mean sBA Reduction Mean reduction of 114.3 µmol/L in the Odevixibat arms vs. an increase of 13.1 µmol/L in the placebo arm (p=0.002)[2]From baseline to week 48, sBA improved by -96 µmol/L[16]

Safety and Tolerability

Both Odevixibat and maralixibat were generally well-tolerated in their respective clinical trials.

Table 3: Common Adverse Events

Adverse EventThis compound (PEDFIC 1)Maralixibat (ICONIC)
Most Common AE Diarrhea/frequent bowel movements[2]Diarrhea and abdominal pain[17]
Incidence of Diarrhea 9.5% in Odevixibat-treated patients vs. 5.0% in placebo patients[2]Most frequent treatment-emergent adverse event[17]
Serious Adverse Events (SAEs) No drug-related SAEs reported[2]Four serious TEAEs reported, all unrelated to maralixibat[17]

Comparative Framework

When evaluating Odevixibat and maralixibat, researchers and clinicians should consider several key factors.

Comparison Odevixibat vs. Maralixibat Target_Disease Target Disease (PFIC vs. ALGS) Comparison->Target_Disease Efficacy_Pruritus Efficacy: Pruritus Reduction Comparison->Efficacy_Pruritus Efficacy_sBA Efficacy: sBA Reduction Comparison->Efficacy_sBA Safety_Profile Safety Profile (Adverse Events) Comparison->Safety_Profile Dosing_Regimen Dosing & Administration Comparison->Dosing_Regimen

Figure 3: Key Parameters for Drug Comparison.

Conclusion

Both this compound and maralixibat have demonstrated significant efficacy in reducing cholestatic pruritus and serum bile acids in patients with PFIC and ALGS, respectively. Their shared mechanism of action as IBAT inhibitors represents a targeted approach to managing these debilitating conditions. While their pivotal trials have shown promising results, ongoing long-term studies will further elucidate their sustained safety and efficacy profiles. This comparative guide provides a foundational overview for researchers and drug development professionals to understand the clinical landscape of these two important therapies.

References

Evaluating the Synergistic Potential of Odevixibat HCl and Ursodeoxycholic Acid in Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The management of cholestatic liver diseases, characterized by impaired bile flow and the accumulation of toxic bile acids, presents a significant therapeutic challenge. This guide provides a comprehensive evaluation of the potential synergistic effects of combining Odevixibat HCl, a selective inhibitor of the ileal bile acid transporter (IBAT), with the established therapeutic agent, ursodeoxycholic acid (UDCA). By examining their distinct mechanisms of action and the available clinical trial data, this document aims to offer valuable insights for researchers and drug development professionals.

Mechanisms of Action: A Complementary Approach

Odevixibat and UDCA target different aspects of bile acid pathophysiology, suggesting a basis for a synergistic or additive therapeutic effect.

This compound: This novel drug is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking IBAT in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[1][2] This, in turn, reduces the total bile acid pool in the body, alleviating the toxic burden on the liver.[1]

Ursodeoxycholic Acid (UDCA): UDCA is a hydrophilic bile acid that has been a cornerstone of cholestatic liver disease treatment for decades. Its multifaceted mechanism of action includes:

  • Protection of cholangiocytes: UDCA protects bile duct cells from the cytotoxic effects of more hydrophobic bile acids.[3][4]

  • Stimulation of hepatobiliary secretion: It enhances the secretion of bile from the liver.[3][5]

  • Protection of hepatocytes: UDCA exhibits anti-apoptotic properties, protecting liver cells from bile acid-induced cell death.[3][5]

The complementary actions of Odevixibat in reducing the overall bile acid load and UDCA in protecting the liver from the remaining bile acids provide a strong rationale for their combined use.

Signaling Pathway of Odevixibat and UDCA

Caption: Mechanisms of Odevixibat and UDCA.

Clinical Evaluation: Insights from Odevixibat Trials

While no dedicated clinical trials have been designed with the primary objective of evaluating the synergistic effects of Odevixibat and UDCA, pivotal Phase 3 studies of Odevixibat in Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS) permitted the concomitant use of UDCA. These trials, PEDFIC 1 & 2 and ASSERT, provide valuable real-world data on the combination.[4][6]

Experimental Protocols of Key Clinical Trials

PEDFIC 1 (NCT03566238): This was a 24-week, randomized, double-blind, placebo-controlled study in children with PFIC types 1 or 2.[3][7] Patients were randomized to receive Odevixibat (40 μg/kg/day or 120 μg/kg/day) or a placebo.[3] The primary endpoints were the proportion of patients with a positive pruritus assessment and the proportion of patients with a serum bile acid response.[7] Concomitant use of UDCA was permitted if the dose was stable.[6]

PEDFIC 2 (NCT03659916): This is an ongoing, open-label extension study for patients from PEDFIC 1 and new patients with any PFIC type.[1][6] All patients in this study receive Odevixibat. The study is designed to evaluate the long-term safety and efficacy of Odevixibat.[6]

ASSERT (NCT04674761): This was a 24-week, randomized, double-blind, placebo-controlled trial in patients with Alagille syndrome.[2][8] Patients were randomized to receive Odevixibat (120 μg/kg/day) or a placebo.[8] The primary endpoint was the change from baseline in pruritus, and a key secondary endpoint was the change in serum bile acid levels.[8] Concomitant UDCA use was permitted.[4]

Experimental Workflow of Odevixibat Clinical Trials

cluster_workflow Clinical Trial Workflow cluster_arms Treatment Arms Screening Patient Screening (PFIC or ALGS, Pruritus, Elevated sBA) Randomization Randomization Screening->Randomization Treatment 24-Week Treatment Period Randomization->Treatment Odevixibat_UDCA Odevixibat + Concomitant UDCA Randomization->Odevixibat_UDCA Arm 1a Odevixibat_only Odevixibat (without UDCA) Randomization->Odevixibat_only Arm 1b Placebo Placebo (+/- UDCA) Randomization->Placebo Arm 2 Endpoints Primary & Secondary Endpoint Assessment (Pruritus & sBA) Treatment->Endpoints Extension Open-Label Extension (e.g., PEDFIC 2, ASSERT-EXT) Endpoints->Extension

Caption: Generalized workflow of Odevixibat clinical trials.

Quantitative Data Analysis

An interim analysis of the PEDFIC 2 open-label extension study reported that Odevixibat produced "generally consistent treatment effects on serum bile acids and proportion of positive pruritus assessments across all subgroups examined," including baseline use of UDCA.[1] However, the specific data from this subgroup analysis were not provided in the publication.[1]

A pooled analysis of the PEDFIC 1 and 2 studies also noted that the magnitude of efficacy response was variable in some subgroups, though a direct comparison of outcomes with and without concomitant UDCA was not detailed.[9]

The tables below summarize the overall efficacy of Odevixibat from the PEDFIC 1 and ASSERT trials, where a portion of the participants were also taking UDCA. It is important to note that these results reflect the overall study population and are not a direct comparison of Odevixibat with and without UDCA.

Table 1: Efficacy of Odevixibat in the PEDFIC 1 Trial (24 Weeks) [7][10]

EndpointOdevixibat (40 & 120 µg/kg/day combined, n=42)Placebo (n=20)p-value
Proportion of Positive Pruritus Assessments 53.5%28.7%0.004
Serum Bile Acid Response 33.3%0%0.003

Table 2: Efficacy of Odevixibat in the ASSERT Trial (24 Weeks) [2][8][11]

EndpointOdevixibat (120 µg/kg/day, n=35)Placebo (n=17)p-value
Change in Scratching Score from Baseline -1.7-0.80.0024
Change in Serum Bile Acids from Baseline (µmol/L) -90+220.0012

Discussion and Future Directions

The available evidence suggests that Odevixibat is an effective treatment for pruritus and elevated serum bile acids in patients with PFIC and ALGS. The concurrent use of UDCA in a substantial number of participants in the pivotal clinical trials indicates that the combination is well-tolerated. While a definitive synergistic effect cannot be quantified without direct comparative data, the distinct and complementary mechanisms of action of Odevixibat and UDCA provide a strong theoretical basis for a combined therapeutic strategy.

For drug development professionals, these findings are encouraging. Future clinical trials could be designed to specifically evaluate the synergistic or additive effects of this combination, potentially with a primary endpoint that captures the multifaceted benefits of both agents. Such studies would be invaluable in optimizing treatment regimens for patients with cholestatic liver diseases. Researchers are encouraged to explore the molecular pathways through which this potential synergy might occur.

References

Benchmarking Odevixibat HCl's efficacy against surgical interventions for PFIC

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Odevixibat HCl and Surgical Interventions for the Treatment of Progressive Familial Intrahepatic Cholestasis (PFIC)

Introduction

Progressive Familial Intrahepatic Cholestasis (PFIC) encompasses a group of rare, autosomal recessive genetic disorders that disrupt bile formation and flow, leading to progressive liver disease. The accumulation of bile acids results in severe pruritus, jaundice, and growth failure, often culminating in liver failure.[1] Treatment strategies aim to alleviate the debilitating symptoms, primarily pruritus, and to slow the progression of liver disease, thereby improving quality of life and delaying or preventing the need for a liver transplant.[1][2]

Historically, treatment options were limited to off-label medications and surgical interventions, such as partial external biliary diversion (PEBD) or liver transplantation (LT).[2][3] The recent approval of this compound (Bylvay®), a selective inhibitor of the ileal bile acid transporter (IBAT), has introduced a novel pharmacological approach to managing PFIC.[2][4] This guide provides a detailed, data-driven comparison of the efficacy of this compound against traditional surgical interventions for PFIC, tailored for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

This compound: Odevixibat is a potent, reversible, non-systemic inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5][6] By acting locally in the terminal ileum, it blocks the reabsorption of bile acids, interrupting the enterohepatic circulation.[5][6] This leads to an increased fecal excretion of bile acids, consequently reducing the serum bile acid (sBA) concentration and alleviating the associated cholestatic symptoms like pruritus.[5][7]

Surgical Interventions:

  • Partial External Biliary Diversion (PEBD): This procedure surgically diverts a portion of the bile from the gallbladder to an external stoma on the abdominal wall.[8][9] By preventing the re-entry of a significant fraction of bile into the enterohepatic circulation, PEBD effectively reduces the total bile acid pool in the body.[2][8]

  • Liver Transplantation (LT): This is the definitive treatment for end-stage liver disease resulting from PFIC. It involves replacing the diseased liver with a healthy donor liver, thereby correcting the underlying genetic defect within the liver and restoring normal bile acid metabolism.[9][10]

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and surgical interventions in treating PFIC.

Table 1: Efficacy of this compound in PFIC (PEDFIC 1 & 2 Trials)

Efficacy EndpointOdevixibat Treatment ArmPlacebo ArmLong-Term Odevixibat (PEDFIC 2)
Serum Bile Acid (sBA) Reduction 33.3% of patients achieved ≥70% reduction or a level of ≤70 µmol/L[11]0% of patients met this endpoint[11]Mean reduction of 108 µmol/L from baseline to weeks 70-72[12]
Mean reduction of 114.3 µmol/L[11]Mean increase of 13.1 µmol/L[11]Sustained reductions observed for ≥96 weeks of treatment[13]
Pruritus Improvement 53.5% had positive pruritus assessments[11]28.7% had positive pruritus assessments[11]Mean pruritus score change of -1.4 from baseline to weeks 61-72[12]
42.9% had a clinically meaningful improvement (≥1-point drop on a 0-4 scale)[11]10.5% had a clinically meaningful improvement[11]Rapid improvements by week 4 were sustained long-term[14]
Native Liver Survival Not a primary endpoint in the initial 24-week trial.Not applicable.≥77% native liver survival rate after long-term follow-up (up to 4.5 years)[15]
Surgery-Free Survival Not a primary endpoint in the initial 24-week trial.Not applicable.≥76% surgery-free survival rate after long-term follow-up (up to 4.5 years)[15]
Common Adverse Events Diarrhea (mild to moderate)[15][16]-Diarrhea, Pyrexia[12][16]

Table 2: Efficacy of Surgical Interventions in PFIC

Efficacy EndpointPartial External Biliary Diversion (PEBD)Liver Transplantation (LT)
Serum Bile Acid (sBA) Reduction Significant decrease in PFIC1 (1724 to 11 µmol/L, P=0.03) and PFIC3 (821 to 11.2 µmol/L)[17][18]Median sBA decreased from 200.9 µmol/L to 10.3 µmol/L post-transplant[10]
Not significant in PFIC2 (193 to 141 µmol/L, P=0.15)[17][18]Normalization of bile acid metabolism observed around two weeks post-LT[10]
Pruritus Improvement Short-term resolution in 6 of 7 patients in one study[19]Pruritus cured in all patients in a cohort of 41[10]
3 years post-procedure: 45% complete relief, 27% mild pruritus, 27% no relief[2]Considered the most definitive treatment for refractory pruritus[20]
Transplant-Free Survival 5-year transplant-free survival: 100% in PFIC1/PFIC3, but only 38% in PFIC2[17][18]Not applicable (this is the endpoint)
Patient Survival Serves as a bridge to transplantation[2][19]5- and 10-year patient survival rates of 92.7% reported in a large cohort[10][21]
Complications/Adverse Events Stoma-related complications (prolapse, reflux, revisions)[19], dehydration[19], intestinal obstruction[3]Post-transplant complications (e.g., steatosis, diarrhea, fibrosis, particularly in PFIC1)[20][22][23], lifelong immunosuppression[9]

Experimental Protocols

This compound: The PEDFIC 1 & 2 Clinical Trials

The pivotal data for Odevixibat's efficacy comes from the PEDFIC (Progressive Familial Intrahepatic Cholestasis) clinical trial program.

  • PEDFIC 1 (NCT03566238): This was a 24-week, randomized, double-blind, placebo-controlled Phase 3 trial.[13][16]

    • Population: Approximately 62 children aged 6 months to 18 years with a confirmed diagnosis of PFIC type 1 or type 2, significant pruritus, and elevated sBA.[16][24]

    • Intervention: Patients were randomized (1:1:1) to receive one of two oral doses of Odevixibat (40 µg/kg/day or 120 µg/kg/day) or a placebo, once daily.[16]

    • Primary Endpoints:

      • Pruritus Assessment (US FDA): The proportion of positive pruritus assessments, defined as a reduction in scratching score on an observer-reported outcome (ObsRO) scale (0-4 points) from baseline.[11][24]

      • Serum Bile Acid Response (EMA): The proportion of patients achieving either a ≥70% reduction in sBA levels from baseline or reaching a level of ≤70 µmol/L.[11]

    • Key Secondary Endpoints: Included assessments of sleep parameters, growth, and overall quality of life.[12][25]

  • PEDFIC 2 (NCT03659916): An ongoing, open-label extension study evaluating the long-term safety and efficacy of Odevixibat.[13][26]

    • Population: Patients who completed PEDFIC 1 (from both Odevixibat and placebo arms) and new, treatment-naïve patients with any PFIC subtype.[16][27]

    • Intervention: All participants receive Odevixibat at a dose of 120 µg/kg/day.[15]

    • Methodology: Patients are followed for extended periods (data reported for up to 72 weeks and beyond) to assess sustained efficacy on sBA, pruritus, growth, and hepatic parameters, as well as long-term safety and native liver survival rates.[14][15]

Surgical Intervention: Partial External Biliary Diversion (PEBD)

PEBD is a surgical procedure designed to interrupt the enterohepatic circulation of bile acids.

  • Objective: To divert bile externally, reducing the amount of bile acids reabsorbed in the intestine.[9]

  • Methodology: The procedure is typically performed as follows:

    • A laparotomy (or laparoscopic approach) is performed to access the abdominal cavity.

    • The gallbladder and a segment of the small intestine (jejunum) are identified.

    • A short segment of the jejunum (approximately 10-15 cm) is isolated, maintaining its blood supply.[3][8]

    • One end of this jejunal segment is anastomosed (surgically connected) to the fundus (top) of the gallbladder.[3]

    • The other end is brought through the abdominal wall to create a cutaneous stoma (an opening).[3][9]

    • Bile flows from the liver into the gallbladder, and a portion is then diverted through the jejunal conduit and out of the body via the stoma into a collection bag.[9] The amount of bile diverted can range from 30-120 mL per day.[2]

Visualizations: Pathways and Workflows

Odevixibat_Mechanism cluster_System Enterohepatic Circulation of Bile Acids cluster_Intervention Intervention Point cluster_Outcome Therapeutic Outcome Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Storage) Liver->Gallbladder Bile Secretion Intestine Small Intestine (Lipid Digestion) Gallbladder->Intestine Bile Release Terminal_Ileum Terminal Ileum (Bile Acid Reabsorption) Intestine->Terminal_Ileum Transit Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein ~95% Reabsorption via IBAT Feces Fecal Excretion Terminal_Ileum->Feces ~5% Excretion Increased_Excretion Increased Fecal Bile Acid Excretion Terminal_Ileum->Increased_Excretion Leads to Portal_Vein->Liver Return to Liver Odevixibat This compound Odevixibat->Terminal_Ileum Inhibits IBAT Reduced_sBA Reduced Serum Bile Acids (sBA) Increased_Excretion->Reduced_sBA Results in

Caption: Mechanism of this compound action on the enterohepatic circulation.

PFIC_Management_Workflow Start Diagnosis of PFIC (e.g., PFIC1, PFIC2) Medical_Tx First-Line Therapy: This compound Start->Medical_Tx Assess_Response Assess Response: - Pruritus Scores - Serum Bile Acids Medical_Tx->Assess_Response After initial treatment period Good_Response Favorable Response: Continue Odevixibat Assess_Response->Good_Response Yes Poor_Response Inadequate Response or Disease Progression Assess_Response->Poor_Response No Surgical_Consult Consider Surgical Intervention Poor_Response->Surgical_Consult Cirrhosis_Check Cirrhosis or End-Stage Liver Disease? Surgical_Consult->Cirrhosis_Check PEBD Partial External Biliary Diversion (PEBD) LT Liver Transplantation (LT) PEBD->LT If disease progresses or PEBD fails (Bridge) Cirrhosis_Check->PEBD No Cirrhosis_Check->LT Yes

Caption: Simplified clinical management workflow for PFIC.

Conclusion

The management of Progressive Familial Intrahepatic Cholestasis has been significantly advanced by the introduction of this compound, which offers a targeted, non-invasive therapeutic option. Clinical data from the PEDFIC trials demonstrate that Odevixibat significantly reduces both serum bile acids and pruritus with a manageable safety profile, primarily characterized by mild to moderate gastrointestinal events.[11][15] Long-term data suggest high rates of native liver and surgery-free survival, positioning it as a primary therapy for many PFIC patients.[15]

Surgical interventions remain crucial components of PFIC management. Partial External Biliary Diversion is an effective procedure for reducing bile acids and improving symptoms, particularly in PFIC1 and PFIC3.[17][18] However, its efficacy is notably lower in PFIC2, and it is associated with potential stoma-related complications.[17][18][19] PEBD is often considered a bridging procedure to delay the need for a liver transplant.[2][19] Liver transplantation is the definitive treatment for end-stage liver disease, offering a cure for pruritus and high long-term survival rates.[10] However, it is a major operation with significant risks, the need for lifelong immunosuppression, and potential for post-transplant complications, especially in PFIC1.[9][20][23]

The choice between these interventions depends on the PFIC subtype, disease severity, presence of cirrhosis, and patient-specific factors. Odevixibat provides a valuable and less invasive first-line or long-term management option, while surgical procedures are reserved for patients who are unresponsive to medical therapy or have advanced liver disease.

References

Meta-analysis of clinical outcomes for next-generation IBAT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of treatment for cholestatic liver diseases and chronic constipation is rapidly evolving with the advent of next-generation ileal bile acid transporter (IBAT) inhibitors. These agents offer a targeted approach by blocking the reabsorption of bile acids in the terminal ileum, thereby reducing systemic bile acid levels and alleviating associated symptoms. This guide provides a comprehensive meta-analysis of the clinical outcomes for key next-generation IBAT inhibitors, including maralixibat, odevixibat, linerixibat, and elobixibat, based on recent clinical trial data.

Mechanism of Action

IBAT inhibitors act locally in the gut to block the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT.[1][2] This transporter is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the portal circulation.[2][3] By inhibiting this process, these drugs increase the excretion of bile acids in feces.[4] This interruption of the enterohepatic circulation of bile acids leads to a decrease in the total bile acid pool, which in turn reduces the bile acid burden on the liver and systemic circulation.[3] The liver compensates by increasing the synthesis of new bile acids from cholesterol, a process that can also lead to a reduction in serum LDL cholesterol levels.[2][3]

IBAT_Inhibitor_Signaling_Pathway cluster_liver Liver cluster_gallbladder Gallbladder cluster_small_intestine Small Intestine cluster_portal_circulation Portal Circulation cluster_colon Colon cholesterol Cholesterol bile_acids_liver Bile Acids cholesterol->bile_acids_liver Synthesis bile_acids_gallbladder Bile Acids (Stored) bile_acids_liver->bile_acids_gallbladder Secretion bile_acids_intestine Bile Acids bile_acids_gallbladder->bile_acids_intestine Release ibat IBAT (ASBT) bile_acids_intestine->ibat Uptake fecal_excretion Increased Fecal Bile Acid Excretion bile_acids_intestine->fecal_excretion ~5% Excretion (Increased with IBATi) reabsorbed_bile_acids Reabsorbed Bile Acids ibat->reabsorbed_bile_acids ~95% Reabsorption ibat_inhibitor IBAT Inhibitor ibat_inhibitor->ibat reabsorbed_bile_acids->bile_acids_liver Return to Liver

Caption: Mechanism of Action of IBAT Inhibitors.

Comparative Efficacy

The clinical efficacy of next-generation IBAT inhibitors has been evaluated in various cholestatic liver diseases and chronic constipation. The primary endpoints in cholestasis trials typically include changes in pruritus (itching) scores and serum bile acid (sBA) concentrations. For chronic constipation, the focus is on the frequency of spontaneous bowel movements (SBMs).

Inhibitor Trade Name Indication Key Efficacy Outcomes Clinical Trial(s)
Maralixibat LivmarliCholestatic Pruritus in Alagille Syndrome (ALGS) & Progressive Familial Intrahepatic Cholestasis (PFIC)ALGS (ICONIC study): Significant reduction in pruritus (-1.6 points from baseline) and sBA (-96 µmol/L from baseline) at week 48.[5] PFIC (MARCH-PFIC study): Statistically significant improvement in pruritus severity (p=0.0098) and significant reductions in sBA.[6]ICONIC[5], MARCH-PFIC[6][7]
Odevixibat BylvayCholestatic Pruritus in ALGS & PFICALGS (ASSERT study): Significant reduction in pruritus (mean change of -1.7 vs -0.8 for placebo) and sBA (mean change of -90 µmol/L vs +22 µmol/L for placebo).[8][9] PFIC (PEDFIC-1 study): Statistically significant improvements in pruritus severity and reductions in sBA levels compared to placebo.[10][11]ASSERT[8][9], PEDFIC-1 & 2[10][11][12]
Linerixibat -Cholestatic Pruritus in Primary Biliary Cholangitis (PBC)PBC (GLIMMER study): Significant improvement in itch in the 40 mg and 90 mg twice-daily, and 180 mg once-daily groups compared to placebo.[1] Diarrhea was the most frequent adverse event.[13]GLIMMER[1][13]
Elobixibat GooficeChronic ConstipationChronic Constipation (Phase 3 trials): Significantly greater frequency of spontaneous bowel movements per week compared to placebo (6.4 vs 1.7, p<0.0001).[14][15]Phase 3 trials[14][15][16]

Comparative Safety and Tolerability

The safety profile of IBAT inhibitors is primarily characterized by gastrointestinal side effects, which are a direct consequence of their mechanism of action.

Inhibitor Common Adverse Events (>10%) Serious Adverse Events
Maralixibat Diarrhea, abdominal pain, vomiting.[5][17]Liver injury (worsening of liver tests) is a potential risk.[18]
Odevixibat Diarrhea, pyrexia (fever).[8][9]No drug-related serious adverse events were reported in the pivotal PFIC trial.[10]
Linerixibat Diarrhea, abdominal pain.[1]-
Elobixibat Abdominal pain, diarrhea.[14][15]Inguinal hernia was reported as a moderate adverse drug reaction in one patient.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key phase 3 trials.

Maralixibat: MARCH-PFIC Study
  • Objective: To evaluate the efficacy and safety of maralixibat in patients with PFIC.[19]

  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.

  • Participants: Patients aged 1 to 17 years with genetically confirmed PFIC and persistent pruritus.[7][20]

  • Intervention: Maralixibat oral solution (up to 600 mcg/kg) or placebo administered twice daily for 26 weeks.[20]

  • Primary Endpoint: Mean change in average Itch Reported Outcome (Observer) (ItchRO(Obs)) score from baseline over 26 weeks.[7]

  • Secondary Endpoints: Mean change in total sBA concentration, bilirubin levels, growth parameters, and sleep disturbances.[7]

Odevixibat: PEDFIC-1 Study
  • Objective: To assess the efficacy and safety of odevixibat for the treatment of PFIC.[10]

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[12]

  • Participants: Pediatric patients with PFIC type 1 or 2.[11]

  • Intervention: Odevixibat (40 μg/kg/day or 120 μg/kg/day) or placebo administered orally once daily.[12]

  • Primary Endpoints: Proportion of patients with a positive pruritus assessment and the change from baseline in sBA levels.[12]

  • Secondary Endpoints: Changes in sleep parameters and quality of life measures.[10]

Clinical_Trial_Workflow cluster_intervention screening Screening & Enrollment (Inclusion/Exclusion Criteria) randomization Randomization (1:1 or 2:1) screening->randomization drug IBAT Inhibitor (e.g., Maralixibat, Odevixibat) randomization->drug placebo Placebo randomization->placebo treatment_period Treatment Period (e.g., 24-26 weeks) follow_up Follow-up Period treatment_period->follow_up data_analysis Data Analysis follow_up->data_analysis drug->treatment_period placebo->treatment_period

Caption: A Typical Clinical Trial Workflow for IBAT Inhibitors.

Conclusion

Next-generation IBAT inhibitors represent a significant advancement in the management of cholestatic pruritus and chronic constipation. Maralixibat and odevixibat have demonstrated robust efficacy and acceptable safety profiles in pediatric patients with ALGS and PFIC, leading to their regulatory approval for these indications.[7][10][21] Linerixibat shows promise for treating pruritus in adults with PBC, and elobixibat is an effective option for chronic constipation.[1][14] The primary side effects are gastrointestinal and are generally manageable. Future research will likely focus on expanding the indications for these drugs and developing second-generation inhibitors with improved tolerability. This comparative guide provides a valuable resource for researchers and clinicians to understand the current landscape and future directions of IBAT inhibitor therapy.

References

Safety Operating Guide

Proper Disposal of Odevixibat HCl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Odevixibat HCl in a laboratory setting. This procedure is based on current safety data sheets and general best practices for pharmaceutical waste management.

Disclaimer: While Odevixibat itself is not classified as a hazardous substance according to available safety data sheets, it is imperative to handle all chemical waste with care and adhere to the specific regulations of your institution and local authorities.[1][2]

I. Pre-Disposal Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to assess the risks and ensure adequate personal protection.

1. Consult the Safety Data Sheet (SDS): Always review the most current SDS for Odevixibat. The SDS provides critical information on handling, storage, and disposal.[1][2][3]

2. Wear Appropriate PPE: Based on the SDS, the following PPE is recommended when handling this compound:

  • Gloves: Wear compatible chemical-resistant gloves.[3]

  • Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[3]

  • Lab Coat: A standard lab coat should be worn to prevent skin exposure.[3]

II. Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for disposing of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Segregate the Waste

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Keep this compound waste separate from hazardous wastes, such as reactive, corrosive, or toxic chemicals.

Step 2: Contain the Waste

  • Solid Waste: Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, or paper towels) in a clearly labeled, closed, and suitable container.[3]

  • Solution Waste: If this compound is in a solution, do not pour it down the drain.[3] Collect it in a sealed, compatible waste container. The container should be appropriately labeled with the contents.

Step 3: Label the Waste Container

  • Clearly label the waste container as "this compound Waste" or according to your facility's specific labeling requirements.

  • Include the date and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Arrange for Disposal

  • Non-Hazardous Waste Stream: Since Odevixibat is not classified as hazardous, it may be eligible for disposal through your institution's non-hazardous pharmaceutical or chemical waste stream.

  • Licensed Disposal Company: For larger quantities or as a best practice, arrange for disposal through a licensed hazardous material disposal company.[2] This ensures compliance with all federal and local regulations.[2]

  • Incineration: An approved method for pharmaceutical waste is incineration in a facility equipped with an afterburner and scrubber.[2]

Step 5: Handle Spills

  • In the event of a spill, avoid breathing dust or vapors.[3]

  • Collect the spilled material mechanically and place it into a suitable container for disposal.

  • Thoroughly clean the contaminated area.[3]

  • Ventilate the affected area.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_pathways Disposal Pathways cluster_final Final Steps start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Step 1: Segregate Waste ppe->segregate contain Step 2: Contain in a Labeled, Sealed Container segregate->contain assess Step 3: Assess Waste Category (per Institutional Guidelines) contain->assess non_haz Non-Hazardous Pharmaceutical Waste Stream assess->non_haz Not RCRA Hazardous licensed Licensed Waste Disposal Contractor assess->licensed Best Practice / Large Quantity store Store waste in designated area pending pickup non_haz->store licensed->store doc Complete waste pickup documentation store->doc end End: Waste Disposed doc->end

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

IV. Regulatory Context

While Odevixibat is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), all pharmaceutical waste disposal is subject to federal and local regulations.[4][5] It is considered best practice to manage all pharmaceutical waste streams responsibly to prevent environmental contamination.[5] Never dispose of chemical waste, including non-hazardous pharmaceuticals, down the drain unless specifically authorized by your institution's EHS department and local wastewater authority.[3]

References

Personal protective equipment for handling Odevixibat HCl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Odevixibat HCl. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of the compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] The recommended PPE includes:

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.To prevent skin contact.[1][4]
Eye Protection Safety goggles with side-shields or other appropriate protective eyeglasses.To protect eyes from dust or splashes.[1][2][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the powder form to avoid inhalation of dust.[1]To prevent respiratory irritation.[1]
Body Protection A lab coat or impervious clothing should be worn. For larger quantities or when there is a risk of significant exposure, consider disposable clothing.[2][4][5]To prevent skin exposure.[1]

Health and Safety Information

While some safety data sheets (SDS) indicate that Odevixibat is not classified as a hazardous substance, others suggest it may cause respiratory irritation.[1][2] Therefore, it is prudent to handle it with care, adhering to standard laboratory safety protocols.

Hazard StatementPrecautionary Statement
May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Wear protective gloves/protective clothing/eye protection/face protection.[1]

There are no established occupational exposure limits for this compound.[1][2]

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[5]

  • Use in a well-ventilated area, preferably under a fume hood.[2][5]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, well-ventilated place.[1][2]

  • The recommended storage temperature for the powder form is -20°C.[2][6]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer artificial respiration. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1][2]

Spill and Disposal Procedures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as detailed above.

  • Contain the spill to prevent further spread.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect the spilled material and any contaminated absorbent material in a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to enter drains or waterways.[1]

  • Waste materials may be sent to a licensed hazardous material disposal company.[4]

This compound Handling Workflow

Odevixibat_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Weigh/Handle this compound in a Ventilated Enclosure B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Remove and Dispose of PPE Properly E->F G Collect Waste in Labeled, Sealed Containers F->G H Dispose of Waste via Approved Hazardous Waste Vendor G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Odevixibat HCl
Reactant of Route 2
Reactant of Route 2
Odevixibat HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.